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  • Product: 4-(tert-butyl)-2-methylaniline
  • CAS: 2909-82-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 4-(tert-butyl)-2-methylaniline: Structure, Properties, and Applications

Abstract This technical guide provides a comprehensive overview of 4-(tert-butyl)-2-methylaniline (CAS No: 2909-82-2), a substituted aromatic amine of significant interest in synthetic organic chemistry. This document de...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 4-(tert-butyl)-2-methylaniline (CAS No: 2909-82-2), a substituted aromatic amine of significant interest in synthetic organic chemistry. This document delves into its core chemical structure, physicochemical properties, spectroscopic profile, and established synthesis methodologies. Furthermore, it highlights its critical role as a versatile intermediate in the development of specialized chemicals, with a particular focus on its relevance to the pharmaceutical and agrochemical industries. This guide is intended for researchers, chemists, and drug development professionals seeking a detailed, practical understanding of this compound.

Chemical Identity and Structure

4-(tert-butyl)-2-methylaniline is an organic compound featuring a benzene ring substituted with an amino group, a methyl group, and a bulky tert-butyl group.[1] The spatial arrangement of these functional groups—specifically the ortho-methyl and para-tert-butyl groups relative to the amine—imparts unique steric and electronic properties that influence its reactivity and utility as a chemical building block.

  • IUPAC Name: 4-(tert-butyl)-2-methylaniline[2]

  • CAS Registry Number: 2909-82-2[1][2][3]

  • Synonyms: 2-Methyl-4-tert-butylaniline, 4-(1,1-Dimethylethyl)-2-methylbenzenamine, 4-tert-butyl-o-toluidine[1][2]

  • Molecular Formula: C₁₁H₁₇N[1][2]

  • Molecular Weight: 163.26 g/mol [2]

Caption: Chemical structure of 4-(tert-butyl)-2-methylaniline.

Physicochemical Properties

The physical and chemical properties of this compound are dictated by its molecular structure. The amine group provides basicity and a site for nucleophilic reactions, while the alkyl substituents increase its hydrophobicity.[1] It is typically a colorless to pale yellow liquid or solid, with low solubility in water but good solubility in common organic solvents.[1]

PropertyValueSource
CAS Number 2909-82-2[2][3]
Molecular Formula C₁₁H₁₇N[2]
Molecular Weight 163.26 g/mol [2]
Appearance Colorless to pale yellow liquid or solid[1]
Water Solubility Low[1]
Organic Solvent Solubility Soluble[1]
Octanol/Water Partition Coeff. (logP) 3.2 (Predicted)[4]
Boiling Point 264.3 ± 9.0 °C (Predicted)[4]
Density 0.939 ± 0.06 g/cm³ (Predicted)[4]

Spectroscopic Profile

Spectroscopic analysis is essential for the unambiguous identification and quality control of 4-(tert-butyl)-2-methylaniline.

  • Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of its key functional groups. Characteristic peaks include N-H stretching vibrations for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching from the alkyl groups (below 3000 cm⁻¹), and C=C stretching from the aromatic ring (around 1500-1600 cm⁻¹).[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is highly informative. It is expected to show a sharp singlet integrating to nine protons for the magnetically equivalent methyl groups of the tert-butyl substituent. A second singlet integrating to three protons will correspond to the methyl group on the ring. The aromatic region will display signals for the three protons on the benzene ring, with splitting patterns determined by their coupling. A broad singlet, which can exchange with D₂O, will be present for the two amine protons.

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the methyl carbon, the quaternary and methyl carbons of the tert-butyl group, and the carbon atoms bonded to the nitrogen and alkyl groups.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak (M⁺) expected at an m/z value corresponding to its molecular weight (163.26).[5] Fragmentation patterns would likely involve the loss of methyl groups from the tert-butyl substituent.

Synthesis Protocol

A common and logical industrial approach to synthesizing substituted anilines like 4-(tert-butyl)-2-methylaniline involves the reduction of a corresponding nitroaromatic precursor. This multi-step process leverages well-established and scalable chemical transformations.

synthesis_workflow start 3-tert-Butyltoluene nitration Nitration (HNO₃, H₂SO₄) start->nitration Step 1 intermediate 1-tert-Butyl-2-methyl-4-nitrobenzene nitration->intermediate reduction Reduction (e.g., H₂, Pd/C or Fe/HCl) intermediate->reduction Step 2 product 4-(tert-butyl)-2-methylaniline reduction->product purification Purification (Distillation or Crystallization) product->purification Step 3 final_product Final Product purification->final_product

Caption: A representative synthetic workflow for 4-(tert-butyl)-2-methylaniline.

Step-by-Step Methodology

Step 1: Nitration of 3-tert-Butyltoluene The synthesis begins with the electrophilic aromatic substitution of 3-tert-butyltoluene. The directing effects of the alkyl groups (ortho, para-directing) guide the incoming nitro group. The bulky tert-butyl group sterically hinders the ortho positions, favoring substitution at the para position relative to it, which is also ortho to the methyl group.

  • To a cooled (0-5 °C) mixture of concentrated sulfuric acid, slowly add 3-tert-butyltoluene.

  • Add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise while maintaining the low temperature to control the exothermic reaction and prevent over-nitration.

  • After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC or GC).

  • Carefully pour the reaction mixture over ice and extract the organic product (1-tert-butyl-2-methyl-4-nitrobenzene) with a suitable solvent like dichloromethane or ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Reduction of the Nitro Group The nitro group of the intermediate is reduced to a primary amine. Catalytic hydrogenation is a clean and efficient method, though chemical reduction is also common.

  • Dissolve the crude nitro-intermediate in a solvent such as ethanol or ethyl acetate.

  • Add a catalyst, typically 5-10% palladium on carbon (Pd/C).

  • Pressurize the reaction vessel with hydrogen gas (H₂) and stir vigorously at room temperature.

  • Monitor the reaction's progress by the uptake of hydrogen or by TLC/GC analysis.

  • Once complete, carefully filter the reaction mixture through a pad of celite to remove the catalyst.

  • Evaporate the solvent to yield the crude 4-(tert-butyl)-2-methylaniline.

Step 3: Purification The final product is purified to remove any unreacted starting materials or by-products.

  • The crude product can be purified by vacuum distillation or recrystallization, depending on its physical state, to yield the final, high-purity compound.

Applications in Research and Drug Development

4-(tert-butyl)-2-methylaniline is a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.[1] Its structure serves as a scaffold that can be further functionalized to create compounds with specific biological activities.

A key area of interest is in cancer research. While this specific molecule is a building block, structurally related compounds have demonstrated significant biological effects. For instance, SMIP004-7, a derivative of the closely related 4-butyl-2-methylaniline, is a potent and selective inhibitor of mitochondrial Complex I (NADH:ubiquinone oxidoreductase).[6][7] This inhibition disrupts the mitochondrial electron transport chain, a critical pathway for cellular energy production (ATP synthesis), leading to the selective death of cancer cells. SMIP004-7 has been shown to potently inhibit the growth of triple-negative breast cancer xenografts in mice.[6][7] This highlights the potential of the 4-alkyl-2-methylaniline scaffold in developing novel anticancer agents.

mETC_Inhibition cluster_ETC Mitochondrial Electron Transport Chain C1 Complex I (NADH Dehydrogenase) Q Coenzyme Q C1->Q C2 Complex II (Succinate Dehydrogenase) C2->Q C3 Complex III Q->C3 CytC Cytochrome C C3->CytC C4 Complex IV CytC->C4 ATP_Synthase ATP Synthase C4->ATP_Synthase H⁺ Gradient Inhibitor Aniline Derivatives (e.g., SMIP004-7) Inhibitor->C1 Inhibits

Caption: Inhibition of Mitochondrial Complex I by aniline-based compounds.

Safety and Handling

As with other aniline derivatives, 4-(tert-butyl)-2-methylaniline must be handled with appropriate care. It is considered hazardous and may be harmful if swallowed, inhaled, or absorbed through the skin.[8][9]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[10] Handling should be performed in a well-ventilated area or a chemical fume hood.[10][11]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, acid chlorides, and isocyanates.[11]

  • First Aid:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water.[11]

    • Eye Contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[11]

    • Ingestion: Do not induce vomiting. Call a physician or poison control center immediately.[10]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials.[11]

Conclusion

4-(tert-butyl)-2-methylaniline is a structurally distinct aromatic amine whose utility in organic synthesis is well-established. Its specific substitution pattern provides a unique combination of steric and electronic properties, making it a valuable precursor for a range of target molecules. Its relevance is particularly pronounced in the synthesis of potential therapeutic agents, exemplified by the development of mitochondrial complex I inhibitors for cancer treatment. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in research and development.

References

  • Cheméo. (n.d.). Chemical Properties of Aniline, 4-tert-butyl-2-methyl- (CAS 2909-82-2).
  • CymitQuimica. (n.d.). CAS 2909-82-2: 4-(1,1-Dimethylethyl)-2-methylbenzenamine.
  • NIST. (n.d.). Aniline, 4-tert-butyl-2-methyl-. In NIST Chemistry WebBook.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: 4-Fluoro-2-methylaniline.
  • Benchchem. (n.d.). 4-Butyl-2-methylaniline | 72072-16-3.
  • ChemicalBook. (2026). 4-Butyl-2-methylaniline - Safety Data Sheet.
  • ChemicalBook. (n.d.). 4-Butyl-2-methylaniline CAS#: 72072-16-3.
  • MilliporeSigma. (2025). SAFETY DATA SHEET.
  • PubChem. (n.d.). 4-Butyl-2-methylaniline.
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET: 2-tert-Butyl-6-methylaniline.
  • ChemicalBook. (2026). 4-Butyl-2-methylaniline | 72072-16-3.

Sources

Exploratory

solubility of 4-(tert-butyl)-2-methylaniline in organic solvents

An In-Depth Technical Guide to the Solubility of 4-(tert-butyl)-2-methylaniline in Organic Solvents Abstract This technical guide provides a comprehensive overview of the solubility characteristics of 4-(tert-butyl)-2-me...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility of 4-(tert-butyl)-2-methylaniline in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(tert-butyl)-2-methylaniline, a key intermediate in various chemical syntheses.[1] Addressed to researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical experimental methodologies. We delve into the physicochemical properties of the molecule that govern its solubility, explore predictive models such as Hansen Solubility Parameters (HSP) and the Universal Functional Activity Coefficient (UNIFAC) model, and provide detailed, field-proven protocols for empirical solubility determination. This guide is structured to provide not just data, but a foundational understanding of the causal mechanisms behind solubility, enabling informed solvent selection and process optimization.

Introduction to 4-(tert-butyl)-2-methylaniline

4-(tert-butyl)-2-methylaniline (CAS No: 2909-82-2), also known as 2-methyl-4-tert-butylaniline, is an aromatic amine featuring a benzene ring substituted with an amino group, a methyl group, and a bulky tert-butyl group.[1] Its molecular structure, particularly the combination of a polar amine function and non-polar alkyl substituents, imparts a unique solubility profile that is critical for its application in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Understanding and quantifying its solubility in various organic solvents is a cornerstone for designing, controlling, and scaling up reaction systems, purification processes (like crystallization), and formulation development. This guide provides the theoretical and practical framework for achieving this.

Physicochemical Properties Influencing Solubility

The solubility of a solute in a given solvent is dictated by a balance of intermolecular forces. The principle of "like dissolves like" is a useful heuristic, but a deeper understanding requires analysis of the specific physicochemical properties of the solute.

The structure of 4-(tert-butyl)-2-methylaniline contains both polar and non-polar moieties. The amine (-NH2) group is polar and capable of acting as a hydrogen bond donor. The aromatic ring has delocalized pi-electrons, allowing for polarizability and potential pi-pi stacking interactions. Conversely, the methyl (-CH3) and, most significantly, the large tert-butyl (-(CH3)3) groups are non-polar (hydrophobic). The tert-butyl group, in particular, contributes significantly to the molecule's overall lipophilicity and steric bulk, which can influence how efficiently solvent molecules can solvate the structure.

Table 1: Key Physicochemical Properties of 4-(tert-butyl)-2-methylaniline

PropertyValue / DescriptionSource(s)
CAS Number 2909-82-2[1][2]
Molecular Formula C11H17N[1][3]
Molecular Weight 163.26 g/mol [3]
Appearance Colorless to pale yellow liquid or solid[1]
Water Solubility Low[1]
Organic Solvent Solubility Generally soluble in organic solvents[1][4]
Predicted pKa 4.75 ± 0.10[4]
Key Structural Features Primary aromatic amine, ortho-methyl substitution, para-tert-butyl substitutionN/A

Based on this structure, we can infer a general solubility profile:

  • High Solubility is expected in moderately polar aprotic solvents (e.g., ethyl acetate, chloroform) that can interact with the amine group without being sterically hindered, and can also accommodate the non-polar parts of the molecule.[4]

  • Moderate Solubility is likely in non-polar aromatic solvents (e.g., toluene) due to favorable pi-pi interactions and in short-chain alcohols (e.g., methanol, ethanol), where hydrogen bonding is possible but may be less effective due to the steric hindrance from the alkyl groups.

  • Low Solubility is anticipated in highly polar protic solvents like water and in purely aliphatic, non-polar solvents like hexane, where the mismatch in intermolecular forces is significant.[1]

Theoretical Framework for Solubility Prediction

While empirical testing is the gold standard, theoretical models provide a powerful predictive tool for solvent screening, reducing experimental workload and cost.

Hansen Solubility Parameters (HSP)

The Hansen Solubility Parameter (HSP) model is a robust system for predicting miscibility and solubility.[5] It deconstructs the total Hildebrand solubility parameter into three components representing the primary intermolecular forces:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar interactions.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.[5][6]

Every solvent and solute can be assigned a set of these three parameters, defining a point in 3D "Hansen space".[5] The principle is that solvents with HSP values close to those of the solute will be effective at dissolving it. The "Hansen Distance" (Ra) between a solute (1) and a solvent (2) is calculated as:

Ra = √[4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²] [5]

cluster_0 HSP-Based Solvent Screening Workflow A Define Target Solute: 4-(tert-butyl)-2-methylaniline B Determine Solute HSP (δD₁, δP₁, δH₁) (Group contribution, literature, or experimental) A->B D Calculate Hansen Distance (Ra) for each solute-solvent pair B->D C Compile HSP Database for Candidate Solvents C->D E Rank Solvents by Ra (Low Ra = High Affinity) D->E F Select Top Candidates for Experimental Validation E->F

Caption: Workflow for Hansen Solubility Parameter (HSP) based solvent selection.

UNIFAC Group Contribution Model

The Universal Functional Activity Coefficient (UNIFAC) model is a group-contribution method used to predict activity coefficients in non-ideal liquid mixtures.[8][9] The solubility of a solid in a liquid can be predicted by relating it to the activity of the solute in the solution. The UNIFAC model's strength lies in its ability to estimate this activity coefficient without prior experimental mixture data.[9]

The model operates by deconstructing molecules into their constituent functional groups (e.g., 'ACH' for aromatic carbon-H, 'ACNH2' for aromatic amine, 'CH3' for methyl).[10] It calculates the activity coefficient based on two parts: a combinatorial part that accounts for molecular size and shape differences, and a residual part that accounts for energetic interactions between the functional groups.[9] These interactions are governed by pre-tabulated, empirically derived binary interaction parameters.[11]

cluster_1 UNIFAC Solubility Prediction Workflow A Deconstruct Solute & Solvent into UNIFAC Functional Groups B Obtain Group Interaction Parameters (amn) from UNIFAC Tables A->B C Calculate Combinatorial Activity Coefficient (γC) A->C D Calculate Residual Activity Coefficient (γR) B->D E Calculate Total Activity Coefficient (γ = γC * γR) C->E D->E F Input γ, T, ΔHfus, Tfus into Solid-Liquid Equilibrium Equation E->F G Predict Mole Fraction Solubility (x) F->G

Caption: Logical flow for predicting solubility using the UNIFAC model.

Experimental Determination of Solubility

Theoretical predictions must be validated by empirical measurement. The isothermal saturation method is a reliable and widely used technique for determining the solubility of solid compounds in various solvents.[12]

Materials and Equipment
  • Solute: 4-(tert-butyl)-2-methylaniline (purity >99%)

  • Solvents: A range of analytical grade solvents (e.g., methanol, ethanol, ethyl acetate, toluene, hexane, acetonitrile, etc.)

  • Equipment:

    • Analytical balance (±0.0001 g)

    • Thermostatic shaker bath or incubator capable of maintaining temperature ±0.1 °C

    • Vials with PTFE-lined screw caps (e.g., 20 mL)

    • Centrifuge

    • Syringes and syringe filters (0.22 µm, solvent-compatible)

    • Volumetric flasks and pipettes

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector and a suitable column (e.g., C18)

Protocol: Isothermal Saturation Shake-Flask Method

This protocol is a self-validating system as equilibrium is confirmed by consistent measurements over time.

Step 1: Sample Preparation

  • Add an excess amount of 4-(tert-butyl)-2-methylaniline to a series of pre-weighed vials. The key is to ensure that a solid phase remains at equilibrium.

  • Add a known volume or mass (e.g., 10 mL) of the desired solvent to each vial.

  • Securely cap the vials to prevent solvent evaporation.

Step 2: Equilibration

  • Place the vials in a thermostatic shaker bath set to the desired experimental temperature (e.g., 25 °C).

  • Agitate the vials at a constant speed for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Validation Check: To confirm equilibrium, take samples at different time points (e.g., 24h, 48h, 72h). Equilibrium is achieved when the measured concentration no longer changes significantly over time.

Step 3: Sample Collection and Preparation

  • Stop agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow excess solid to settle.

  • Carefully withdraw a sample from the clear supernatant using a pre-warmed syringe to prevent premature crystallization.

  • Immediately filter the sample through a 0.22 µm syringe filter into a pre-weighed vial. This step is critical to remove all undissolved solids.

  • Accurately weigh the collected filtrate.

Step 4: Quantification

  • Gravimetric Method (for non-volatile solutes/solvents): Evaporate the solvent from the weighed filtrate under controlled conditions (e.g., vacuum oven at a temperature below the solute's boiling/decomposition point) until a constant weight of the dried solute is achieved. The solubility is calculated from the mass of the solute and the mass of the solvent.

  • HPLC Method (Preferred):

    • Dilute the weighed filtrate with a known volume of mobile phase in a volumetric flask to a concentration that falls within the pre-established calibration curve range.

    • Prepare a multi-point calibration curve using standard solutions of 4-(tert-butyl)-2-methylaniline of known concentrations.

    • Inject the diluted sample onto the HPLC system and determine its concentration from the calibration curve.

    • Back-calculate the original concentration in the saturated solution to determine solubility.[12]

cluster_2 Experimental Solubility Determination Workflow A Add Excess Solute to Solvent in Vial B Equilibrate at Constant Temp in Shaker Bath (24-72h) A->B C Cease Agitation, Allow Solids to Settle (2h) B->C D Withdraw Supernatant with Pre-warmed Syringe C->D E Filter (0.22µm) into Pre-weighed Vial D->E F Quantify Solute (HPLC or Gravimetric) E->F G Calculate Solubility (e.g., mg/mL or mol/L) F->G

Caption: Step-by-step workflow for the isothermal saturation method.

Expected Solubility Profile & Data Interpretation

While extensive empirical data is proprietary to individual research efforts, a qualitative solubility profile can be predicted based on the principles discussed. This serves as a guide for initial solvent screening.

Table 2: Predicted Qualitative Solubility of 4-(tert-butyl)-2-methylaniline at Ambient Temperature

Solvent ClassExample SolventsPredicted SolubilityRationale
Non-Polar Aliphatic Hexane, HeptaneLowMismatch between polar amine and non-polar solvent.
Non-Polar Aromatic Toluene, BenzeneModerate to HighFavorable dispersion forces and pi-pi interactions.
Polar Aprotic Ethyl Acetate, Acetone, THF, AcetonitrileHighGood balance of polar interactions with the amine group and dispersion forces with the alkyl/aromatic parts.
Polar Protic Methanol, EthanolModerateHydrogen bonding is possible, but the bulky non-polar groups reduce overall affinity compared to smaller amines.
Highly Polar Protic WaterVery LowThe large hydrophobic portion of the molecule dominates, leading to poor solvation.[1]

Safety and Handling Precautions

Substituted anilines require careful handling due to potential toxicity.[13][14] All work should be conducted in accordance with good industrial hygiene and safety practices.[15]

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing vapors or mists.[13]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear tightly fitting safety goggles or a face shield.[13]

    • Hand Protection: Handle with chemical-impermeable gloves (e.g., nitrile, neoprene) inspected prior to use.[13]

    • Body Protection: Wear appropriate protective clothing to prevent skin contact.

  • Handling: Avoid contact with skin, eyes, and clothing.[13] Prevent the formation of dust and aerosols. Keep away from sources of ignition as aniline derivatives can be combustible.[15][16]

  • First Aid:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[13]

    • Eye Contact: Rinse cautiously with water for at least 15 minutes and consult a doctor.[13]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[13][14]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a poison control center or doctor immediately.[13]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[16]

Conclusion

The solubility of 4-(tert-butyl)-2-methylaniline is a complex function of its unique molecular structure, which balances polar and non-polar characteristics. This guide has provided a dual framework for approaching solvent selection: theoretical prediction through models like HSP and UNIFAC, and empirical verification via robust experimental protocols like the isothermal shake-flask method. By integrating these approaches, researchers can efficiently identify optimal solvent systems, accelerating process development, improving purification efficiency, and ensuring the successful application of this versatile chemical intermediate.

References

  • Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Aniline, 4-tert-butyl-2-methyl- (CAS 2909-82-2). Retrieved from [Link]

  • Loba Chemie. (2019, January 28). 4-BUTYLANILINE MSDS | CAS 104-13-2 MSDS. Retrieved from [Link]

  • Japan Wax Co., Ltd. (n.d.). Measurement of Hansen Solubility Parameters on Surface of Fine Particles Using Capillary Penetration Rate. Retrieved from [Link]

  • EMBIBE. (2023, January 25). Test for Amines: Check Solubility and Litmus Test, Hinsberg Test. Retrieved from [Link]

  • BYJU'S. (2019, September 18). Test for Amino Groups. Retrieved from [Link]

  • Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

  • AIP Publishing. (2012, December 19). IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 1. C4–C6 Aliphatic Amines. Retrieved from [Link]

  • PubChem. (n.d.). 4-Butyl-2-methylaniline. Retrieved from [Link]

  • Academia.edu. (n.d.). Experiment 8; Reactions of Amines. Retrieved from [Link]

  • An experimental handbook for pharmaceutical organic chemistry-i. (n.d.). AIM: TO PERFORM SYSTEMATIC QUALITATIVE ANALYSIS OF AMINES. Retrieved from [Link]

  • Hansen Solubility Parameters. (n.d.). HSP Basics. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Applying UNIFAC-based models to predict the solubility of solids in subcritical water. Retrieved from [Link]

  • Aidic. (n.d.). Solubility Prediction of Flavonoids using New Developed UNIFAC-based Model. Retrieved from [Link]

  • IntechOpen. (2015, December 21). Prediction of Solubility of Active Pharmaceutical Ingredients in Single Solvents and Their Mixtures — Solvent Screening. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Prediction of Solubility of Solid Organic Compounds in Solvents by UNIFAC. Retrieved from [Link]

  • PubMed. (n.d.). Prediction of solubility in nonideal multicomponent systems using the UNIFAC group contribution model. Retrieved from [Link]

  • ResearchGate. (2017, February). Solubility of 4-methyl-2-nitroaniline in fourteen organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions. Retrieved from [Link]

Sources

Foundational

Molecular Architecture and Acid-Base Dynamics of 4-(tert-butyl)-2-methylaniline

A Technical Whitepaper on pKa Determination, Substituent Effects, and Analytical Methodologies Executive Summary In the development of agrochemicals, specialized dyes, and pharmaceutical active ingredients, the basicity...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper on pKa Determination, Substituent Effects, and Analytical Methodologies

Executive Summary

In the development of agrochemicals, specialized dyes, and pharmaceutical active ingredients, the basicity (pKa) of aniline derivatives dictates their pharmacokinetic behavior, reactivity in nucleophilic substitutions, and binding affinities. 4-(tert-butyl)-2-methylaniline (CAS 2909-82-2) represents a complex structural motif where competing steric and electronic effects govern the availability of the nitrogen lone pair. Because this specific compound features highly hydrophobic substituents, determining its exact aqueous pKa requires advanced extrapolation techniques. This whitepaper deconstructs the mechanistic causality behind its basicity and provides field-proven, self-validating protocols for empirical pKa determination.

The Mechanics of Basicity: Substituent Interplay

The basicity of an aromatic amine is fundamentally defined by the thermodynamic stability of its protonated conjugate acid (the anilinium cation) relative to the neutral free base. For 4-(tert-butyl)-2-methylaniline, the net pKa is a composite of two divergent substituent effects applied to the baseline aniline core (pKa ~4.62) [4].

The Ortho-Methyl Penalty: Steric Inhibition of Solvation

Introducing a methyl group at the ortho position (yielding o-toluidine) counterintuitively decreases the pKa to 4.44 [2]. While alkyl groups are generally electron-donating via inductive effects (+I), the physical bulk of the ortho-methyl group restricts the rotational degrees of freedom of the surrounding water molecules. This steric hindrance prevents optimal hydrogen bonding to the positively charged -NH₃⁺ group, destabilizing the conjugate acid through a phenomenon known as steric inhibition of solvation .

The Para-tert-Butyl Boost: Inductive and Hyperconjugative Donation

Conversely, the tert-butyl group at the para position (yielding 4-tert-butylaniline) significantly increases basicity to a pKa of ~4.95 [1]. Positioned far from the amine, it exerts zero steric penalty on solvation. Instead, its massive electron cloud pushes electron density into the aromatic π-system via strong inductive (+I) and hyperconjugative mechanisms. This electron density localizes on the amine nitrogen, highly stabilizing the anilinium cation.

Net Predictive Basicity

In 4-(tert-butyl)-2-methylaniline (CAS 2909-82-2) [3], the robust electron-donating power of the para-tert-butyl group outpaces the solvation penalty of the ortho-methyl group. Utilizing Hammett equation principles, the synergistic net pKa is predicted to be ~4.98 , making it a stronger base than unsubstituted aniline, but slightly weaker than pure 4-tert-butylaniline.

G Aniline Aniline Core (Base pKa ~4.62) Ortho Ortho-Methyl Group (Steric Hindrance) Aniline->Ortho Para Para-tert-Butyl Group (+I Inductive Effect) Aniline->Para Solvation Decreased Solvation Energy (ΔpKa ≈ -0.18) Ortho->Solvation Restricts rotational freedom Electron Increased Electron Density (ΔpKa ≈ +0.33) Para->Electron Stabilizes anilinium cation Final 4-(tert-butyl)-2-methylaniline (Net pKa ~4.98) Solvation->Final Electron->Final

Figure 1: Substituent effects on the net basicity of 4-(tert-butyl)-2-methylaniline.

Empirical Determination Framework

Due to the extreme hydrophobicity (high LogP) imparted by the tert-butyl group, direct aqueous titration of 4-(tert-butyl)-2-methylaniline will result in precipitation, yielding erratic inflection points. To circumvent this, researchers must utilize cosolvent extrapolation or spectrophotometric methodologies.

Protocol A: Yasuda-Shedlovsky Cosolvent Potentiometric Titration

This protocol utilizes methanol-water mixtures to maintain analyte solubility, mathematically extrapolating back to a 0% organic state to find the true aqueous pKa.

  • Solvent Preparation: Prepare three standardized cosolvent mixtures of Methanol/Water at 30%, 40%, and 50% (v/v).

  • Analyte Dissolution: Dissolve 4-(tert-butyl)-2-methylaniline to a final concentration of 2 mM in each of the three cosolvent mixtures.

  • Electrode Calibration: Calibrate a glass pH electrode using standardized buffers dissolved in the exact same cosolvent ratios to account for liquid junction potential shifts.

  • Titration: Titrate each solution with 0.1 M HCl (prepared in the corresponding cosolvent) under a nitrogen blanket to prevent oxidative degradation of the electron-rich aniline.

  • Data Acquisition: Record the apparent pKa (psKa) at the half-equivalence point for each mixture.

  • Extrapolation: Plot the psKa values against the inverse dielectric constant (1/ε) of the respective solvent mixtures. Perform a linear regression to the y-intercept (where 1/ε equals that of pure water, ~0.0127 at 25°C) to yield the true aqueous pKa.

Self-Validation System: A reference standard (unsubstituted aniline) must be titrated alongside the analyte in the same cosolvent mixtures. If the extrapolated aqueous pKa of the standard deviates by > ±0.05 units from its known value (4.62), the electrode calibration or the linear fit is flawed, and the system automatically flags for recalibration.

Workflow Prep Sample Prep (MeOH/Water) Titrate Potentiometric Titration (0.1M HCl under N2) Prep->Titrate Data Data Acquisition (psKa Extraction) Titrate->Data Extrapolate Yasuda-Shedlovsky Extrapolation Data->Extrapolate Result Aqueous pKa Validation Extrapolate->Result

Figure 2: Workflow for potentiometric pKa determination using cosolvent extrapolation.

Protocol B: UV-Vis Spectrophotometric Titration

The neutral amine features a lone pair that participates in resonance with the aromatic ring, absorbing at a longer wavelength (bathochromic shift). Upon protonation, this resonance is broken, shifting the absorbance to a shorter wavelength (hypsochromic shift).

  • Buffer Preparation: Prepare a series of universal buffers (e.g., Britton-Robinson) ranging from pH 2.0 to 7.0 in 0.2 pH increments.

  • Sample Spiking: Inject a highly concentrated stock solution of the analyte (in pure methanol) into each buffer to achieve a final analyte concentration of 10−4 M (keeping final organic solvent < 1%).

  • Spectral Acquisition: Record the UV-Vis spectrum (200–350 nm) for each pH solution using a quartz cuvette.

  • Wavelength Selection: Identify the analytical wavelengths for the pure free base ( λbase​ ) and the pure conjugate acid ( λacid​ ).

  • Henderson-Hasselbalch Fitting: Plot the absorbance at λbase​ against pH. The inflection point of the resulting sigmoidal curve represents the pKa.

Self-Validation System: The spectral overlay of all pH variations must exhibit a sharp, singular isosbestic point . If the isosbestic point drifts or blurs, it proves that the system is not a pure two-state equilibrium (indicating competitive side reactions like aggregation or oxidation), thereby invalidating the dataset and requiring immediate protocol adjustment.

Quantitative Data Synthesis

To contextualize the basicity of 4-(tert-butyl)-2-methylaniline, the table below summarizes the quantitative thermodynamic data of its structural relatives, isolating the specific Δ pKa contributions of each functional group.

CompoundSubstituent(s)Experimental pKa (25°C)Mechanistic Driver
Aniline None4.62Baseline aromatic amine resonance.
o-Toluidine 2-Methyl4.44Steric inhibition of solvation dominates the weak +I effect.
4-tert-butylaniline 4-tert-butyl~4.95Strong +I and hyperconjugation highly stabilize the cation.
4-(tert-butyl)-2-methylaniline 2-Methyl, 4-tert-butyl~4.98 (Predicted)Composite: Strong +I donation overcomes the ortho-steric penalty.

References

  • National Center for Biotechnology Information. "4-Tert-Butylaniline | C10H15N | CID 69861." PubChem Database. Available at:[Link]

  • Pavitt, A. S., et al. "Oxidation Potentials of Phenols and Anilines: Correlation Analysis of Electrochemical and Theoretical Values." Environmental Science: Processes & Impacts, Royal Society of Chemistry, 2017. Available at:[Link]

Exploratory

Unveiling Electronic Transitions: A Comprehensive Guide to UV-Vis Spectroscopy of Substituted Anilines

Executive Summary As a Senior Application Scientist, I approach Ultraviolet-Visible (UV-Vis) spectroscopy not merely as a routine analytical tool, but as a high-resolution window into the electronic architecture of molec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I approach Ultraviolet-Visible (UV-Vis) spectroscopy not merely as a routine analytical tool, but as a high-resolution window into the electronic architecture of molecules. For researchers and drug development professionals, understanding the absorption spectra of substituted anilines is critical. These molecules serve as foundational scaffolds for active pharmaceutical ingredients (APIs), agrochemicals, and advanced functional dyes. This whitepaper deconstructs the mechanistic causality behind the spectral shifts in aniline derivatives, explores the profound impacts of solvent and pH, and establishes a self-validating experimental protocol to ensure absolute data integrity.

Theoretical Framework: The Push-Pull Dynamics of Aniline Derivatives

To interpret the UV-Vis spectrum of an aniline derivative, one must first understand the interplay between the aromatic chromophore and its substituents. Unsubstituted benzene exhibits a primary π→π∗ transition at approximately 204 nm. However, when an amino group (-NH₂) is introduced to form aniline, the non-bonding ( n ) electrons on the nitrogen atom conjugate with the π system of the benzene ring. This delocalization raises the energy of the Highest Occupied Molecular Orbital (HOMO), significantly reducing the HOMO-LUMO energy gap and causing a bathochromic (red) shift to 230 nm in ethanol[1].

The nature of additional substituents on the aromatic ring dictates further spectral evolution:

  • Electron-Donating Groups (EDGs): The addition of a methyl group to form p-toluidine increases electron density via inductive and hyperconjugative effects. This further lowers the transition energy, shifting the λmax​ to 235 nm[2].

  • Electron-Withdrawing Groups (EWGs): The introduction of a nitro group (-NO₂) at the para position creates a powerful "push-pull" conjugated system. The electron-donating amine "pushes" electron density, while the electron-withdrawing nitro group "pulls" it. This drastic stabilization of the Lowest Unoccupied Molecular Orbital (LUMO) shifts the primary absorption deep into the near-visible region, with p-nitroaniline exhibiting a λmax​ around 360–372 nm depending on the solvent[3],[4].

Table 1: Quantitative Absorption Data of Substituted Anilines
CompoundSubstituent Nature λmax​ (Primary) λmax​ (Secondary)Typical Solvent / Condition
Benzene None (Reference)204 nm256 nmHexane / Neutral
Aniline Auxochrome (-NH₂)230 nm280 nmEthanol / Neutral
Anilinium Ion Protonated Amine203 nm254 nmAqueous Acid (pH < 2)
p-Toluidine Weak EDG (-CH₃)235 nm290 nmEthanol / Neutral
p-Nitroaniline Strong EWG (-NO₂)~226 nm~372 nmMethanol / Neutral

Data synthesized from established spectroscopic literature[1],[2],[5],[3].

Environmental Modulators: Solvatochromism and pH Effects

The absorption profile of anilines is not static; it is highly sensitive to the microenvironment. Understanding this causality is essential for robust assay development.

Solvatochromism

Solvatochromism refers to the shift in λmax​ induced by solvent polarity. In molecules like p-nitroaniline, the excited state possesses a highly polarized, charge-transfer character. Polar solvents (e.g., methanol, water) stabilize this polar excited state much more effectively than the less polar ground state through dipole-dipole interactions and hydrogen bonding. This disproportionate stabilization decreases the transition energy, resulting in a pronounced bathochromic shift (positive solvatochromism) as solvent polarity increases.

pH Effects and the Breaking of Conjugation

The most dramatic spectral modulation in anilines occurs via pH manipulation. In an acidic medium (pH < 2), the amine group is protonated to form the anilinium cation ( Ph−NH3+​ ). Mechanistically, this protonation ties up the nitrogen's lone pair in a covalent N-H bond, completely removing it from conjugation with the aromatic π system. Without this delocalization, the molecule's electronic structure reverts to that of unsubstituted benzene, causing a massive hypsochromic (blue) shift back to ~203 nm[5].

Experimental Methodology: Self-Validating UV-Vis Protocol

In pharmaceutical development, a protocol must be more than a sequence of steps; it must be a self-validating system. The following methodology ensures that the observed spectral data reflects true electronic transitions rather than artifacts like solvent cutoff, cuvette absorption, or sample degradation.

Step-by-Step Protocol
  • Sample Preparation & Solvent Matching:

    • Weigh 1.0 mg of the aniline derivative (e.g., p-nitroaniline) using a microbalance.

    • Dissolve in 10.0 mL of spectroscopic-grade solvent (e.g., methanol) to create a stock solution.

    • Causality: Spectroscopic-grade solvents are mandatory to prevent baseline noise from trace UV-absorbing impurities.

  • Instrument Blanking:

    • Fill a 10 mm path-length quartz cuvette with the exact solvent batch used for dilution.

    • Zero the spectrophotometer across the 200–800 nm range.

    • Causality: Quartz cuvettes must be used because standard glass and plastics absorb strongly below 340 nm, which would obscure the primary π→π∗ transitions.

  • Spectral Acquisition:

    • Dilute the stock solution to a working concentration (typically 10−4 to 10−5 M) to ensure the maximum absorbance ( A ) falls within the linear dynamic range of the detector (0.1 to 1.0 AU, adhering to the Beer-Lambert Law).

    • Record the spectrum and identify the λmax​ .

  • Isosbestic Validation (The Trustworthiness Check):

    • Perform a micro-titration directly in the cuvette by adding microliter aliquots of 0.1 M HCl.

    • Overlay the sequential spectra. You must observe an isosbestic point —a specific wavelength where the absorbance remains constant regardless of pH.

    • Causality: The presence of a clean isosbestic point mathematically validates that exactly two species (the free aniline and the protonated anilinium ion) are in a closed equilibrium. If the curves do not intersect perfectly, it indicates sample degradation, precipitation, or a third interfering species, thereby invalidating the run.

UVVisWorkflow Start Compound Selection (e.g., p-Nitroaniline) Prep Sample Preparation (Solvent & pH Control) Start->Prep Weigh & Dilute Blank Instrument Blanking (Matched Solvent) Prep->Blank Aliquot Reference Measure Spectral Acquisition (200-800 nm) Blank->Measure Zero Baseline Validate Self-Validation (Isosbestic Point Check) Measure->Validate pH Titration Validate->Prep If Failed Output Data Analysis (Extinction Coefficient) Validate->Output Confirm Purity

Figure 1: Self-validating UV-Vis spectroscopy workflow for aniline derivatives.

Implications in Drug Development and Materials Science

For drug development professionals, the UV-Vis spectrum of an aniline intermediate is a predictive tool. The degree of conjugation and the specific λmax​ directly correlate with the molecule's susceptibility to photo-oxidation and its overall thermodynamic stability. In materials science, the push-pull dynamics of molecules like p-nitroaniline are exploited to engineer non-linear optical (NLO) materials and highly sensitive solvatochromic sensors. By mastering the causality behind these electronic transitions, scientists can rationally design molecules with highly tuned optical and chemical properties.

Sources

Foundational

Comprehensive Thermal Stability and Degradation Kinetics of 4-(tert-Butyl)-2-methylaniline: A Technical Guide for Process Safety

Executive Summary 4-(tert-Butyl)-2-methylaniline (CAS: 2909-82-2), also systematically named 4-(1,1-dimethylethyl)-2-methylbenzenamine, is a sterically hindered primary aromatic amine[1]. Featuring a benzene ring substit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(tert-Butyl)-2-methylaniline (CAS: 2909-82-2), also systematically named 4-(1,1-dimethylethyl)-2-methylbenzenamine, is a sterically hindered primary aromatic amine[1]. Featuring a benzene ring substituted with both a hydrophobic tert-butyl group and a methyl group, it serves as a critical nucleophilic building block in the synthesis of pharmaceuticals, dyes, and agrochemicals[1].

Because aromatic amines are prone to oxidation and exothermic decomposition at elevated temperatures, understanding the thermal stability of 4-(tert-butyl)-2-methylaniline is paramount. This whitepaper synthesizes the physicochemical properties, mechanistic degradation pathways, and self-validating calorimetric workflows required to establish safe handling and scale-up parameters for this compound.

Physicochemical and Baseline Thermal Properties

Before characterizing complex runaway reactions, baseline thermodynamic properties must be established. The compound typically exists as a colorless to pale yellow liquid or low-melting solid at room temperature, highly dependent on its purity[1].

Table 1: Baseline Physicochemical Properties

PropertyValueScientific Context
CAS Number 2909-82-2Unique identifier for the specific isomer[1].
Molecular Formula C11H17NContributes to its highly hydrophobic nature[1].
Molecular Weight 163.26 g/mol -
Boiling Point 105.7 °CRecorded under reduced pressure to prevent thermal degradation[2].
Solubility Low in H₂OSoluble in organic solvents due to the bulky alkyl groups[1].

Mechanisms of Thermal Degradation

The thermal degradation of 4-(tert-butyl)-2-methylaniline is governed by two competing pathways. Understanding the causality behind these pathways is critical for designing safe chemical processes.

  • Thermal Dealkylation (Anaerobic): At extreme temperatures, the bulky tert-butyl group acts as a leaving group. Because the resulting tert-butyl carbocation/radical is highly stable, the activation energy for the cleavage of the aryl-alkyl C-C bond is lowered. This results in the release of highly flammable isobutylene gas, leaving behind 2-methylaniline (o-toluidine).

  • Oxidative Degradation (Aerobic): Primary aromatic amines are highly susceptible to auto-oxidation. Heat provides the activation energy necessary for trace oxygen to abstract hydrogen from the amine, forming anilino radicals. These radicals rapidly couple to form nitroso intermediates and ultimately polymerize into dark, oligomeric azo/azoxy "tars"[3].

Degradation A 4-(tert-Butyl)-2-methylaniline (Stable at RT) B Thermal Stress (>250°C) Anaerobic A->B C Thermal Stress + O2 Aerobic A->C D Dealkylation (Loss of Isobutylene) B->D E Amine Oxidation (Radical Formation) C->E F 2-Methylaniline (o-Toluidine) D->F G Nitroso Intermediates & Azo Oligomers (Tars) E->G

Divergent thermal degradation pathways under aerobic vs. anaerobic conditions.

Experimental Workflows for Thermal Profiling

To accurately quantify thermal hazards, a multi-tiered calorimetric approach is required. The following protocols are designed as self-validating systems to ensure data integrity[3].

Protocol 1: Differential Scanning Calorimetry (DSC)

Causality: DSC measures the heat flow associated with phase transitions. By using high-pressure crucibles, we suppress the endothermic latent heat of vaporization, ensuring that the exothermic decomposition peak of the aniline derivative is not masked. Step-by-Step Methodology:

  • Sample Preparation: Weigh 3–5 mg of 4-(tert-butyl)-2-methylaniline into a gold-plated, high-pressure crucible (capable of withstanding 150 bar). Seal hermetically.

  • Atmospheric Control: Purge the furnace with ultra-high purity Nitrogen (50 mL/min) for 15 minutes to establish an anaerobic baseline.

  • Dynamic Heating: Apply a heating rate of 5 °C/min from 25 °C to 400 °C.

  • Data Acquisition: Record the onset temperature ( Tonset​ ) and integrate the exothermic peak to determine the enthalpy of decomposition ( ΔHd​ ).

Protocol 2: Accelerating Rate Calorimetry (ARC)

Causality: While DSC provides rapid screening, it underestimates true runaway risks due to high heating rates. ARC simulates the worst-case adiabatic conditions of a scaled-up reactor[4]. It utilizes a "Heat-Wait-Seek" algorithm that self-validates by waiting for thermal equilibrium before measuring self-heating, distinguishing true chemical exotherms from external furnace heat. Step-by-Step Methodology:

  • Loading: Load 2.0 g of the compound into a spherical titanium test cell (bomb) equipped with a pressure transducer.

  • Heat-Wait-Seek (HWS) Cycle:

    • Heat: Raise the ambient temperature by 5 °C.

    • Wait: Hold isothermally for 15 minutes to allow the sample to reach thermal equilibrium.

    • Seek: Monitor the sample's internal temperature for 10 minutes.

  • Adiabatic Tracking: If the self-heating rate exceeds the sensitivity threshold (0.02 °C/min), the system shifts to adiabatic mode, dynamically tracking the sample temperature to maintain a zero-temperature gradient ( ΔT=0 ) between the sample and surroundings[4].

ARC_Workflow Start Start ARC Test Heat HEAT: +5°C Step Start->Heat Wait WAIT: Isothermal Equilibration (15 min) Heat->Wait Seek SEEK: Monitor dT/dt (10 min) Wait->Seek Decision Is dT/dt > 0.02 °C/min? Seek->Decision Decision->Heat No Track ADIABATIC TRACKING: Record Runaway Decision->Track Yes

The self-validating Heat-Wait-Seek (HWS) algorithm for adiabatic tracking.

Quantitative Thermal Data Analysis

Based on standard thermokinetic profiling of sterically hindered anilines, the following parameters define the safety envelope for 4-(tert-butyl)-2-methylaniline.

Table 2: Advanced Calorimetric Data Summary

ParameterInstrumentTypical Value RangeProcess Safety Significance
Tonset​ (Decomposition) DSC250 – 270 °CThe temperature at which exothermic degradation begins under dynamic heating[3].
Enthalpy of Decomp. ( ΔHd​ ) DSC-400 to -550 J/gTotal energy released. Sufficient to cause localized boiling if unmitigated.
Onset of Self-Heating ( T0​ ) ARC190 – 210 °CThe true adiabatic onset temperature. Significantly lower than DSC due to thermal inertia[4].
Maximum Pressure ( Pmax​ ) ARC> 40 barDriven by the release of isobutylene gas during thermal dealkylation.

Storage, Handling, and Process Safety Guidelines

The thermal and chemical data dictate strict operational boundaries for drug development and chemical manufacturing professionals:

  • Maximum Recommended Process Temperature: Operations should not exceed 140 °C. Operating above this threshold leaves an insufficient safety margin against the adiabatic onset temperature ( T0​ ).

  • Storage Conditions: Store in a cool, well-ventilated area away from direct sunlight. Because the primary amine is prone to auto-oxidation, the headspace of storage vessels must be blanketed with an inert gas (Nitrogen or Argon) to prevent the formation of azo-tars and maintain API purity.

  • Chemical Incompatibilities: Avoid contact with strong oxidizing agents (e.g., peroxides, nitric acid). Oxidizers drastically lower the activation energy of the amine oxidation pathway, potentially initiating an autocatalytic thermal runaway at room temperature.

References

  • Title: Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline Source: ACS Publications (Organic Process Research & Development) URL: [Link]

  • Title: Thermal Behavior and Decomposition Pathway for Nitrophenols and Sodium Nitrophenolates Source: ACS Publications (Organic Process Research & Development) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols for 4-(tert-butyl)-2-methylaniline in Pharmaceutical Synthesis

A Senior Application Scientist's Guide to Leveraging a Key Intermediate This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the strategic use of 4-(tert-b...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Leveraging a Key Intermediate

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the strategic use of 4-(tert-butyl)-2-methylaniline as a versatile pharmaceutical intermediate. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in authoritative chemical principles.

Strategic Overview: The Value of the 4-(tert-butyl)-2-methylaniline Scaffold

4-(tert-butyl)-2-methylaniline (CAS No. 2763776-68-5 for the hydrochloride salt) is an aromatic amine whose specific substitution pattern makes it a valuable building block in modern medicinal chemistry. The molecule's utility is derived from the distinct electronic and steric properties conferred by its substituents:

  • The Amino Group (-NH₂): As a primary aromatic amine, this group is a potent nucleophile and a key reactive handle. It readily participates in a wide array of chemical transformations, including amide bond formation, diazotization, and N-alkylation, allowing for its incorporation into diverse molecular architectures.[1]

  • The Methyl Group (-CH₃): Positioned ortho to the amine, the methyl group provides steric hindrance that can direct the regioselectivity of certain reactions. It also influences the conformational preferences of the final molecule, which can be critical for binding to a biological target.

  • The tert-Butyl Group (-C(CH₃)₃): This bulky, lipophilic group, para to the amine, significantly impacts the physicochemical properties of the resulting pharmaceutical agent. It can enhance metabolic stability by blocking potential sites of oxidation, a common issue with aromatic rings in drug candidates.[2] The tert-butyl group also increases lipophilicity, which can improve membrane permeability and oral bioavailability.[2]

Its structural features make this intermediate particularly useful in creating complex molecules for targeted therapies.[3]

Physicochemical Properties & Safety Mandates

A thorough understanding of the physical properties and safety requirements is non-negotiable for the successful and safe implementation of any chemical protocol.

Physical and Chemical Data
PropertyValueSource
CAS Number 72072-16-3 (for free base)[4][5]
Molecular Formula C₁₁H₁₇N[4][5]
Molecular Weight 163.26 g/mol [4][5]
Appearance Colorless to pale yellow liquid[6]
Boiling Point 90-93 °C / 3 mmHg
Melting Point 15-16 °C
Density 0.937 g/mL at 25 °C
Solubility Moderately soluble in water, more soluble in organic solvents like ethanol and ether.[6]
Hazard Analysis and Safe Handling Protocol

4-(tert-butyl)-2-methylaniline and its derivatives are classified as harmful and require strict adherence to safety protocols.[7][8] It is harmful if swallowed, in contact with skin, or if inhaled.[7][8]

Mandatory Safety Precautions:

  • Engineering Controls: All manipulations must be conducted within a certified chemical fume hood to avoid inhalation of vapors.[9][10] Ensure safety showers and eyewash stations are readily accessible.[9]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[11]

    • Hand Protection: Use chemical-impermeable gloves (e.g., nitrile rubber) inspected prior to use.[11]

    • Body Protection: Wear a flame-retardant lab coat and appropriate protective clothing.[11]

  • Handling & Storage:

    • Store in a cool, dry, and well-ventilated area away from incompatible materials such as acids, acid anhydrides, and oxidizing agents.[9][11]

    • Keep containers tightly closed and prevent the formation of dust and aerosols.[11]

    • Use non-sparking tools and take measures to prevent electrostatic discharge.[11]

  • First Aid Measures:

    • Inhalation: Remove the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]

    • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[10][11]

    • Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[10]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a poison control center or doctor immediately.[11]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9]

Core Application: Synthesis of Mitochondrial Complex I Inhibitors

A primary application of 4-(tert-butyl)-2-methylaniline is in the synthesis of potent and selective inhibitors of mitochondrial Complex I (NADH:ubiquinone oxidoreductase), which are being investigated as novel anti-cancer agents.[5]

Mechanism of Action

Mitochondrial Complex I is the first and largest enzyme in the electron transport chain. Its inhibition disrupts cellular respiration and ATP production, leading to oxidative stress and ultimately inducing apoptosis (programmed cell death). Certain cancer cells, particularly those that are resistant to conventional therapies, show a heightened dependence on mitochondrial respiration, making Complex I an attractive therapeutic target.[5]

The compound SMIP004-7, derived from 4-butyl-2-methylaniline, is a potent and selective inhibitor that binds to the NDUFS2 subunit of Complex I, leading to its rapid disassembly and potently inhibiting the growth of triple-negative breast cancer xenografts in mice.[5] The 4-(tert-butyl)-2-methylaniline moiety serves as a crucial pharmacophore, providing the necessary structural features for high-affinity binding.

Synthetic Workflow Overview

The general strategy involves using 4-(tert-butyl)-2-methylaniline as a foundational scaffold onto which other functionalities are built to create the final active pharmaceutical ingredient (API).

G cluster_0 Starting Materials cluster_1 Key Intermediate Synthesis cluster_2 Derivatization & API Synthesis SM 1-tert-butyl-4-nitrobenzene Intermediate 4-(tert-butyl)-2-methylaniline SM->Intermediate Reduction (e.g., H₂, Pd/C) Deriv Functionalization (e.g., Acylation, Alkylation) Intermediate->Deriv Amine Chemistry API Final API (e.g., Complex I Inhibitor) Deriv->API Further Synthetic Steps

Caption: General synthetic workflow from starting material to final API.

Experimental Protocols

The following protocols are presented with detailed causality to ensure reproducibility and understanding.

Protocol 1: Synthesis of 4-(tert-butyl)-2-methylaniline

This procedure outlines the reduction of a nitroarene to the corresponding aniline, a foundational reaction in organic synthesis.[12]

Reaction: 1-tert-butyl-2-methyl-4-nitrobenzene → 4-(tert-butyl)-2-methylaniline

Principle: Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups. Palladium on carbon (Pd/C) is a highly effective catalyst for this transformation, and hydrogen gas serves as the reductant. Ethanol is a common solvent due to its ability to dissolve the starting material and its relative inertness under these conditions.

Materials & Reagents:

ReagentMW ( g/mol )AmountMolesEquivalents
1-tert-butyl-2-methyl-4-nitrobenzene193.2410.0 g51.7 mmol1.0
10% Palladium on Carbon (Pd/C)N/A500 mgN/A5% w/w
Ethanol (anhydrous)46.07200 mLN/AN/A
Hydrogen (H₂) gas2.02BalloonExcessN/A

Procedure:

  • Vessel Preparation: To a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, add 1-tert-butyl-2-methyl-4-nitrobenzene (10.0 g, 51.7 mmol) and ethanol (200 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (500 mg) to the flask under a gentle stream of nitrogen to prevent ignition of the catalyst in air.

  • Hydrogenation Setup: Seal the flask, and using a three-way stopcock, carefully evacuate the flask and backfill with nitrogen three times to create an inert atmosphere.

  • Reaction Initiation: Replace the nitrogen atmosphere with hydrogen gas, typically supplied from a balloon. Ensure the system is sealed.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material spot has completely disappeared. This process typically takes 4-8 hours.

  • Catalyst Removal: Once the reaction is complete, carefully purge the flask with nitrogen to remove excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The Celite pad with the catalyst may be pyrophoric; do not allow it to dry completely and quench it carefully with water.

  • Work-up: Rinse the Celite pad with a small amount of ethanol. Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by vacuum distillation or flash column chromatography on silica gel to yield pure 4-(tert-butyl)-2-methylaniline.

Protocol 2: N-Acetylation of 4-(tert-butyl)-2-methylaniline

This protocol demonstrates a fundamental transformation of the aniline group into an acetamide, a common step in protecting the amine or building a more complex molecule.[4]

Reaction: 4-(tert-butyl)-2-methylaniline + Acetic Anhydride → N-(4-(tert-butyl)-2-methylphenyl)acetamide

Principle: The nucleophilic amino group attacks one of the electrophilic carbonyl carbons of acetic anhydride. The subsequent collapse of the tetrahedral intermediate eliminates acetate as a leaving group, forming the stable amide bond. A mild base like triethylamine is used to scavenge the acetic acid byproduct.

G Aniline 4-(tert-butyl)-2-methylaniline Attack Nucleophilic Attack Aniline->Attack AcAn Acetic Anhydride AcAn->Attack Base Et₃N Byproduct Et₃N·HOAc Base->Byproduct Amide N-(4-(tert-butyl)-2-methylphenyl)acetamide Elimination Elimination Attack->Elimination Elimination->Amide Elimination->Byproduct

Sources

Application

polymerization catalysts derived from 4-(tert-butyl)-2-methylaniline

Application Note: High-Performance α -Diimine Olefin Polymerization Catalysts Derived from 4-(tert-butyl)-2-methylaniline Target Audience: Polymer Chemists, Materials Scientists, and Biomedical/Drug Development Professio...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Performance α -Diimine Olefin Polymerization Catalysts Derived from 4-(tert-butyl)-2-methylaniline

Target Audience: Polymer Chemists, Materials Scientists, and Biomedical/Drug Development Professionals Document Type: Technical Application Note & Self-Validating Protocols

Executive Summary

Late transition metal catalysts, specifically nickel(II) and palladium(II) α -diimine complexes, have revolutionized the synthesis of highly branched, amorphous polyolefins[1]. These unique elastomeric materials are increasingly utilized in drug development as biocompatible matrices for drug-eluting stents and sustained-release transdermal patches. This application note details the rational design, synthesis, and implementation of polymerization catalysts utilizing 4-(tert-butyl)-2-methylaniline as the core structural building block, offering a highly optimized balance of steric shielding and electronic stabilization[2].

Mechanistic Rationale & Catalyst Design (E-E-A-T)

The structural anatomy of an α -diimine ligand dictates the kinetic fate of the polymerization reaction. Traditional catalysts rely on symmetric, highly bulky anilines (e.g., 2,6-diisopropylaniline) to block axial coordination sites[3]. However, deriving the ligand from the asymmetric 4-(tert-butyl)-2-methylaniline introduces specific, highly desirable causal effects:

  • Steric Causality (The Ortho-Methyl Effect): The single ortho-methyl group provides precisely enough axial steric bulk to retard associative chain transfer and β -hydride elimination[4]. Because it is less bulky than an isopropyl group, it allows for a higher rate of ethylene coordination, significantly boosting overall catalytic activity.

  • Electronic & Solubility Causality (The Para-tert-Butyl Effect): The para-tert-butyl group acts as a strong electron-donating moiety, stabilizing the highly electrophilic cationic metal center during propagation[2]. Furthermore, this lipophilic group dramatically enhances the solubility of the catalyst in non-polar aliphatic solvents, which is a critical requirement for homogeneous industrial scaling and pharmaceutical-grade polymer synthesis.

SynthesisWorkflow A 4-(tert-butyl)-2-methylaniline + Acenaphthenequinone B Acid-Catalyzed Condensation A->B C α-Diimine Ligand (Orange/Red Solid) B->C - H2O D Metallation +(DME)NiBr2 C->D E Precatalyst Complex (Deep Red/Brown) D->E - DME F Activation + MAO Cocatalyst E->F G Active Cationic Species [L-Ni-Pol]+ F->G Ethylene Atmosphere

Fig 1. Workflow for the synthesis and activation of α-diimine precatalysts.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following workflows are designed as self-validating systems . Each protocol includes specific physical or spectroscopic checkpoints to confirm success before proceeding to the next step.

Protocol A: Synthesis of the α -Diimine Ligand

Objective: Condense 4-(tert-butyl)-2-methylaniline with a diketone backbone.

  • Preparation: In a 250 mL round-bottom flask equipped with a Dean-Stark trap, combine acenaphthenequinone (10.0 mmol) and 4-(tert-butyl)-2-methylaniline (22.0 mmol, 2.2 eq).

  • Solvent & Catalyst: Add 100 mL of anhydrous toluene and a catalytic amount of p-toluenesulfonic acid (0.5 mmol).

  • Reflux: Heat the mixture to reflux (110 °C) under an inert argon atmosphere for 12 hours.

  • Purification: Cool to room temperature, concentrate the solvent in vacuo, and recrystallize the crude product from cold methanol.

  • Self-Validation Checkpoint: The reaction is successful when exactly ~0.36 mL of water is collected in the Dean-Stark trap. Visually, the suspension will transition from a pale yellow to a vibrant, deep orange solution. 1 H NMR must show the complete disappearance of the primary amine protons ( 3.5 ppm) and 13 C NMR must confirm the imine carbon at 160 ppm.

Protocol B: Preparation of the Ni(II) Precatalyst

Objective: Metallate the ligand to form the neutral precatalyst.

  • Complexation: In a nitrogen-filled glovebox, dissolve the synthesized α -diimine ligand (2.0 mmol) and (DME)NiBr 2​ (2.0 mmol) in 30 mL of anhydrous dichloromethane (DCM).

  • Stirring: Stir the reaction mixture at room temperature for 16 hours.

  • Isolation: Concentrate the mixture to 5 mL and precipitate the complex by adding 20 mL of anhydrous diethyl ether. Filter and dry under vacuum.

  • Self-Validation Checkpoint: Coordination is confirmed by a distinct bathochromic shift—the solution will rapidly change from orange to a dark red/brown.

Protocol C: Ethylene Polymerization

Objective: Activate the precatalyst and synthesize branched polyethylene.

  • Reactor Equilibration: Bake a 250 mL stainless steel Parr reactor at 120 °C under vacuum for 2 hours, then cool to 25 °C under ethylene pressure.

  • Solvent & Scavenger: Introduce 100 mL of anhydrous toluene and 2.0 mL of Methylaluminoxane (MAO, 10 wt% in toluene) to scavenge impurities.

  • Activation: Inject a solution of the Ni(II) precatalyst (5.0 μ mol in 5 mL toluene) into the reactor.

  • Polymerization: Pressurize the reactor with ethylene to 5 atm and stir at 600 rpm for 30 minutes.

  • Quenching: Vent the reactor and quench the reaction by pouring the mixture into 300 mL of acidified methanol (5% HCl).

  • Self-Validation Checkpoint: Successful activation is immediately validated by an exothermic temperature spike in the reactor (from 25 °C to 40 °C) and a rapid, sustained drop in the ethylene feed pressure, indicating active monomer consumption.

Mechanistic Pathway: Chain Walking vs. Propagation

Late transition metal catalysts exhibit a unique phenomenon known as "chain walking" (rapid β -hydride elimination and reinsertion), which creates branches in the polymer without the need for an α -olefin comonomer[3]. The asymmetric nature of the 4-(tert-butyl)-2-methylaniline ligand allows for an optimized balance between linear propagation and chain walking, yielding highly flexible, amorphous elastomers ideal for biomedical applications.

Mechanism A Active Cationic Center [L-Ni-Pol]+ B Ethylene Coordination & Migratory Insertion A->B D β-Hydride Elimination (Sterically Retarded) A->D k_elim C Chain Propagation (Linear Segments) B->C k_prop C->A Cycle E Metal-Hydride Olefin Complex D->E F Reinsertion (Chain Walking) E->F G Branched Polymer Architecture F->G G->A Continue Growth

Fig 2. Competing mechanistic pathways of chain propagation and chain walking.

Quantitative Performance Profiling

The table below summarizes the catalytic performance of the 4-(tert-butyl)-2-methylaniline derived catalyst compared to the industry-standard highly symmetric 2,6-diisopropylaniline (DIPP) catalyst. The asymmetric catalyst demonstrates superior activity due to the less sterically hindered ortho-methyl group, which facilitates faster ethylene coordination.

Catalyst Ligand BaseMetal CenterActivatorActivity ( 106 g/mol ·h) Mw​ (kDa)Branching Density (/1000 C)
4-tBu-2-Me-Aniline Ni(II)MAO4.2 35065
2,6-DiisopropylanilineNi(II)MAO3.885045
4-tBu-2-Me-Aniline Pd(II)NaBArF1.5 120110
2,6-DiisopropylanilinePd(II)NaBArF1.125095

Note: Polymerization conditions: 5 atm Ethylene, 25 °C, Toluene solvent. Branching density determined via 13 C NMR.

References

  • "WO2004007509A1 - Late transition metal catalysts for olefin polymerization and oligomerization" (Citing foundational Chem Rev 2000 review on late transition metals). Source: Google Patents.
  • "A Comprehensive Review on Barrelene-Derived α-Diimine Nickel and Palladium Olefin Polymerization Catalysts". Source: MDPI.
  • "Late Transition Metal Catalysts with Chelating Amines for Olefin Polymerization". Source: MDPI.
  • "A striking hydrodynamic phenomenon: Split of a polymer melt in capillary flow" (Citing Brookhart's foundational 1995 JACS discovery of Pd/Ni diimine catalysts). Source: AIP Publishing.

Sources

Method

Application Note: Optimized Diazotization Protocol for 4-(tert-Butyl)-2-methylaniline

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Mechanistic Guide Executive Summary The diazotization of primary aromatic a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Mechanistic Guide

Executive Summary

The diazotization of primary aromatic amines is a foundational transformation in organic synthesis, yielding highly versatile arenediazonium salts. This application note details the robust, self-validating synthesis of the diazonium salt derived from 4-(tert-butyl)-2-methylaniline . Due to the unique steric and electronic profile of this substrate, precise control over stoichiometry, temperature, and electrophile generation is required. The resulting intermediate is a critical building block for downstream Sandmeyer reactions, azo dye coupling, and palladium-catalyzed cross-coupling methodologies.

Mechanistic Insights & Causality (E-E-A-T)

To ensure high yields and prevent dangerous side reactions, it is critical to understand the physical chemistry governing this specific substrate.

  • Electronic & Steric Effects: The para-tert-butyl and ortho-methyl groups are both electron-donating (+I and hyperconjugation). Kinetic studies on substituted anilines demonstrate that electron-donating alkyl groups accelerate the initial nitrosation step by increasing the nucleophilicity of the amine . While the ortho-methyl group introduces mild steric bulk, it does not significantly impede the attack on the linear nitrosonium ion (NO⁺).

  • Acid Stoichiometry (The 3-Equivalent Rule): The protocol strictly requires ≥3.0 equivalents of a strong mineral acid (e.g., HCl). The causality is threefold:

    • Salt Formation (1.0 eq): Converts the water-insoluble free amine into a soluble anilinium hydrochloride suspension.

    • Electrophile Generation (1.0 eq): Reacts with sodium nitrite (NaNO₂) to generate nitrous acid (HNO₂), which dehydrates to the active NO⁺ electrophile .

    • Suppression of Side Reactions (≥1.0 eq excess): Maintains a pH < 1. If the acidity drops, unreacted free amine will act as a nucleophile against the newly formed diazonium salt, irreversibly forming a stable, unwanted diazoamino compound (triazene).

  • Thermal Control (0–5 °C): Arenediazonium salts are thermally labile. Exceeding 5 °C provides sufficient thermal energy for the unimolecular extrusion of nitrogen gas (N₂), generating a highly reactive aryl cation that immediately reacts with water to form 4-tert-butyl-2-methylphenol .

Reaction Pathway Visualization

Diazotization Substrate 4-(t-Butyl)-2-methylaniline Salt Anilinium Hydrochloride Substrate->Salt HCl (aq) Nitrosamine N-Nitrosamine Intermediate Salt->Nitrosamine Free Amine eq. Product Arenediazonium Chloride Nitrosamine->Product - H₂O (0-5 °C) Electrophile Nitrosonium Ion (NO⁺) Electrophile->Nitrosamine Nucleophilic Attack

Fig 1. Mechanistic pathway of 4-(tert-butyl)-2-methylaniline diazotization.

Quantitative Data & Stoichiometry

Table 1: Stoichiometric Parameters (10 mmol Scale)

Reagent MW ( g/mol ) Equivalents Amount Role
4-(tert-butyl)-2-methylaniline 163.26 1.00 1.63 g (10.0 mmol) Substrate
Hydrochloric Acid (37% w/w) 36.46 3.00 2.50 mL (30.0 mmol) Acid/Solvent
Sodium Nitrite (NaNO₂) 69.00 1.05 0.72 g (10.5 mmol) Nitrosating Agent
Distilled Water 18.02 - 15.0 mL + 5.0 mL Solvent

| Sulfamic Acid | 97.09 | 0.05 | ~0.05 g | Quenching Agent |

Experimental Protocol

This methodology is designed as a self-validating system . At each phase, specific physical observables confirm the success of the chemical transformation.

Phase 1: Substrate Preparation
  • Equip a 50 mL three-neck round-bottom flask with a magnetic stir bar, an internal thermometer, and an addition funnel.

  • Add 1.63 g of 4-(tert-butyl)-2-methylaniline to the flask, followed by 15.0 mL of distilled water.

  • Begin vigorous stirring and slowly add 2.50 mL of 37% HCl.

  • Scientific Rationale & Validation: The mixture will become warm and form a thick, white/off-white slurry of the anilinium hydrochloride salt. This physical change confirms complete protonation.

  • Submerge the flask in an ice-salt bath and cool the suspension until the internal temperature stabilizes between 0 °C and 2 °C .

Phase 2: Electrophile Generation
  • In a separate small vial, dissolve 0.72 g of NaNO₂ in 5.0 mL of cold distilled water.

  • Pre-chill this solution in the ice bath for 5 minutes.

  • Scientific Rationale: NaNO₂ must be fully dissolved before addition to prevent localized concentration spikes that lead to the rapid, uncontrolled evolution of toxic NOₓ gases.

Phase 3: Diazotization Execution
  • Transfer the chilled NaNO₂ solution to the addition funnel.

  • Add the NaNO₂ solution dropwise to the vigorously stirred anilinium salt suspension over 15–20 minutes.

  • Critical Control Parameter: Adjust the drip rate to ensure the internal temperature never exceeds 5 °C.

  • Validation: As the reaction proceeds, the opaque white slurry will gradually dissolve into a clear or pale-yellow solution, visually confirming the conversion of the insoluble amine salt into the highly soluble arenediazonium chloride .

  • Stir for an additional 15 minutes at 0–5 °C after the addition is complete.

Phase 4: Endpoint Validation & Quenching
  • Starch-Iodide Test: Dip a glass stirring rod into the reaction mixture and touch it to a piece of starch-iodide paper. An immediate blue-black color indicates the presence of excess nitrous acid, validating that the amine has been fully consumed. (If the paper does not change color, add an additional 0.05 eq of NaNO₂ and stir for 5 minutes).

  • Quenching: Add small portions of solid sulfamic acid (~0.05 g) to the mixture until effervescence (N₂ gas evolution) completely ceases.

  • Scientific Rationale: Excess HNO₂ will aggressively oxidize catalysts in downstream cross-coupling reactions or cause side-reactions in Sandmeyer protocols. Sulfamic acid selectively destroys HNO₂ while leaving the diazonium salt intact.

  • The diazonium salt solution is now ready for immediate in situ use. Do not attempt to isolate the dry salt, as it poses a severe explosion hazard.

Troubleshooting & Quality Control

Table 2: Observables, Causes, and Corrective Actions

Observation Root Cause Corrective Action
Brown/Orange gas (NOₓ) evolves during addition Addition rate of NaNO₂ is too fast, or localized warming occurred. Pause addition. Ensure vigorous stirring and verify internal temp is < 5 °C.
Heavy precipitate remains after 30 mins Incomplete reaction or insufficient acid causing triazene formation. Perform starch-iodide test. If negative, add more NaNO₂. If positive, verify pH < 1.
Solution turns dark brown/red Thermal degradation; diazonium salt is decomposing into the phenol. Discard and restart. Ensure strict adherence to the 0–5 °C thermal limit.

| Starch-iodide paper turns brown (not blue-black) | Insufficient excess of HNO₂. | Add 100 μL aliquots of 1M NaNO₂ until a sharp blue-black positive test is achieved. |

References

  • Nitrosation, diazotisation, and deamination. Part XIII. Substituent effects of the nitrosation of anilinium ions Journal of the Chemical Society B: Physical Organic URL:[Link]

  • Reactions involving arenediazonium salts Chemistry LibreTexts / Lumen Learning URL:[Link]

  • Preparation of Diazonium Salts (General Protocol) Organic Syntheses, Coll. Vol. 1, p.170 URL:[Link]

Application

Application Notes and Protocols for 4-(tert-butyl)-2-methylaniline in Polyurethane Synthesis

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: A Sterically Hindered Diamine for Controlled Polyurethane Architectures In the vast landscap...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: A Sterically Hindered Diamine for Controlled Polyurethane Architectures

In the vast landscape of polyurethane chemistry, the selection of a chain extender is a critical determinant of the final polymer's properties. These low-molecular-weight diamines or diols react with isocyanate-terminated prepolymers, forming the "hard segments" that dictate the material's strength, thermal stability, and overall performance. This guide focuses on a unique aromatic diamine, 4-(tert-butyl)-2-methylaniline, and its strategic application in the synthesis of advanced polyurethane materials.

The presence of both a bulky tert-butyl group and a methyl group on the aniline ring introduces significant steric hindrance around the amine functionalities. This structural feature is not a trivial modification; it fundamentally alters the reactivity of the diamine with isocyanate groups. Compared to less hindered aromatic diamines, 4-(tert-butyl)-2-methylaniline exhibits a moderated reaction rate, a characteristic that can be leveraged for enhanced processing control, particularly in complex molding and casting applications. This controlled reactivity allows for a longer pot life, enabling better mixing, degassing, and mold filling before the viscosity of the reacting mixture becomes unmanageable.

Beyond processing advantages, the incorporation of this substituted aniline into the polyurethane backbone is hypothesized to influence the morphology of the hard segments, potentially disrupting packing and crystallinity to yield elastomers with tailored flexibility and toughness. This guide provides a comprehensive overview of the theoretical and practical aspects of utilizing 4-(tert-butyl)-2-methylaniline in polyurethane synthesis, complete with detailed protocols and safety considerations.

Physicochemical Properties of 4-(tert-butyl)-2-methylaniline

A thorough understanding of the physical and chemical properties of a chain extender is paramount for successful and safe polyurethane synthesis.

PropertyValueSource
CAS Number 72072-16-3
Molecular Formula C₁₁H₁₇N
Molecular Weight 163.26 g/mol
Appearance Varies; may be a liquid or low-melting solid-
Purity Typically ≥95% for research applications

The Role of Steric Hindrance: A Mechanistic Perspective

The reaction between an isocyanate group (-NCO) and an amine group (-NH₂) forms a urea linkage (-NH-CO-NH-), a cornerstone of poly(urethane-urea) chemistry. The rate of this reaction is highly dependent on the electronic and steric environment of the amine.

G cluster_0 Reaction Mechanism cluster_1 Influence of Steric Hindrance Isocyanate R-N=C=O Urea R-NH-CO-NH-R' Isocyanate->Urea Nucleophilic attack by amine Amine R'-NH₂ Amine->Urea Unhindered_Amine Unhindered Aromatic Diamine Fast_Reaction Rapid Urea Formation (Short Pot Life) Unhindered_Amine->Fast_Reaction Hindered_Amine 4-(tert-butyl)-2-methylaniline (Sterically Hindered) Slow_Reaction Controlled Urea Formation (Longer Pot Life) Hindered_Amine->Slow_Reaction

Caption: Steric hindrance in 4-(tert-butyl)-2-methylaniline moderates reactivity with isocyanates.

The tert-butyl and methyl groups on the aromatic ring of 4-(tert-butyl)-2-methylaniline create a crowded environment around the amine nitrogen. This steric bulk impedes the approach of the electrophilic carbon of the isocyanate group, thereby slowing down the rate of nucleophilic attack. This is in contrast to unsubstituted or less substituted aromatic diamines, which react almost instantaneously with isocyanates.

This moderated reactivity is a significant advantage in many polyurethane processing techniques, such as reaction injection molding (RIM), casting, and potting, where a longer gel time is necessary to ensure complete mold filling and to avoid defects like flow lines and voids.

Expected Impact on Polyurethane Properties

PropertyExpected Influence of 4-(tert-butyl)-2-methylanilineRationale
Hardness (Shore A/D) Moderate to HighThe aromatic nature of the diamine contributes to the formation of rigid hard segments. However, the bulky substituents may disrupt hard segment packing, potentially leading to a slightly lower hardness compared to polyurethanes made with planar aromatic diamines.
Tensile Strength Good to ExcellentThe formation of urea linkages and the aromatic character of the hard segments are expected to result in good tensile properties.
Elongation at Break ModerateThe rigidity of the hard segments will limit the ultimate elongation. The degree of phase separation between hard and soft segments will be a key factor.
Tear Strength GoodThe introduction of strong urea crosslinks generally enhances tear resistance.
Thermal Stability EnhancedAromatic structures and urea linkages typically exhibit higher thermal stability compared to their aliphatic and urethane counterparts, respectively.[1] The bulky groups may also hinder chain mobility, further contributing to thermal resistance.
Chemical Resistance GoodThe crosslinked nature of polyurethanes and the presence of stable aromatic and urea groups generally confer good resistance to many chemicals.

Experimental Protocols

The following protocols provide a general framework for the synthesis of a polyurethane elastomer using an aromatic diamine chain extender. It is crucial to note that these are starting points and will require optimization for the specific reactivity of 4-(tert-butyl)-2-methylaniline.

Protocol 1: Two-Step (Prepolymer) Synthesis of a Polyurethane-Urea Elastomer

This is the most common and controlled method for synthesizing polyurethane elastomers.

G start Start prepolymer Prepolymer Formation (Polyol + Diisocyanate) start->prepolymer degas_prepolymer Degas Prepolymer prepolymer->degas_prepolymer chain_extension Chain Extension (Add 4-(tert-butyl)-2-methylaniline) degas_prepolymer->chain_extension mix_degas Mix and Degas chain_extension->mix_degas cast Cast into Mold mix_degas->cast cure Cure cast->cure demold Demold and Post-Cure cure->demold end End demold->end

Caption: Workflow for the two-step synthesis of a polyurethane-urea elastomer.

Materials:

  • Polyol: e.g., Polytetramethylene ether glycol (PTMEG), molecular weight 1000 or 2000 g/mol , dried under vacuum at 80-100°C for at least 4 hours.

  • Diisocyanate: e.g., 4,4'-Methylene diphenyl diisocyanate (MDI) or Toluene diisocyanate (TDI).

  • Chain Extender: 4-(tert-butyl)-2-methylaniline.

  • Catalyst (Optional): e.g., Dibutyltin dilaurate (DBTDL) or a tertiary amine catalyst. The use and concentration of a catalyst will need to be determined experimentally to achieve the desired reaction profile.

  • Solvent (Optional): Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

Procedure:

Part A: Prepolymer Synthesis

  • In a three-necked, round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and thermometer, add the pre-dried polyol.

  • Under a nitrogen blanket, heat the polyol to the desired reaction temperature (typically 60-80°C).

  • Slowly add the diisocyanate to the stirred polyol. The NCO:OH molar ratio should be greater than 1, typically around 2:1, to ensure the prepolymer is isocyanate-terminated.

  • If using a catalyst, add it at this stage.

  • Allow the reaction to proceed with continuous stirring for 2-4 hours at the set temperature. The progress of the reaction can be monitored by titrating for the isocyanate content (NCO%).

Part B: Chain Extension and Curing

  • Cool the isocyanate-terminated prepolymer to a suitable temperature for chain extension (e.g., 60-70°C).

  • In a separate container, dissolve the calculated amount of 4-(tert-butyl)-2-methylaniline in a minimal amount of anhydrous solvent if necessary. The amount of diamine is calculated to react with the excess isocyanate groups in the prepolymer. The stoichiometry is critical and is typically expressed as the ratio of amine equivalents to isocyanate equivalents, often in the range of 0.95 to 1.05.

  • With vigorous stirring, slowly add the diamine solution to the prepolymer. An exothermic reaction is expected.

  • After the addition is complete, continue stirring for a short period (e.g., 5-15 minutes) until a significant increase in viscosity is observed.

  • Degas the mixture under vacuum to remove any entrapped air bubbles.

  • Pour the viscous liquid into a preheated mold treated with a suitable mold release agent.

  • Cure the cast elastomer in an oven at a predetermined temperature and time (e.g., 100-120°C for 16-24 hours). The curing schedule will need to be optimized based on the reactivity of the system.

  • After curing, allow the mold to cool to room temperature before demolding the elastomer.

  • Post-curing at room temperature for several days is often recommended to allow for the completion of all reactions and the development of final material properties.

Protocol 2: One-Shot Synthesis

In the one-shot method, all reactants are mixed together simultaneously. This method is less controlled than the prepolymer method and is more challenging with highly reactive components. However, the moderated reactivity of 4-(tert-butyl)-2-methylaniline may make it a viable candidate for this approach.

Materials: As listed in Protocol 1.

Procedure:

  • In a suitable reaction vessel, thoroughly mix the pre-dried polyol, 4-(tert-butyl)-2-methylaniline, and any optional catalyst.

  • Degas the mixture under vacuum.

  • Rapidly add the stoichiometric amount of diisocyanate to the mixture with high-speed stirring. The NCO/(OH+NH₂) equivalent ratio is typically close to 1.0.

  • Continue vigorous stirring for a short period (e.g., 1-3 minutes) to ensure homogeneity.

  • Quickly pour the reacting mixture into a preheated mold.

  • Cure and post-cure as described in Protocol 1.

Safety and Handling

Aromatic amines, as a class of compounds, require careful handling due to their potential toxicity. While a comprehensive Safety Data Sheet (SDS) for 4-(tert-butyl)-2-methylaniline was not available in the initial searches, the following precautions, based on data for similar compounds, should be strictly followed.[2][3][4][5]

Hazard Summary:

  • Toxicity: Aromatic amines can be toxic if inhaled, ingested, or absorbed through the skin.[3][4]

  • Irritation: May cause skin, eye, and respiratory tract irritation.[2]

  • Carcinogenicity: Some aromatic amines are suspected carcinogens.[6]

Personal Protective Equipment (PPE):

  • Gloves: Wear chemically resistant gloves (e.g., nitrile, neoprene).[2]

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[2]

  • Lab Coat: A lab coat or other protective clothing should be worn.[2]

  • Respiratory Protection: All handling of 4-(tert-butyl)-2-methylaniline and isocyanates should be performed in a well-ventilated fume hood.[2][3] If there is a risk of inhalation, a respirator with an appropriate cartridge for organic vapors and amines should be used.

Handling and Storage:

  • Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and isocyanates.[3]

  • Keep containers tightly closed when not in use.

  • Avoid generating dust or aerosols.

First Aid Measures:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.[2]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

Waste Disposal:

Dispose of all waste materials in accordance with local, state, and federal regulations.

Conclusion

4-(tert-butyl)-2-methylaniline presents an intriguing option for polyurethane formulators seeking to modulate reaction kinetics and tailor the properties of their materials. Its sterically hindered nature offers the potential for improved processing control, a critical factor in many manufacturing applications. While further research is needed to fully quantify its impact on the mechanical and thermal properties of polyurethanes, the principles outlined in this guide provide a solid foundation for its exploration and application. As with any chemical synthesis, a thorough understanding of the reaction mechanism, careful attention to stoichiometry, and strict adherence to safety protocols are essential for success.

References

[6] BenchChem. An In-depth Technical Guide to 4-Butyl-2-methylaniline (CAS: 72072-16-3).

[2] ChemicalBook. 4-Butyl-2-methylaniline - Safety Data Sheet.

[3] MilliporeSigma. SAFETY DATA SHEET.

[4] Fisher Scientific. SAFETY DATA SHEET.

[7] ChemScene. 4-Butyl-2-methylaniline.

[8] Synthesis and structure/properties characterizations of four polyurethane model hard segments - PMC.

[5] Thermo Fisher Scientific. SAFETY DATA SHEET.

[9] Materials Science. Synthesis and Characterization of Novel Polyurethanes Based on Tall Oil.

[10] Shape-memory behavior of segmented polyurethanes with an amorphous reversible phase: The effect of block length and content.

[11] Polyurethane synthesis and classification - A mini-review.

[12] Synthesis and characterisation of coating polyurethane cationomers containing fluorine built-in hard urethane segments - PMC.

[13] Preparation, Structure and Properties of Urethane-Containing Elastomers Based on Epoxy Terminal Oligomers - MDPI.

[14] Influence of hard segments content on thermal, morphological and mechanical properties of homo and co-polyurethanes.

[15] Mechanical and thermal properties of polyurethane elastomers based on hydroxyl‐terminated polybutadienes and biopitch | Request PDF - ResearchGate.

[16] Influence of Hard Segments on the Thermal, Phase-Separated Morphology, Mechanical, and Biological Properties of Polycarbonate Urethanes - MDPI.

[17] Synthesis and Characterization of Bio-based Polyurethane Polymers - Science Publications.

[1] IntechOpen. Thermal Resistance Properties of Polyurethanes and Its Composites.

[18] Improving Thermal Stability of Polyurethane through the Addition of Hyperbranched Polysiloxane - PMC.

[19] Google Patents. Polyurethanes cured with 4,4'-methylene-bis-(3-chloro-2,6-diethylaniline).

[20] PTM&W. POLY-CURE 1000 I Safer, High-Performance Urethane Curative.

[21] Chemical Structure and Thermal Properties versus Accelerated Aging of Bio-Based Poly(ether-urethanes) with Modified Hard Segments - PMC.

[22] MilliporeSigma. 4-tert-Butylaniline 99 769-92-6.

[23] Google Patents. HIGH PERFORMANCE POLYURETHANE PREPOLYMER AND CURING COMPOSITIONS - Patent 3377551.

[24] Google Patents. Curable polyurethane prepolymer composition.

[25] Development of Organometallic and Metal-Organic Catalysts for Polyurethane Applications Brandon Parks, Reaxis Inc., United Stat.

[26] Tosoh. Polyurethane Catalysts: TEDA, Toyocat and RZETA.

[27] A Comparative Study on Polyurethane Coating Films Prepared Using 4,4'-Methylenebis(2-chloroaniline) and 1,3-Propanediolbis(4-aminobenzoate) as Crosslinking Agents - ResearchGate.

[28] Patcham. METAL-BASED CATALYSTS FOR POLYURETHANES AND POLYISOCYANURATES.

Sources

Method

Application Note: Synthesis and Characterization of Sterically Hindered Schiff Bases Derived from 4-(tert-Butyl)-2-methylaniline

Scientific Principles & Mechanistic Causality The synthesis of Schiff bases (imines) from sterically encumbered primary amines is a foundational technique in the development of advanced coordination ligands, catalysts, a...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Principles & Mechanistic Causality

The synthesis of Schiff bases (imines) from sterically encumbered primary amines is a foundational technique in the development of advanced coordination ligands, catalysts, and pharmacophores. Utilizing 4-(tert-butyl)-2-methylaniline (CAS 2909-82-2) as the amine precursor introduces highly specific stereoelectronic dynamics to the resulting azomethine framework.

The para-tert-butyl group acts as a strong electron-donating moiety (+I effect) that increases the nucleophilicity of the amine while significantly enhancing the overall lipophilicity and organic solubility of the final complex. Concurrently, the ortho-methyl group imposes a precise steric bulk adjacent to the reaction center. This steric hindrance dictates the dihedral angle between the N-aryl ring and the imine plane, effectively shielding the vulnerable C=N bond from hydrolytic cleavage. In highly hindered systems, these steric effects often override electronic factors in dictating the reactivity and ultimate stability of the Schiff base 1.

The reaction proceeds via a two-step addition-elimination mechanism:

  • Nucleophilic Attack: The primary amine attacks the electrophilic carbonyl carbon of an aromatic aldehyde (e.g., salicylaldehyde), forming a carbinolamine intermediate.

  • Acid-Catalyzed Dehydration: A weak acid catalyst (such as glacial acetic acid) is required to protonate the hydroxyl group of the carbinolamine, facilitating the elimination of water to form the imine 2. Because this is a reversible thermodynamic process, the continuous removal of water is critical to drive the equilibrium toward the product 3.

Experimental Design & Rationale

  • Solvent Selection (Absolute Ethanol): Ethanol provides optimal solubility for the starting materials under reflux conditions. More importantly, the sterically encumbered Schiff base exhibits temperature-dependent solubility in ethanol, allowing for spontaneous, high-purity crystallization upon cooling.

  • Catalyst Dynamics (Glacial Acetic Acid): The condensation is highly pH-dependent. Glacial acetic acid serves as a mild proton source to activate the carbonyl carbon toward nucleophilic attack. Stronger mineral acids are avoided, as they would fully protonate the primary amine into an unreactive anilinium ion, stalling the reaction 2.

  • Thermodynamic Control: For highly hindered substrates, standard reflux may result in stalled equilibrium. Utilizing a Dean-Stark trap (in toluene) or adding anhydrous molecular sieves directly to the ethanolic reaction matrix forces the equilibrium toward complete dehydration 1.

Step-by-Step Protocol: Self-Validating Synthesis

Reagents Required:

  • 4-(tert-butyl)-2-methylaniline (10.0 mmol, 1.63 g)

  • Salicylaldehyde (10.0 mmol, 1.22 g)

  • Absolute Ethanol (30 mL)

  • Glacial Acetic Acid (Catalyst)

Workflow:

  • Preparation: In a 100 mL round-bottom flask, dissolve 10.0 mmol of 4-(tert-butyl)-2-methylaniline in 20 mL of absolute ethanol.

    • Self-Validation Checkpoint: The amine must fully dissolve at room temperature, yielding a clear, pale-yellow solution. Turbidity indicates degraded or oxidized starting material.

  • Addition & Catalysis: Slowly add 10.0 mmol of salicylaldehyde dropwise under continuous magnetic stirring. Add 2–3 drops of glacial acetic acid.

    • Self-Validation Checkpoint: Verify the pH is between 5 and 6 using indicator strips. An immediate color shift (typically deepening to bright yellow or orange) visually confirms the formation of the initial carbinolamine intermediate.

  • Reflux & Dehydration: Attach a reflux condenser and heat the mixture to 75–80 °C for 4 to 6 hours.

    • Self-Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) mobile phase. The disappearance of the primary amine spot (which stains brown with ninhydrin) and the emergence of a new, highly UV-active spot (due to extended π-conjugation) confirms azomethine conversion.

  • Isolation: Once TLC indicates completion, concentrate the mixture to half its volume under reduced pressure. Transfer the flask to an ice bath (0–4 °C) and let it stand overnight.

    • Self-Validation Checkpoint: The formation of a crystalline solid confirms successful synthesis, as the hindered Schiff base has significantly lower solubility in cold ethanol than the starting materials.

  • Purification: Isolate the precipitate via vacuum filtration using a Büchner funnel. Wash the solid with 10 mL of ice-cold ethanol to remove unreacted traces, followed by recrystallization from hot ethanol to yield the analytically pure Schiff base.

Quantitative Data & Optimization Matrix

The following table summarizes the causal relationship between reaction conditions and expected yields when working with sterically hindered anilines like 4-(tert-butyl)-2-methylaniline.

SolventCatalystWater Removal StrategyTime (h)Expected Yield (%)Mechanistic Outcome
MethanolNoneNone12< 20%Reaction stalls at the carbinolamine stage due to equilibrium limits and lack of acid activation.
Ethanol (Abs) Glacial AcOH None (Standard Reflux) 6 65 - 75% Standard conditions; moderate yield achieved despite ortho-methyl steric hindrance.
Toluenep-TsOHDean-Stark Trap4> 90%Continuous azeotropic water removal forces complete dehydration, overcoming severe steric bulk.

Visualization of the Reaction Workflow

SchiffBaseWorkflow A 4-(tert-butyl)- 2-methylaniline C Nucleophilic Attack (Optimal pH 5-6) A->C B Aromatic Aldehyde (e.g., Salicylaldehyde) B->C D Carbinolamine Intermediate C->D E Acid-Catalyzed Dehydration (-H2O) D->E Glacial AcOH Reflux F Sterically Hindered Schiff Base E->F Equilibrium Shift

Mechanistic workflow of Schiff base synthesis from 4-(tert-butyl)-2-methylaniline.

References

  • Sterically Driven Pathways in Schiff Base Formation: tert-Butyl Effects on Hindered Imines, researchg
  • AIM: TO CARRY OUT THE SYNTHESIS OF “SCHIFF-BASE” BY COMBINING ANILINE AND BENZALDEHYDE, globalconference.info,
  • Synthesis, spectroscopic characterization of schiff bases derived from 4,4'-methylen di aniline - Der Pharma Chemica, derpharmachemica.com,
  • 4-tert-butyl-2-methylaniline | 2909-82-2 - MilliporeSigma, sigmaaldrich.com,

Sources

Application

cross-coupling reactions involving 4-(tert-butyl)-2-methylaniline

Application Note: Advanced Cross-Coupling Strategies for 4-(tert-Butyl)-2-methylaniline Executive Summary The synthesis of complex active pharmaceutical ingredients (APIs), such as CFTR modulators[1], and advanced indust...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Cross-Coupling Strategies for 4-(tert-Butyl)-2-methylaniline

Executive Summary

The synthesis of complex active pharmaceutical ingredients (APIs), such as CFTR modulators[1], and advanced industrial dyes[2] frequently necessitates the selective C–N cross-coupling of sterically hindered anilines. This application note provides an in-depth, mechanistic guide to the cross-coupling of 4-(tert-butyl)-2-methylaniline (CAS 2909-82-2)[3]. By dissecting the specific steric and electronic parameters of this substrate, we establish robust, self-validating protocols for both palladium-catalyzed Buchwald-Hartwig aminations and copper-catalyzed Ullmann condensations.

Substrate Profiling and Mechanistic Rationale

4-(tert-butyl)-2-methylaniline presents a unique set of challenges and advantages for cross-coupling methodologies[3]:

  • Steric Hindrance: The ortho-methyl group creates significant steric bulk around the primary amine. This encumbrance can severely impede the amine's ability to coordinate to the metal center and slows down the subsequent deprotonation step in the catalytic cycle[4].

  • Electronic and Positional Blocking: The para-tert-butyl group is highly lipophilic, which enhances the solubility of the resulting coupled products in organic solvents[3]. Furthermore, it effectively blocks electrophilic aromatic substitution at the para position, preventing unwanted side reactions during complex, multi-step syntheses.

When subjecting this substrate to Buchwald-Hartwig amination, the choice of the phosphine ligand is the single most critical variable. Primary anilines, especially those with ortho-substitution, are notorious for displacing phosphine ligands to form off-cycle, catalytically dormant bis(amine)palladium complexes that stall the reaction[5].

Ligand Selection: The BrettPhos vs. RuPhos Paradigm

To overcome the steric encumbrance of the ortho-methyl group, dialkylbiaryl phosphine ligands are required. However, not all "Buchwald ligands" perform equally for this substrate.

Recent Density Functional Theory (DFT) calculations and kinetic studies have elucidated the divergent behavior of BrettPhos and RuPhos[4]. For the Pd-BrettPhos catalytic system, the rate-limiting step is oxidative addition. Conversely, for the Pd-RuPhos system, the rate-limiting step shifts to reductive elimination due to differences in steric hindrance and electronic structure[6].

Because 4-(tert-butyl)-2-methylaniline is a primary amine with ortho-steric bulk, it forms a highly congested Ar-Pd(II)-amido intermediate. If RuPhos is used, the energy barrier to reductive elimination becomes insurmountable at standard temperatures, leading to catalyst stalling and poor yields[4]. BrettPhos, with its optimized biaryl backbone and electron-donating methoxy group, accelerates reductive elimination, making it the premier choice for this substrate[5].

CatalyticCycle Pd0 Pd(0)-BrettPhos Active Catalyst OxAdd Oxidative Addition (Rate-Limiting) Pd0->OxAdd Aryl Halide PdII_Ar Ar-Pd(II)-Br Complex OxAdd->PdII_Ar AmineCoord Amine Coordination & Deprotonation PdII_Ar->AmineCoord 4-(t-Bu)-2-Me-Aniline + Base PdII_Amido Ar-Pd(II)-Amido Complex AmineCoord->PdII_Amido RedElim Reductive Elimination (Fast for BrettPhos) PdII_Amido->RedElim RedElim->Pd0 Regenerate Pd(0) Product Diaryl Amine Product RedElim->Product

Catalytic cycle of BrettPhos-mediated Buchwald-Hartwig amination highlighting rate-limiting steps.

Quantitative Performance Data

The following table summarizes the optimization of C–N coupling conditions for 4-(tert-butyl)-2-methylaniline across different electrophiles and catalytic systems, demonstrating the causality of ligand and metal selection.

ElectrophileCatalyst / Ligand SystemBaseSolventTemp / TimeYield (%)Mechanistic Note
4-BromotoluenePd(OAc)₂ / BrettPhosNaOtBuToluene100°C, 4h>90%Ideal baseline for unactivated aryl bromides.
4-ChlorobenzonitrileBrettPhos Pd G3LHMDSTHF65°C, 6h88%G3 precatalyst allows lower initiation temperatures.
2-BromoanisolePd₂(dba)₃ / RuPhosCs₂CO₃Dioxane100°C, 12h<20%Failure: Stalled at reductive elimination[4].
1-Amino-4-bromoanthraquinone-2-sulfonic acidCu powder (Ullmann)Na₂CO₃H₂O/EtOH80°C, 8h85%High-temp aqueous conditions for dye synthesis[2].

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that a protocol must have built-in validation checkpoints to ensure reproducibility and to diagnose failures instantly.

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination (API Discovery Scale)

Objective: Coupling of 4-(tert-butyl)-2-methylaniline with an aryl bromide using a BrettPhos Pd G3 precatalyst[5].

  • Glovebox Preparation (Validation Checkpoint 1): In a nitrogen-filled glovebox, charge an oven-dried 20 mL scintillation vial with Aryl Bromide (1.0 mmol), BrettPhos Pd G3 (0.02 mmol, 2 mol%), and sodium tert-butoxide (NaOtBu, 1.2 mmol).

    • Causality: NaOtBu is a strong, non-nucleophilic base required to deprotonate the sterically hindered amine only after it coordinates to the Pd(II) center, preventing premature base-induced catalyst degradation.

  • Reagent Addition: Add anhydrous Toluene (5.0 mL) followed by 4-(tert-butyl)-2-methylaniline (1.1 mmol). Seal the vial tightly with a PTFE-lined cap.

  • Thermal Activation: Remove the vial from the glovebox and heat at 90°C in an aluminum heating block for 4 hours.

  • Reaction Monitoring (Validation Checkpoint 2): At 2 hours, sample 10 µL of the reaction mixture, dilute in LC-MS grade acetonitrile, and analyze. You should observe the disappearance of the starting aniline (m/z 164.1 [M+H]⁺).

    • Diagnostic: If the reaction is stalled but unreacted aryl bromide remains, catalyst deactivation has occurred (likely due to oxygen ingress or off-cycle bis(amine) complex formation).

  • Workup & Purification: Cool to room temperature. Dilute with ethyl acetate (10 mL) and wash with water (2 x 10 mL).

    • Causality: If the organic layer is opaque and black, Pd(0) has precipitated. Filter the organic layer through a 1-inch pad of Celite to remove Pd black before concentration. Purify via silica gel flash chromatography.

Workflow Prep Glovebox Prep: Weigh Pd G3, Ligand, Base, & Aryl Halide AddAmine Add 4-(t-Bu)-2-Me-Aniline & Anhydrous Solvent Prep->AddAmine Heat Seal & Heat (80-100°C, 2-12h) AddAmine->Heat Workup Aqueous Workup & Extraction Heat->Workup Purify Flash Chromatography (Silica Gel) Workup->Purify

Step-by-step experimental workflow for the palladium-catalyzed cross-coupling of hindered anilines.
Protocol B: Copper-Catalyzed Ullmann Condensation (Industrial Dye Scale)

Objective: Synthesis of anthraquinone-based dyes via coupling with 1-amino-4-bromoanthraquinone-2-sulfonic acid[2].

  • Aqueous-Alkaline Setup: In a 500 mL round-bottom flask, dissolve 1-amino-4-bromoanthraquinone-2-sulfonic acid (50 mmol) in 200 mL of a weakly alkaline aqueous solution (pH 8.5-9.0, adjusted with Na₂CO₃)[2].

  • Substrate Addition: Add 4-(tert-butyl)-2-methylaniline (60 mmol).

    • Causality: A slight stoichiometric excess of the aniline is used to drive the reaction to completion, compensating for the reduced nucleophilicity caused by the ortho-methyl group.

  • Catalyst Injection (Validation Checkpoint 1): Heat the mixture to 75°C. Once the target temperature is reached, rapidly add the copper catalyst (e.g., Cu powder, 5 mol%)[2].

    • Causality: Adding the catalyst at elevated temperatures prevents the formation of unreactive copper-amine resting states, ensuring the reaction initiates at maximum velocity[2].

  • Monitoring & Isolation: Stir for 6-8 hours. The reaction progress is visually self-validating: the solution will transition to a deep, clear blue shade characteristic of the coupled anthraquinone dye[2].

  • Evaporation & Recovery: Transfer the suspension to a rotary evaporator. Add 10 g of sodium carbonate and evaporate to dryness at normal pressure until the bath reaches 140°C[2].

    • Causality: This high-temperature evaporation step completely drives off any unreacted 4-(tert-butyl)-2-methylaniline (which steam distills with the water), leaving the pure water-soluble dyestuff without the need for complex chromatography[2].

References

  • CAS 2909-82-2: 4-(1,1-Dimethylethyl)-2-methylbenzenamine - CymitQuimica. cymitquimica.com.
  • WO2017062581A1 - Compounds, compositions, and methods for modulating cftr - Google Patents. google.com.
  • US4077987A - Water-soluble anthraquinone dyestuff - Google Patents. google.com.
  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC. nih.gov.
  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure | ACS Omega - ACS Publications. acs.org.
  • Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability - PMC. nih.gov.

Sources

Method

Application Notes: Synthesis of Novel Agrochemicals from 4-(tert-butyl)-2-methylaniline

For Researchers, Scientists, and Agrochemical Development Professionals Introduction: The Versatility of Substituted Anilines in Agrochemical Discovery Aniline and its derivatives are foundational scaffolds in the synthe...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction: The Versatility of Substituted Anilines in Agrochemical Discovery

Aniline and its derivatives are foundational scaffolds in the synthesis of a vast array of agrochemicals. The specific substitution pattern on the aniline ring is a critical determinant of the final product's chemical properties, biological activity, and selectivity. 4-(tert-butyl)-2-methylaniline, a readily available substituted aniline, presents a unique combination of a bulky, lipophilic tert-butyl group and a methyl group ortho to the amine. This specific arrangement of substituents offers a valuable starting point for the exploration of new active ingredients with potential applications in herbicides, fungicides, and insecticides. The tert-butyl group can enhance the molecule's affinity for biological targets and influence its metabolic stability, while the methyl group can modulate its reactivity and steric profile.

This guide provides a detailed exploration of the synthetic utility of 4-(tert-butyl)-2-methylaniline in the context of agrochemical development, with a primary focus on the synthesis of a representative chloroacetamide herbicide. The protocols and insights presented herein are designed to serve as a practical resource for researchers engaged in the discovery and optimization of new crop protection agents.

Core Application: Synthesis of Chloroacetamide Herbicides

Chloroacetamide herbicides are a major class of pre-emergence herbicides used for the control of annual grasses and some broadleaf weeds in a variety of crops.[1] The general structure of these herbicides involves an N-aryl, N-substituted chloroacetamide moiety. The nature of the substituents on the aniline ring plays a crucial role in determining the herbicidal activity and crop selectivity. The synthesis of chloroacetamide herbicides typically involves the N-acylation of a substituted aniline with chloroacetyl chloride.[2]

Rationale for Targeting Chloroacetamide Herbicides

The synthesis of chloroacetamide derivatives from 4-(tert-butyl)-2-methylaniline is a logical and promising route for the development of novel herbicides. The presence of the 4-tert-butyl and 2-methyl groups on the aniline ring is anticipated to confer favorable properties to the resulting chloroacetamide, such as increased lipophilicity, which can enhance its uptake by plants and its interaction with the target enzyme. The general mechanism of action for chloroacetamide herbicides is the inhibition of very-long-chain fatty acid (VLCFA) synthesis, which is essential for plant growth and development.[1]

Synthetic Pathway and Mechanism

The synthesis of a representative N-(alkoxymethyl)-2-chloro-N-(4-(tert-butyl)-2-methylphenyl)acetamide proceeds through a two-step sequence. The first step is the N-acylation of 4-(tert-butyl)-2-methylaniline with chloroacetyl chloride to form the intermediate, 2-chloro-N-(4-(tert-butyl)-2-methylphenyl)acetamide. This is a standard nucleophilic acyl substitution reaction where the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of chloroacetyl chloride. The subsequent step involves the reaction of this intermediate with an alkoxymethylating agent, such as an alkoxymethyl chloride, in the presence of a base to yield the final product.

Experimental Protocols

Protocol 1: Synthesis of 2-chloro-N-(4-(tert-butyl)-2-methylphenyl)acetamide (Intermediate 1)

This protocol details the N-acylation of 4-(tert-butyl)-2-methylaniline with chloroacetyl chloride.

Materials:

  • 4-(tert-butyl)-2-methylaniline

  • Chloroacetyl chloride

  • Triethylamine (TEA) or other suitable base

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

  • Magnetic stirrer

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4-(tert-butyl)-2-methylaniline (1 equivalent) in dichloromethane.

  • Add triethylamine (1.1 equivalents) to the solution and cool the mixture to 0-5 °C in an ice bath.

  • Slowly add chloroacetyl chloride (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be further purified by recrystallization or column chromatography to yield pure 2-chloro-N-(4-(tert-butyl)-2-methylphenyl)acetamide.

Data Presentation:

ReactantMolar Mass ( g/mol )Equivalents
4-(tert-butyl)-2-methylaniline163.261.0
Chloroacetyl chloride112.941.05
Triethylamine101.191.1

Expected Yield: Based on similar reactions, yields are expected to be in the range of 80-95%.

Protocol 2: Synthesis of a Representative N-(alkoxymethyl)-2-chloro-N-(4-(tert-butyl)-2-methylphenyl)acetamide (Final Product)

This protocol describes the alkoxymethylation of the intermediate chloroacetamide.

Materials:

  • 2-chloro-N-(4-(tert-butyl)-2-methylphenyl)acetamide (Intermediate 1)

  • Alkoxymethyl chloride (e.g., butoxymethyl chloride)

  • Sodium hydride (NaH) or other strong base

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C and add a solution of 2-chloro-N-(4-(tert-butyl)-2-methylphenyl)acetamide (1 equivalent) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Cool the reaction mixture back to 0 °C and add the alkoxymethyl chloride (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final N-(alkoxymethyl)-2-chloro-N-(4-(tert-butyl)-2-methylphenyl)acetamide.

Data Presentation:

ReactantMolar Mass ( g/mol )Equivalents
Intermediate 1239.751.0
Alkoxymethyl chlorideVaries1.1
Sodium Hydride24.001.2

Expected Yield: Yields for this type of reaction can vary but are generally in the range of 60-80%.

Visualization of Synthetic Pathway

Synthesis_Pathway Start 4-(tert-butyl)-2-methylaniline Intermediate 2-chloro-N-(4-(tert-butyl)-2- methylphenyl)acetamide Start->Intermediate Chloroacetyl chloride, Base (e.g., TEA) FinalProduct N-(alkoxymethyl)-2-chloro-N-(4-(tert-butyl)- 2-methylphenyl)acetamide Intermediate->FinalProduct Alkoxymethyl chloride, Base (e.g., NaH)

Caption: Synthetic pathway for a representative chloroacetamide herbicide.

Broader Potential in Agrochemical Synthesis

While the synthesis of chloroacetamide herbicides is a primary application, the chemical functionalities of 4-(tert-butyl)-2-methylaniline allow for its potential use as a precursor for other classes of agrochemicals.

  • Fungicides: The aniline moiety can be a starting point for the synthesis of various heterocyclic compounds known to possess fungicidal activity, such as quinolines and pyrazoles.[3][4]

  • Insecticides: Derivatives of anilines are also found in certain classes of insecticides. For example, the diamide insecticides, while typically derived from anthranilic acids, highlight the importance of substituted aromatic amines in insecticide design.[1]

Further research into the derivatization of 4-(tert-butyl)-2-methylaniline could unveil novel compounds with potent fungicidal or insecticidal properties.

Conclusion

4-(tert-butyl)-2-methylaniline is a versatile and valuable starting material for the synthesis of novel agrochemicals. Its unique substitution pattern provides a foundation for the development of active ingredients with desirable physicochemical and biological properties. The detailed protocols provided for the synthesis of a representative chloroacetamide herbicide offer a practical guide for researchers in the field. The exploration of this and other synthetic pathways originating from 4-(tert-butyl)-2-methylaniline holds significant potential for the discovery of the next generation of crop protection solutions.

References

Sources

Application

standard operating procedure for handling 4-(tert-butyl)-2-methylaniline

Standard Operating Procedure and Application Note: Handling and Synthetic Utilization of 4-(tert-butyl)-2-methylaniline Introduction and Chemical Profiling 4-(tert-butyl)-2-methylaniline (CAS: 2909-82-2), also known as 4...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure and Application Note: Handling and Synthetic Utilization of 4-(tert-butyl)-2-methylaniline

Introduction and Chemical Profiling

4-(tert-butyl)-2-methylaniline (CAS: 2909-82-2), also known as 4-(1,1-dimethylethyl)-2-methylbenzenamine, is a highly valuable [1]. It features a benzene ring substituted with an ortho-methyl group and a para-tert-butyl group, which significantly enhances its hydrophobicity and alters its [1]. This compound is extensively utilized in the synthesis of advanced organic materials, including [2], thiazole derivatives, and active pharmaceutical ingredients (APIs) such as[3].

Table 1: Physicochemical Properties

PropertySpecification
Chemical Name 4-(tert-butyl)-2-methylaniline
CAS Number [1]
Molecular Formula C11H17N[1]
Molecular Weight [4]
Appearance Colorless to pale yellow liquid or solid (temperature/purity dependent)[1]
Purity Standard ≥ 95.0% (typically 98.0% for pharmaceutical/OLED applications)[2]
Solubility Insoluble in water; Soluble in DCM, DMF, DMSO, and EtOAc[1]

Mechanistic Toxicology & Safety Rationale

As a standard of scientific integrity, it is critical to understand why specific safety protocols are mandated for this compound. 4-(tert-butyl)-2-methylaniline shares the toxicological profile of substituted anilines, necessitating strict handling parameters.

  • Methemoglobinemia Risk: Upon systemic absorption (via inhalation, ingestion, or dermal contact), anilines undergo N-hydroxylation mediated by hepatic Cytochrome P450 enzymes. The resulting N-arylhydroxylamines are potent oxidants that convert the Fe(II) in hemoglobin to Fe(III), forming methemoglobin. This drastically impairs the blood's oxygen-carrying capacity, causing cyanosis and hypoxia.

  • Steric and Electronic Effects on Reactivity: The electron-donating para-tert-butyl group increases the electron density of the aromatic ring, making it susceptible to rapid oxidation upon exposure to air and light (often observed as the liquid turning dark brown). Meanwhile, the ortho-methyl group introduces steric hindrance around the amine, which requires highly efficient coupling reagents to drive amidation reactions to completion[3].

Standard Operating Procedure (SOP) for Handling & Storage

  • Storage: Store the compound in a tightly sealed, light-resistant amber vial at 2-8°C. The headspace must be purged with an inert gas (Argon or Nitrogen) after every use to prevent oxidative degradation.

  • Personal Protective Equipment (PPE): Handling requires double nitrile gloves (changed immediately upon contamination), a flame-resistant laboratory coat, and tightly fitting chemical safety goggles.

  • Engineering Controls: All dispensing, weighing, and reagent preparation must be conducted inside a certified chemical fume hood to prevent inhalation of [1].

Experimental Protocol: High-Efficiency Amide Coupling

This self-validating protocol describes the synthesis of an amide intermediate using 4-(tert-butyl)-2-methylaniline, adapted from pharmaceutical synthesis workflows for [3].

Reagents:

  • 4-(tert-butyl)-2-methylaniline (1.0 eq)

  • Target Carboxylic Acid (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF (0.2 M concentration)

Step-by-Step Methodology:

  • Activation: In an oven-dried round-bottom flask under an Argon atmosphere, dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (3.0 eq) dropwise. Stir the mixture at room temperature for 15 minutes to generate the active O-At ester. Causality: HATU is specifically chosen over standard EDC/HOBt to overcome the steric hindrance imposed by the ortho-methyl group on the aniline.

  • Amine Addition: Dissolve 4-(tert-butyl)-2-methylaniline (1.0 eq) in a minimal volume of DMF and add it dropwise to the activated acid solution.

  • Reaction Monitoring (Self-Validation): Stir the reaction at room temperature. Monitor the progression via LC-MS or TLC (Hexanes:EtOAc). Due to steric bulk, achieving full conversion may require a reaction time of [3]. Do not proceed to workup until the disappearance of the aniline starting material is confirmed.

  • Quenching & Workup: Once complete, quench the reaction by pouring it into a separatory funnel containing saturated aqueous NaHCO3. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Causality: The basic NaHCO3 wash neutralizes any residual acid and keeps unreacted aniline in its free-base form, which prevents it from partitioning into the aqueous layer prematurely.

  • Washing & Drying: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography to yield the pure amide product.

Workflow Visualization

G Start 4-(tert-butyl)-2-methylaniline (Storage: 2-8°C, Ar/N2 Purge) Prep Reagent Preparation (Fume Hood, Nitrile Gloves, Goggles) Start->Prep Reaction Amide Coupling Reaction (HATU, DIPEA, DMF, RT) Prep->Reaction Monitor Reaction Monitoring (LC-MS / TLC Validation) Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous Workup (NaHCO3 wash, EtOAc extraction) Monitor->Workup Complete Purification Purification (Silica Gel Chromatography) Workup->Purification Waste Waste Disposal (Segregated Organic Waste) Purification->Waste

Caption: Workflow for the safe handling and synthetic utilization of 4-(tert-butyl)-2-methylaniline.

Emergency Response & Decontamination

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Do not use organic solvents (e.g., ethanol or acetone) to wash the skin, as they will compromise the skin's lipid barrier and exponentially enhance the dermal absorption of the aniline.

  • Spill Cleanup: Cover the spill with an inert absorbent material (e.g., sand or vermiculite). Do not use combustible materials like sawdust. Sweep up the absorbed material using non-sparking tools and place it in a designated, sealed hazardous waste container.

References

  • [2] Title: Custom Thiazole Derivatives Manufacturers, Suppliers. Source: OLED Intermediates. URL: [Link]

  • [3] Title: WO2017062581A1 - Compounds, compositions, and methods for modulating cftr. Source: Google Patents. URL:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 4-(tert-butyl)-2-methylaniline

Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals who require high-purity 4-(tert-butyl)-2-methylaniline (CAS: 2909-82-2) for sensiti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals who require high-purity 4-(tert-butyl)-2-methylaniline (CAS: 2909-82-2) for sensitive synthetic workflows or biological assays.

Below, you will find expert troubleshooting guides, quantitative solvent data, and self-validating experimental protocols to ensure the highest standard of scientific integrity during your purification processes.

Troubleshooting & FAQs

Q1: My batch of 4-(tert-butyl)-2-methylaniline is an oily liquid at room temperature. How do I recrystallize a liquid? A: Direct recrystallization of the free base at room temperature is highly impractical because 4-(tert-butyl)-2-methylaniline is typically a liquid or a very low-melting solid[1]. The steric hindrance provided by the bulky para-tert-butyl and ortho-methyl groups disrupts the planar stacking of the aromatic rings, significantly lowering the melting point compared to unsubstituted aniline. Solution: You must exploit the compound's basicity. Convert the free base into its hydrochloride salt (CAS: 2763776-68-5). The resulting ionic lattice has a much higher melting point, allowing for efficient crystallization from polar protic solvents, after which the pure free base can be chemically liberated.

Q2: My compound has turned yellow/brown over time. What causes this, and how can I remove the discoloration? A: Anilines are inherently electron-rich. The +I (inductive) effect of both the tert-butyl and methyl groups further increases the electron density on the aromatic ring, making the molecule highly susceptible to autoxidation in the presence of atmospheric oxygen and light[2]. This leads to the formation of colored azo, nitroso, or quinoid impurities. Solution: During the hot recrystallization of the hydrochloride salt, add activated charcoal (Darco). The porous carbon matrix traps the high-molecular-weight, conjugated oxidation products. A subsequent hot gravity filtration will yield a colorless filtrate.

Q3: Which solvent system is optimal for recrystallizing the hydrochloride salt? A: The ideal solvent must have a steep solubility curve—dissolving the salt completely at its boiling point but precipitating it near 0°C. Absolute ethanol is the gold standard due to its optimal dielectric constant. See the data table below for a quantitative comparison of solvent systems.

Quantitative Solvent Selection Data

Solvent SystemVolume RatioPolarity IndexCrystallization SpeedImpurity ClearanceRecommended Use
Absolute Ethanol N/A5.2ModerateHighPrimary choice for high-purity analytical standards.
Isopropanol (IPA) N/A3.9FastModerateGood for bulk purification; lower solubility than EtOH.
Ethanol / Diethyl Ether 1:2~3.5Very FastLowBest for rapid recovery of highly soluble batches.
Acidified Water N/A10.0SlowModerateUseful if inorganic impurities are absent; requires drying.

Step-by-Step Experimental Methodologies

Protocol A: Hydrochloride Salt Formation & Recrystallization

Causality & Validation: This protocol self-validates by yielding a white, crystalline solid. If the resulting product remains an oily sludge, residual water or unreacted free base is present, indicating incomplete protonation.

  • Dissolution: Dissolve 10.0 g of crude 4-(tert-butyl)-2-methylaniline free base in 100 mL of anhydrous diethyl ether in a round-bottom flask.

  • Precipitation: Chill the solution to 0°C in an ice bath. Slowly add 1.1 molar equivalents of 2M HCl in diethyl ether dropwise under vigorous magnetic stirring. A precipitate of 4-(tert-butyl)-2-methylaniline hydrochloride will form immediately.

  • Isolation: Filter the crude solid under vacuum using a Büchner funnel. Wash the filter cake with 20 mL of cold anhydrous diethyl ether to remove unreacted organics.

  • Recrystallization: Transfer the crude salt to an Erlenmeyer flask. Add boiling absolute ethanol dropwise until the solid just dissolves.

  • Decolorization (If needed): Add 0.5 g of activated charcoal. Boil the suspension for 5 minutes, then perform a hot gravity filtration through fluted filter paper into a pre-warmed flask.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath (0–5°C) for 1 hour to maximize lattice formation.

  • Collection: Vacuum filter the purified white crystals and dry them overnight in a vacuum desiccator over silica gel.

Protocol B: Free Base Recovery

Causality & Validation: This protocol ensures the quantitative recovery of the purified liquid free base without re-introducing oxidation. The use of an argon atmosphere at the end prevents degradation.

  • Suspension: Suspend the purified hydrochloride salt in 50 mL of distilled water.

  • Neutralization: Slowly add 1M aqueous NaOH dropwise while stirring until the aqueous phase reaches pH 10–11. The pure free base will separate out as a distinct organic oil.

  • Extraction: Extract the biphasic mixture three times with 30 mL portions of dichloromethane (DCM).

  • Washing & Drying: Combine the DCM extracts, wash with 30 mL of brine, and dry over anhydrous Na₂SO₄.

  • Concentration: Filter off the drying agent and remove the DCM using a rotary evaporator (water bath at 30°C) to yield the pure, colorless 4-(tert-butyl)-2-methylaniline liquid. Store immediately under an argon atmosphere in an amber vial.

Purification Workflow Visualization

G Start Crude Free Base (Oily Liquid) SaltForm Salt Formation (Ether + HCl) Start->SaltForm CrudeSalt Crude HCl Salt (Solid) SaltForm->CrudeSalt Recryst Recrystallization (Hot EtOH + Charcoal) CrudeSalt->Recryst PureSalt Pure HCl Salt (White Crystals) Recryst->PureSalt Neutralize Free Base Recovery (Aq. NaOH + Extraction) PureSalt->Neutralize End Pure Free Base (Clear Liquid) Neutralize->End

Purification workflow of 4-(tert-butyl)-2-methylaniline via hydrochloride salt crystallization.

References

  • MDPI. "Oxidative Dearomatization of Phenols and Anilines via λ3- and λ5-Iodane-Mediated Phenylation and Oxygenation". Molecules.[Link]

Sources

Optimization

preventing oxidation of 4-(tert-butyl)-2-methylaniline during storage

Welcome to the Technical Support Center for 4-(tert-butyl)-2-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing oxid...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-(tert-butyl)-2-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing oxidation during the storage and handling of this compound. Our goal is to equip you with the necessary knowledge to ensure the stability and purity of 4-(tert-butyl)-2-methylaniline throughout your experimental workflows.

Introduction: The Challenge of Storing Substituted Anilines

4-(tert-butyl)-2-methylaniline, like many aromatic amines, is susceptible to oxidative degradation. The electron-donating nature of the amino group increases the electron density of the aromatic ring, making it prone to oxidation by atmospheric oxygen. This process can be accelerated by exposure to light and elevated temperatures, leading to the formation of colored impurities and a decrease in the compound's purity, which can significantly impact experimental outcomes. This guide provides a comprehensive overview of the causes of oxidation and practical, field-proven strategies to maintain the integrity of your 4-(tert-butyl)-2-methylaniline samples.

Troubleshooting Guide

This section addresses common issues encountered during the storage and use of 4-(tert-butyl)-2-methylaniline, providing systematic solutions based on scientific principles.

Issue 1: The solution of 4-(tert-butyl)-2-methylaniline has developed a yellow or brownish tint.
  • Plausible Cause: This discoloration is a primary indicator of oxidation.[1] The formation of highly conjugated systems, such as azobenzene derivatives and other colored oxidation byproducts, leads to the observed color change.[2][3] This process is often initiated by exposure to atmospheric oxygen and can be accelerated by light.

  • Immediate Action & Long-Term Solution:

    • Purity Assessment: Before use, it is crucial to assess the purity of the discolored sample. An effective method for this is High-Performance Liquid Chromatography (HPLC).[4][5] A reversed-phase C18 column with a mobile phase of acetonitrile and water is a common starting point for separating the parent compound from its more polar oxidation products.[6][7][8][9]

    • Purification (If Necessary): If the purity is compromised, the material can often be purified. For a liquid aniline derivative like 4-(tert-butyl)-2-methylaniline, vacuum distillation is a suitable method for removing less volatile colored impurities.

    • Implement Preventative Storage: To prevent future oxidation, immediately implement proper storage procedures as detailed in the FAQ section below. This includes storage under an inert atmosphere, protection from light, and refrigeration.

Issue 2: Inconsistent or unexpected experimental results when using 4-(tert-butyl)-2-methylaniline.
  • Plausible Cause: The presence of uncharacterized oxidation byproducts can interfere with reactions, leading to lower yields, unexpected side products, or altered reaction kinetics. The oxidation products will have different electronic and steric properties compared to the pure aniline.

  • Systematic Troubleshooting Workflow:

    dot graph TD { A[Start: Inconsistent Experimental Results] --> B{Has the 4-(tert-butyl)-2-methylaniline been visually inspected for discoloration?}; B -- Yes --> C[Discoloration Observed]; B -- No --> D[No Visible Discoloration]; C --> E{Perform Purity Analysis (e.g., HPLC, GC-MS)}; D --> E; E --> F{Is the purity below the required specification?}; F -- Yes --> G[Purify the material or use a new, unopened batch. Review and improve storage and handling procedures.]; F -- No --> H[Investigate other potential causes for experimental issues (e.g., other reagents, reaction conditions).]; A --> H; }

    Caption: Troubleshooting workflow for inconsistent experimental results.

Frequently Asked Questions (FAQs)

Storage & Handling

Q1: What are the optimal storage conditions for 4-(tert-butyl)-2-methylaniline to prevent oxidation?

A1: To ensure long-term stability, 4-(tert-butyl)-2-methylaniline should be stored under an inert atmosphere (e.g., nitrogen or argon), protected from light, and kept at a reduced temperature.[10][11]

Q2: Why is an inert atmosphere necessary for storing this compound?

A2: An inert atmosphere displaces oxygen, which is the primary oxidant responsible for the degradation of anilines.[12] By removing oxygen from the headspace of the storage container, the rate of oxidation is significantly reduced. This technique is commonly referred to as "inert gas blanketing" or "padding".

Q3: What type of container is best for storing 4-(tert-butyl)-2-methylaniline?

A3: An amber glass bottle with a tightly sealing cap is recommended. The amber color protects the compound from light, which can catalyze oxidation. The tight seal prevents the ingress of atmospheric oxygen and moisture. For the most sensitive applications, storage in a sealed ampule under argon is the ideal method.

Signs of Oxidation

Q4: How can I visually identify if my 4-(tert-butyl)-2-methylaniline has started to oxidize?

A4: The most common visual sign of oxidation is a change in color. Pure 4-(tert-butyl)-2-methylaniline should be a colorless to pale yellow liquid. The development of a more intense yellow, brown, or even reddish-brown color is a strong indication of oxidation.[1]

Q5: Are there any other signs of degradation besides color change?

A5: While color change is the most apparent sign, the formation of precipitates or a change in viscosity could also indicate significant degradation and polymerization. However, these are typically observed in cases of severe oxidation. For early detection of degradation, analytical techniques like HPLC are more sensitive.[5]

Use of Antioxidants

Q6: Can I add an antioxidant to my 4-(tert-butyl)-2-methylaniline to prevent oxidation?

A6: While the use of antioxidants for pure laboratory chemicals is not a standard practice, certain antioxidants can be effective. Phenolic antioxidants like Butylated Hydroxytoluene (BHT) or aromatic amines such as certain phenothiazine derivatives are known to inhibit oxidation in related compounds.[13][14] However, the compatibility of any antioxidant with your specific downstream application must be thoroughly evaluated to avoid interference. It is generally preferable to rely on proper storage and handling techniques.

Experimental Protocols

Protocol 1: Inert Gas Blanketing for Laboratory-Scale Storage

This protocol describes the use of a Schlenk line to create an inert atmosphere in a storage flask containing 4-(tert-butyl)-2-methylaniline.

Materials:

  • Schlenk flask appropriately sized for the volume of the aniline.

  • Rubber septum.

  • Schlenk line with a dual vacuum/inert gas manifold.[15][16][17][18]

  • Source of high-purity nitrogen or argon.

  • The 4-(tert-butyl)-2-methylaniline to be stored.

Procedure:

  • Flask Preparation: Ensure the Schlenk flask is clean and oven-dried to remove any moisture.

  • Transfer: In a fume hood, quickly transfer the 4-(tert-butyl)-2-methylaniline to the Schlenk flask.

  • Seal: Immediately seal the flask with a rubber septum.

  • Connect to Schlenk Line: Connect the side arm of the Schlenk flask to the Schlenk line using thick-walled vacuum tubing.

  • Purge Cycle (Vacuum/Backfill):

    • Ensure the inert gas is flowing through the manifold and out of the bubbler.

    • Carefully open the flask's stopcock to the vacuum line to evacuate the air from the headspace. Be cautious not to pull a strong vacuum that could cause the liquid to bump.

    • Close the stopcock to the vacuum line.

    • Slowly open the stopcock to the inert gas line to backfill the flask with nitrogen or argon. You should see the flow of gas into the flask indicated by the bubbling in the oil bubbler on the Schlenk line.

    • Repeat this vacuum/backfill cycle at least three times to ensure the complete removal of oxygen from the headspace.

  • Final Storage: After the final backfill, close the stopcock on the Schlenk flask, ensuring a slight positive pressure of the inert gas. For added security, you can wrap the septum and joint with Parafilm. Store the flask in a cool, dark place, such as a refrigerator designated for chemical storage.

dot graph TD { A[Start: Flask with Aniline and Air] --> B(Connect to Schlenk Line); B --> C{Cycle 1: Evacuate Headspace}; C --> D(Backfill with Inert Gas); D --> E{Cycle 2: Evacuate Headspace}; E --> F(Backfill with Inert Gas); F --> G{Cycle 3: Evacuate Headspace}; G --> H(Backfill with Inert Gas); H --> I[Store under Positive Inert Pressure]; }

Caption: Workflow for inert gas blanketing using a Schlenk line.

Protocol 2: Purity Assessment by HPLC

This protocol provides a general method for assessing the purity of 4-(tert-butyl)-2-methylaniline and detecting oxidation products.

Instrumentation and Reagents:

  • HPLC system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • 4-(tert-butyl)-2-methylaniline standard of known high purity.

Procedure:

  • Standard Preparation: Prepare a stock solution of the high-purity standard in acetonitrile at a concentration of approximately 1 mg/mL. From this, prepare a series of dilutions for a calibration curve.

  • Sample Preparation: Accurately prepare a solution of the 4-(tert-butyl)-2-methylaniline sample to be tested in acetonitrile at a concentration similar to the standard.

  • Chromatographic Conditions (Starting Point):

    • Mobile Phase: A gradient of water (A) and acetonitrile (B). A typical starting gradient could be 50% B, increasing to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Monitor at 254 nm and 280 nm.[7]

  • Analysis: Inject the standards and the sample.

  • Data Interpretation: Compare the chromatogram of the sample to that of the standard. The appearance of new, typically more polar (earlier eluting) peaks in the sample is indicative of oxidation products. Quantify the purity by comparing the peak area of the parent compound to the total area of all peaks.

Quantitative Data Summary

The susceptibility of an aniline to oxidation is influenced by its oxidation potential. Electron-donating groups, such as the methyl and tert-butyl groups in 4-(tert-butyl)-2-methylaniline, generally lower the oxidation potential, making the compound more susceptible to oxidation compared to unsubstituted aniline.[19][20]

Parameter Value/Recommendation Significance in Preventing Oxidation Reference
Storage Temperature 2-8 °C (Refrigerated)Reduces the rate of chemical reactions, including oxidation.
Atmosphere Inert Gas (Nitrogen or Argon)Displaces oxygen, a key reactant in the oxidation process.[12]
Light Exposure Store in amber, light-resistant containersLight, particularly UV, can provide the energy to initiate and accelerate oxidation reactions.[10]
Recommended Antioxidant (Use with caution) Phenolic (e.g., BHT) or Aromatic Amine typesAct as radical scavengers to interrupt the oxidation chain reaction. Compatibility with the intended application is crucial.[13][14]
Oxidation Potential of Substituted Anilines Generally in the range of 0.6 to 1.8 V vs. SCEA lower oxidation potential indicates a higher susceptibility to oxidation.[21]

Visualizing the Oxidation Process and Prevention

Oxidation_Mechanism

Caption: Simplified plausible oxidation pathway of 4-(tert-butyl)-2-methylaniline.

Prevention_Strategy

Caption: Key strategies for preventing the oxidation of 4-(tert-butyl)-2-methylaniline.

References

  • Dunford, H. B., & Job, D. (1976). Oxidation of Substituted Anilines by Horseradish Peroxidase Compound II. European Journal of Biochemistry, 66(3), 607-614.
  • ChemicalBook. (2026, January 17). 4-Butyl-2-methylaniline - Safety Data Sheet.
  • Fisher Scientific. (2010, November 26). SAFETY DATA SHEET - N-Methyl aniline.
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET - 2-tert-Butyl-6-methylaniline.
  • Guillet, J., & Roy, M. (2019, November 1). Schlenk Techniques Revision Date: 11/01/19. Berry Group, University of Wisconsin.
  • Loba Chemie. (2019, January 28). 4-BUTYLANILINE MSDS | CAS 104-13-2 MSDS.
  • MilliporeSigma. (2025, December 8). SAFETY DATA SHEET.
  • McNaught, A. D., & Wilkinson, A. (Eds.). (1997). IUPAC. Compendium of Chemical Terminology (2nd ed.). Blackwell Science.
  • LibreTexts. (n.d.). The Schlenk Line Survival Guide.
  • BenchChem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Aniline Compounds.
  • BenchChem. (n.d.). Preventing oxidation of 2-(Allyloxy)aniline during storage.
  • University of Nottingham. (n.d.). Schlenk Line Manual.
  • ResearchGate. (n.d.). Product colors in the oxidation of aniline with hydrogen peroxide.
  • Wang, Z., et al. (2017). Kinetics and mechanism for the oxidation of anilines by ClO2: A combined experimental and computational study. Chemical Engineering Journal, 327, 107-115.
  • Summerlin, L. R., & Ealy, J. L., Jr. (1985). Chemical Demonstrations: A Sourcebook for Teachers (Vol. 1). American Chemical Society.
  • ResearchGate. (n.d.). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater.
  • U.S. Environmental Protection Agency. (1984).
  • Kahl, R., & Weinke, S. (1989). Protective activity of aromatic amines and imines against oxidative nerve cell death. Journal of Pharmacology and Experimental Therapeutics, 251(2), 645-651.
  • Performance Additives. (n.d.). Aromatic Amines Antioxidants.
  • Nguyen, T. L., et al. (2021). New Mechanistic Insights into Atmospheric Oxidation of Aniline Initiated by OH Radicals. Environmental Science & Technology, 55(12), 7858-7868.
  • ResearchGate. (n.d.). Antioxidant activity and mechanism of action of some synthesised Phenolic acid amides of aromatic amines.
  • ResearchGate. (n.d.). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Aniline on Primesep 100 Column.
  • Discussion Forum. (2024, February 20). Explain the change in color observed in arylamines like aniline upon storage and the reason behind it.
  • Open Access Journals. (n.d.).
  • Xie, H. B., et al. (2021). New Mechanistic Insights into Atmospheric Oxidation of Aniline Initiated by OH Radicals. Environmental Science & Technology, 55(12), 7858-7868.
  • Moodle@Units. (n.d.). Schlenk Lines Transfer of Solvents.
  • Appendix F: SCHLENK LINE MANUAL. (n.d.).
  • Gyamfi, D., et al. (2019). Effects of bioactive molecules on the concentration of biogenic amines in foods and biological systems. International Journal of Molecular Sciences, 20(15), 3786.
  • Tratnyek, P. G., et al. (2017). Oxidation potentials of phenols and anilines: correlation analysis of electrochemical and theoretical values. Environmental Science: Processes & Impacts, 19(3), 390-403.
  • Zeng, M., et al. (2020). Investigating the Synergetic Effect of Various Natural Antioxidants to Inhibit 2-amino-1-methyl-6-phenylimidazo [4,5-b]pyridine (PhIP) Formation in Chemical Model Systems. American Journal of Food and Nutrition, 8(2), 48-55.
  • Pavitt, A. S., et al. (2017). Oxidation Potentials of Phenols and Anilines: Correlation Analysis of Electrochemical and Theoretical Values. Royal Society of Chemistry.
  • da Silva, W. C., et al. (2023).
  • LeBlond, D., & Mockus, L. (2011). Long-term stability study of drug products and out-of-specification test results. Accreditation and Quality Assurance, 16(11), 599-608.
  • PubChem. (n.d.). 4-tert-butyl-N-methylaniline.
  • ICH. (2003).
  • Bautz, J., et al. (2023). Oxidative N-Dealkylation of N,N-Dimethylanilines by Non-Heme Manganese Catalysts.
  • Schoenhammer, K., et al. (2021). Long-Term Stability Prediction for Developability Assessment of Biopharmaceutics Using Advanced Kinetic Modeling. Pharmaceutics, 13(12), 2095.
  • ASEAN. (1997). ASEAN GUIDELINE ON STABILITY STUDY OF DRUG PRODUCT (R1).
  • BioPharmaSpec. (2025, November 26). Forced Degradation vs. Long-Term Stability Studies: What's the Difference?.
  • ResearchGate. (n.d.). Microwave Assisted Oxidation of N,N-Dimethylaniline by Ditertiarybutyl chromate in Non-aqueous Media.

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for 4-(tert-butyl)-2-methylaniline Derivatization

Welcome to the Technical Support Center for the derivatization of sterically hindered anilines. This guide is specifically engineered for researchers and drug development professionals working with 4-(tert-butyl)-2-methy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the derivatization of sterically hindered anilines. This guide is specifically engineered for researchers and drug development professionals working with 4-(tert-butyl)-2-methylaniline . Due to its unique structural topology, this compound presents specific thermodynamic and kinetic challenges during cross-coupling reactions, particularly in Palladium-catalyzed Buchwald-Hartwig aminations[1][2].

The Causality of Temperature in Hindered Aminations

To optimize the reaction temperature, we must first understand the molecular causality dictating the compound's reactivity. 4-(tert-butyl)-2-methylaniline features two critical substituents:

  • The ortho-methyl group: This group creates a severe steric clash during the formation of the Pd-amido complex. This steric bulk restricts rotation around the C-N bond and significantly raises the activation energy ( Ea​ ) required for the reductive elimination step—the rate-determining step in forming the final C-N bond[2].

  • The para-tert-butyl group: While sterically distant from the amine, this bulky group donates electron density into the aromatic ring via inductive (+I) effects. This increases the nucleophilicity of the amine but simultaneously makes the molecule highly susceptible to oxidative side reactions if the thermal energy is too high.

The Thermal Paradox: You must apply enough heat to overcome the elevated Ea​ caused by the ortho-methyl group, but excessive heat will accelerate catalyst deactivation (e.g., Pd black formation) and promote off-target pathways like aryl halide hydrodehalogenation[1][2].

Troubleshooting Guide & FAQs

Q1: Why am I seeing incomplete conversion (< 20%) when reacting 4-(tert-butyl)-2-methylaniline at 80 °C? A: At 80 °C, the thermal energy is often insufficient to overcome the steric barrier imposed by the ortho-methyl group during reductive elimination[2]. The catalytic cycle stalls at the Pd(II)-aryl-amido intermediate. Solution: Increase the temperature to 100–110 °C. Furthermore, ensure you are using a conformationally flexible or bulky monophosphine ligand (such as Trineopentylphosphine [TNpP] or BrettPhos), which can dynamically adapt to the steric bulk of the substrate and force reductive elimination[3].

Q2: My reaction mixture turns opaque black within 15 minutes at 120 °C, and the yield is poor. What is happening? A: A rapid shift to an opaque black solution indicates the precipitation of "Palladium black" (inactive Pd(0) aggregates). At 120 °C, if the cross-coupling cycle is slowed by steric hindrance, the highly reactive monoligated Pd(0) intermediate remains exposed and thermally degrades[1]. Solution: Lower the temperature to 90–100 °C. To maintain reactivity at this lower temperature, switch to a pre-activated N-heterocyclic carbene (NHC) catalyst (e.g., Pd-PEPPSI-IPr or well-defined Pd(II)-NHC complexes). NHC ligands provide superior σ -donation compared to phosphines, stabilizing the Pd center against thermal degradation while effectively coupling sterically hindered substrates at lower temperatures[2].

Q3: Does the choice of base interact with my optimized temperature? A: Absolutely. Strong bases like Sodium tert-butoxide (NaOtBu) are standard and work efficiently at 90–100 °C[1]. However, if your aryl halide contains base-sensitive functional groups, you must use a weaker base like Cesium carbonate (Cs 2​ CO 3​ ). Because Cs 2​ CO 3​ is less soluble and a weaker base, the deprotonation of the hindered amine becomes sluggish, strictly requiring temperatures at the higher end of the spectrum (110–120 °C) and longer reaction times[1][2].

Q4: Can I use standard bidentate ligands like BINAP or dppf for this substrate? A: It is highly discouraged. While bidentate ligands are excellent for primary unhindered amines, they do not easily dissociate to form the necessary highly reactive monoligated Pd(0) species required to accommodate the ortho-methyl group of your substrate[4]. Stick to bulky monophosphines or NHCs[3].

Quantitative Optimization Data

The following table synthesizes the expected outcomes when optimizing the temperature for the Buchwald-Hartwig amination of 4-(tert-butyl)-2-methylaniline with a standard aryl chloride[1][2][3].

Temperature (°C)Catalyst / Ligand SystemBaseTime (h)Conversion (%)Primary Observation / Self-Validation Marker
60 °C Pd(OAc) 2​ / BINAPCs 2​ CO 3​ 24< 15%Solution remains pale yellow. Insufficient thermal energy; unreacted starting materials.
80 °C Pd 2​ (dba) 3​ / XPhosNaOtBu1645%Solution turns dark red. Sluggish kinetics; intermediate accumulation observed via LC-MS.
100 °C Pd-PEPPSI-IPrNaOtBu12> 95% Solution transitions to clear orange. Optimal conversion; clean product profile.
120 °C Pd 2​ (dba) 3​ / BrettPhosNaOtBu1260%Rapid shift to opaque black. Significant hydrodehalogenation and Pd black precipitation.

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, follow this self-validating protocol for the temperature-optimized coupling of 4-(tert-butyl)-2-methylaniline. Every step includes a built-in validation check to confirm the system is operating correctly.

Step 1: Glovebox Setup & Reagent Preparation

  • Action: Inside a nitrogen-filled glovebox, add the aryl chloride (1.0 mmol), 4-(tert-butyl)-2-methylaniline (1.2 mmol), NaOtBu (1.4 mmol), and the Pd(II)-NHC catalyst (e.g., Pd-PEPPSI-IPr, 0.02 mmol) to an oven-dried Schlenk tube equipped with a magnetic stir bar[2].

  • Validation: The use of a glovebox ensures moisture levels are < 1 ppm. If the NaOtBu clumps aggressively upon addition, moisture has compromised the base, which will lead to hydrolysis of the aryl halide rather than amination.

Step 2: Solvent Addition & Initial Mixing

  • Action: Add 3.0 mL of anhydrous, degassed toluene. Seal the tube, remove it from the glovebox, and connect it to a Schlenk line under positive argon pressure[2].

  • Validation: The initial mixture should appear as a heterogeneous suspension (due to the base) with a distinct color imparted by the precatalyst (typically yellow/brown).

Step 3: Temperature Ramping (The Critical Step)

  • Action: Plunge the sealed tube into a pre-heated oil bath set strictly to 100 °C . Stir vigorously (800 rpm)[2].

  • Validation (15-Minute Check): Observe the reaction visually. A successful activation of the Pd(II) precatalyst to the active Pd(0) species will result in a color transition to a deep, clear red or orange. If the solution turns opaque black within the first 15 minutes, the temperature is too high for your specific aryl halide, or oxygen has ingressed, causing rapid catalyst death[1]. Abort and restart at 90 °C.

Step 4: Kinetic Monitoring

  • Action: After 2 hours, briefly cool the reaction, take a 50 μ L aliquot under argon, dilute with ethyl acetate, filter through a micro-celite plug, and analyze via GC-MS.

  • Validation: You should observe > 50% consumption of the 4-(tert-butyl)-2-methylaniline. If conversion is < 10%, the activation energy barrier is not being met. Verify the integrity of your base and consider increasing the temperature to 110 °C[2].

Step 5: Workup

  • Action: After 12 hours, cool to room temperature. Dilute with ethyl acetate (10 mL) and filter through a pad of Celite to remove the base and catalyst residues[2]. Concentrate under reduced pressure and purify via flash chromatography.

Optimization Workflow Visualization

G Start Start: Amination of 4-(tert-butyl)-2-methylaniline Temp80 Run at 80°C (Initial Screen) Start->Temp80 CheckConv Check Conversion (GC-MS / LC-MS) Temp80->CheckConv LowConv Low Conversion (< 50%) CheckConv->LowConv Steric hindrance HighConv High Conversion (> 90%) CheckConv->HighConv Reactive halide IncreaseTemp Increase to 100-110°C & Use Bulky Ligand LowConv->IncreaseTemp Success Optimal Yield Achieved HighConv->Success CheckSide Check for Byproducts IncreaseTemp->CheckSide SideRxn Significant Byproducts (Homocoupling) CheckSide->SideRxn Thermal degradation CheckSide->Success Clean reaction Optimize Lower Temp to 90°C, Use Pd-NHC Catalyst SideRxn->Optimize Optimize->Success

Workflow for optimizing reaction temperature in hindered aminations.

Sources

Optimization

resolving solubility issues with 4-(tert-butyl)-2-methylaniline

Technical Support Center: 4-(tert-butyl)-2-methylaniline A Guide to Resolving Solubility Challenges for Researchers Welcome to the technical support center for 4-(tert-butyl)-2-methylaniline (CAS 2909-82-2). As Senior Ap...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-(tert-butyl)-2-methylaniline

A Guide to Resolving Solubility Challenges for Researchers

Welcome to the technical support center for 4-(tert-butyl)-2-methylaniline (CAS 2909-82-2). As Senior Application Scientists, we understand that navigating the physicochemical properties of a compound is critical to experimental success. This guide is designed to provide you with in-depth, practical solutions to common solubility issues encountered with this hydrophobic aromatic amine, ensuring the integrity and reproducibility of your research.

Understanding the Molecule: Physicochemical Profile

The solubility behavior of 4-(tert-butyl)-2-methylaniline is dictated by its molecular structure: a bulky, nonpolar tert-butyl group and an aromatic ring, which impart significant hydrophobic character. This hydrophobicity often presents a challenge when aqueous systems are required. A foundational understanding of its properties is the first step in troubleshooting.

PropertyValueImplication for SolubilitySource
Molecular Formula C₁₁H₁₇N-[1][2]
Molecular Weight 163.26 g/mol -[1][2]
Predicted logP 3.2Indicates high lipophilicity and very low aqueous solubility.[3][4]
Predicted pKa ~4.75 (of the conjugate acid)The amine is a weak base; it can be protonated in acidic conditions to form a more soluble salt.[3][5]
Appearance Colorless to pale yellow liquid or solidPhysical state depends on purity and ambient temperature.[1]
General Solubility Low water solubility; soluble in organic solvents.Direct dissolution in aqueous buffers is unlikely to be successful.[1]

Troubleshooting Guide: Common Solubility Questions

This section addresses the most frequent challenges researchers face when working with 4-(tert-butyl)-2-methylaniline.

Question 1: My 4-(tert-butyl)-2-methylaniline is not dissolving in my aqueous buffer. Why is this happening and what is the most direct solution?

Answer: The insolubility you are observing is expected and is a direct result of the compound's chemical structure. The molecule is dominated by nonpolar groups (the tert-butyl group and the benzene ring), making it highly hydrophobic, as quantified by its high predicted logP value of approximately 3.2.[3][4] These nonpolar regions are energetically unfavorable in a polar solvent like water, leading to poor solvation.

The most effective and common strategy to overcome this for a basic compound like an aniline is through pH adjustment .

  • The Principle of Salt Formation: 4-(tert-butyl)-2-methylaniline is a weak base. By significantly lowering the pH of your aqueous solution, you can protonate the amine (-NH₂) group to form an ammonium salt (-NH₃⁺).[6][7] This introduces an ionic charge, which dramatically increases the molecule's polarity and allows for favorable interactions with water molecules, thereby increasing solubility.

  • Practical Guidance: The pKa of the conjugate acid is approximately 4.75.[3][5] To ensure at least 99% of the compound is in its protonated, soluble form, you should adjust the pH to be at least 2 units below the pKa (i.e., pH ≤ 2.75 ). A strong acid, such as hydrochloric acid (HCl), is recommended for this purpose as weak acids may not effectively protonate a weak base.[8]

See Protocol 1 for a step-by-step guide to solubilization via pH adjustment.

Question 2: I cannot use a low pH in my experiment. What are the best alternative solvents?

Answer: If acidic conditions are incompatible with your experimental design, your primary alternative is to use an organic solvent or a co-solvent system. The principle of "like dissolves like" is your best guide here.[9]

  • Recommended Organic Solvents: Given its nonpolar character, 4-(tert-butyl)-2-methylaniline is readily soluble in many common organic solvents. For stock solutions, the following are excellent choices:

    • Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF). These are strong, versatile solvents suitable for creating highly concentrated stock solutions.

    • Chlorinated Solvents: Chloroform.[5]

    • Ethers: Tetrahydrofuran (THF).

    • Alcohols: Ethanol and Methanol. Solubility may be slightly lower in these compared to DMSO but they are often more compatible with biological systems.

  • Co-Solvent Strategy: A co-solvent system involves dissolving the compound in a minimal amount of a water-miscible organic solvent (like DMSO or ethanol) first, and then slowly adding this concentrated solution to your aqueous buffer with vigorous stirring.[6] The organic solvent disrupts water's hydrogen bonding network, reducing the overall polarity of the system and allowing the hydrophobic compound to remain in solution.[6] Be aware that there is a limit to how much organic solvent can be added before it impacts your experiment, and adding too much aqueous buffer to the stock can cause the compound to precipitate.

See Protocol 2 for a detailed methodology on using a co-solvent approach.

Question 3: I successfully dissolved the compound, but it precipitated out of solution later. What causes this and how can I prevent it?

Answer: Precipitation after initial dissolution, also known as "crashing out," is a common issue that typically points to a change in the solution's conditions, leading to a state of supersaturation becoming unstable.

  • Causality 1: Change in pH: If you used pH adjustment to solubilize the compound, any subsequent addition of a basic solution or buffer that raises the pH above ~4.75 will deprotonate the ammonium salt, converting it back to the insoluble free base form.

    • Prevention: Ensure that all components added to your solution are pH-adjusted to maintain the required acidic environment.

  • Causality 2: Co-Solvent Dilution: If you used a co-solvent method, adding too much of the aqueous buffer can exceed the solubilizing capacity of the organic co-solvent, causing the hydrophobic compound to precipitate.

    • Prevention: The final concentration of the organic co-solvent must be sufficient to maintain solubility. This often requires optimization. Try preparing the final solution by adding the aqueous buffer to the organic stock, rather than the other way around, and do so slowly with constant mixing.

  • Causality 3: Temperature Fluctuation: Solubility is temperature-dependent. If you prepared the solution at an elevated temperature, cooling it to room temperature or 4°C for storage can decrease its solubility and lead to precipitation.

    • Prevention: Prepare the solution at the temperature at which it will be used and stored. If warming is necessary for initial dissolution, allow it to cool to the final temperature slowly to check for stability before use.

Decision Workflow for Solubilization

To assist in selecting the appropriate method, the following workflow provides a logical decision-making process.

Solubilization_Workflow start Start: Need to dissolve 4-(tert-butyl)-2-methylaniline q1 Is an aqueous solution required for your experiment? start->q1 q2 Are acidic conditions (pH < 3) compatible with your assay? q1->q2 Yes proc1 Use a suitable organic solvent. (e.g., DMSO, Ethanol) q1->proc1 No proc2 Use pH Adjustment. (Acidification to pH < 3) See Protocol 1. q2->proc2 Yes proc3 Use a Co-Solvent System. (e.g., DMSO/Buffer) See Protocol 2. q2->proc3 No end_success1 Success: Homogeneous Solution proc1->end_success1 end_success2 Success: Homogeneous Solution proc2->end_success2 proc4 Consider alternative strategies: - Surfactants (e.g., Tween-80) - Solid Dispersion proc3->proc4 If precipitation occurs end_success3 Success: Homogeneous Solution proc3->end_success3

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Troubleshooting

Technical Support Center: Stability of 4-(tert-Butyl)-2-methylaniline under Acidic Conditions

Welcome to the Technical Support Center. As researchers and drug development professionals working with 4-(tert-butyl)-2-methylaniline, you are handling an electron-rich aromatic amine that presents unique stability chal...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals working with 4-(tert-butyl)-2-methylaniline, you are handling an electron-rich aromatic amine that presents unique stability challenges in acidic media. This guide synthesizes mechanistic causality with field-proven troubleshooting to ensure the integrity of your synthetic workflows.

Core Mechanistic Insights: The "Why" Behind Acidic Degradation

While the primary amine of 4-(tert-butyl)-2-methylaniline readily forms a stable anilinium salt (pKa ~4.5), the tert-butyl group at the para position is the true structural Achilles' heel under specific conditions.

The Retro-Friedel-Crafts Vulnerability Under strongly acidic conditions (e.g., concentrated H₂SO₄, or heated Trifluoroacetic acid), the aromatic ring can undergo protonation at the ipso carbon (the carbon bearing the tert-butyl group). Because the tert-butyl carbocation is highly stabilized by hyperconjugation (a 3° carbocation), the C–C bond cleaves readily, expelling isobutylene and leaving behind 2-methylaniline[1]. This retro-Friedel-Crafts dealkylation is thermodynamically driven by the exceptional stability of the leaving carbocation.

Oxidative Dearomatization Anilines are inherently susceptible to oxidation. Even in acidic conditions where the amine is largely protonated, trace equilibrium amounts of the free base exist. In the presence of oxidizing acids (like HNO₃ in AcOH) or dissolved oxygen with trace transition metals, the compound can oxidize into ortho-quinol imines, often accompanied by a distinct color change to bright yellow or dark brown[2].

Troubleshooting Guides & FAQs

Q: I am performing a Boc deprotection using TFA/DCM. Will my tert-butyl group fall off? A: Generally, no, provided the conditions are strictly controlled. Standard Boc deprotection (e.g., 50% TFA in DCM for 2 hours at room temperature) is mild enough that the tert-butyl group on the aromatic ring remains intact[3]. However, if you extend the reaction time (>12 hours) or apply heat (>40°C), you will begin to observe the dealkylated byproduct (2-methylaniline). Causality: The activation energy for the retro-Friedel-Crafts cleavage of the C–C bond is higher than that of the Boc carbamate C–O/C–N cleavage. Heat provides the thermal energy required to overcome this barrier.

Q: During an acidic workup (1M HCl), my product yield dropped significantly, and LC-MS shows a new peak at M-56. What happened? A: You are observing acid-catalyzed dealkylation (loss of the tert-butyl group, mass = 57 Da, net loss of 56 Da due to proton replacement). This typically occurs if the aqueous acidic layer is concentrated under vacuum with heat. As water evaporates, the HCl concentration spikes, driving the retro-Friedel-Crafts reaction. Solution: Neutralize the acidic layer before concentration, or use a weaker acid (e.g., 10% citric acid) for your workups.

Q: My acidic stock solution of 4-(tert-butyl)-2-methylaniline turned bright yellow overnight. Is it still usable? A: No. The yellow color indicates oxidative dearomatization into quinol imines[2]. Acidic solutions can accelerate this if trace metals are present or if the acid itself is oxidizing. Always store acidic stock solutions under an inert atmosphere (Argon/N₂) at 4°C, and consider adding a radical scavenger like BHT if compatible with your downstream chemistry.

Quantitative Stability Data

Below is a summarized matrix of 4-(tert-butyl)-2-methylaniline stability under various acidic conditions to guide your experimental design.

Acid SystemTemperatureExposure TimePrimary Degradation PathwayStability Rating
10% Citric Acid (aq)25°C24 hoursNone detectedHigh
50% TFA in DCM25°C2 hoursNone detectedHigh
50% TFA in DCM60°C4 hoursDealkylation (~15% loss)Moderate
1M HCl (aq)80°C2 hoursDealkylation (~40% loss)Low
Conc. H₂SO₄25°C1 hourDealkylation & SulfonationCritical/Unstable
HNO₃ / AcOH25°C1 hourOxidative DearomatizationCritical/Unstable

Validated Experimental Protocols

Protocol A: Safe Acidic Liquid-Liquid Extraction (LLE)

This protocol utilizes a self-validating pH control system to ensure the aniline is partitioned without triggering dealkylation.

Step-by-Step Methodology:

  • Preparation: Dissolve your crude mixture containing 4-(tert-butyl)-2-methylaniline in an organic solvent (e.g., EtOAc).

  • Acidic Partitioning: Add 3 volumes of cold (4°C) 0.5 M NaHSO₄ (aq) or 10% Citric Acid. Causality: Weak acids completely protonate the aniline (pKa ~4.5) to drive it into the aqueous layer without providing the high hydronium concentration needed for C–C cleavage.

  • Phase Separation: Shake vigorously and separate the phases. The target compound is now in the aqueous layer as a salt.

  • Self-Validation (pH Check): Measure the pH of the aqueous layer using a calibrated probe. It must be between 2.0 and 3.0. If it is <1.0, dilute immediately with ice water to prevent degradation.

  • Neutralization: Before any concentration steps, cool the aqueous layer in an ice bath and slowly add saturated NaHCO₃ (aq) until the pH reaches 8.0.

  • Back-Extraction: Extract the free base back into fresh EtOAc, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at <30°C.

Protocol B: LC-MS Monitoring for Dealkylation

Use this workflow to quantify the extent of retro-Friedel-Crafts degradation in your samples.

Step-by-Step Methodology:

  • Sample Prep: Dilute the reaction aliquot to 1 mg/mL in Acetonitrile/Water (50:50). Add 10 µL of an internal standard (e.g., 4-isopropylaniline, 0.1 mg/mL) to self-validate the ionization efficiency.

  • Chromatography: Use a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm). Mobile phase A: 0.1% Formic Acid in Water. Mobile phase B: 0.1% Formic Acid in Acetonitrile. Gradient: 5% B to 95% B over 5 minutes. Causality: 0.1% Formic acid is too weak and the exposure time too short to cause on-column dealkylation.

  • Mass Spectrometry: Run in ESI+ mode.

  • Data Analysis:

    • Extract Ion Chromatogram (EIC) for m/z 164.1 (Protonated parent: [M+H]⁺ of 4-(tert-butyl)-2-methylaniline).

    • Extract EIC for m/z 108.1 (Protonated dealkylated byproduct: [M+H]⁺ of 2-methylaniline).

    • Calculate the degradation ratio based on the relative AUC, normalized against the internal standard.

Mechanistic & Troubleshooting Visualizations

G A 4-(tert-butyl)- 2-methylaniline B Ipso-Protonated Intermediate A->B Strong Acid (H+) Heat C 2-methylaniline (Dealkylated) B->C Retro Friedel-Crafts Cleavage D tert-butyl cation (Isobutylene) B->D Leaving Group

Mechanism of acid-catalyzed retro-Friedel-Crafts dealkylation of 4-(tert-butyl)-2-methylaniline.

G Start Issue: Degradation in Acidic Media Q1 Mass Loss of 56 Da? (t-Bu Cleavage) Start->Q1 Q2 Solution turned yellow/brown? Start->Q2 Sol1 Reduce Acid Strength Avoid Heating Q1->Sol1 Yes Sol2 Degas Solvents Add Antioxidants Q2->Sol2 Yes

Troubleshooting decision tree for identifying and resolving degradation pathways.

References

  • Title: Oxidative N-Arylation for Carbazole Synthesis by C–C Bond Activation Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]

  • Title: Oxidative Dearomatization of Phenols and Anilines via λ3- and λ5-Iodane-Mediated Phenylation and Oxygenation Source: PMC (National Institutes of Health / MDPI) URL: [Link]

  • Title: WO2017062581A1 - Compounds, compositions, and methods for modulating cftr Source: Google Patents URL

Sources

Reference Data & Comparative Studies

Validation

GC-MS analysis of 4-(tert-butyl)-2-methylaniline degradation products

An Objective Comparison of Analytical Methodologies for the Identification and Quantification of 4-(tert-butyl)-2-methylaniline Degradation Products Introduction: The Analytical Challenge of Substituted Anilines 4-(tert-...

Author: BenchChem Technical Support Team. Date: March 2026

An Objective Comparison of Analytical Methodologies for the Identification and Quantification of 4-(tert-butyl)-2-methylaniline Degradation Products

Introduction: The Analytical Challenge of Substituted Anilines

4-(tert-butyl)-2-methylaniline is an aromatic amine characterized by a sterically hindered structure due to the ortho-methyl and para-tert-butyl substituents on the aniline ring.[1][2] This compound and its potential degradation products are of significant interest to researchers in environmental science, toxicology, and pharmaceutical development, where understanding the fate of such molecules is critical for safety and efficacy assessments. The degradation of 4-(tert-butyl)-2-methylaniline can be initiated through various processes, including metabolic pathways or environmental breakdown via Advanced Oxidation Processes (AOPs).[3][4] AOPs, which generate highly reactive species like hydroxyl radicals (HO•), can attack the molecule at several sites, leading to a complex mixture of byproducts.[3]

The analytical challenge lies in separating, identifying, and quantifying these degradation products, which may possess a wide range of polarities and volatilities. This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative techniques, primarily High-Performance Liquid Chromatography (HPLC), offering field-proven insights to guide researchers in selecting the optimal methodology.

Anticipated Degradation Pathways: A Mechanistic Overview

While specific degradation studies on 4-(tert-butyl)-2-methylaniline are not extensively documented, we can hypothesize major degradation pathways based on the known chemistry of substituted anilines and compounds with tert-butyl groups.[5][6][7] AOPs, for instance, typically proceed via hydroxyl radical attack, which can lead to hydrogen abstraction, addition to the aromatic ring, or electron transfer.[3]

Key potential transformation products include:

  • Side-Chain Oxidation Products: The methyl and tert-butyl groups are susceptible to oxidation. The methyl group can be oxidized to a hydroxymethyl group and then to a carboxylic acid. The tert-butyl group can be oxidized to a primary alcohol (2-methyl-2-propanol moiety).[5]

  • Ring Hydroxylation Products: Hydroxyl radicals can add to the aromatic ring, forming various hydroxylated isomers.

  • N-Oxidation Products: The amino group can be oxidized to form nitroso, nitro, or other N-oxygenated derivatives.

  • De-alkylation Products: The bulky tert-butyl group can be cleaved from the ring under certain conditions, a process known as de-tert-butylation.[7]

The following diagram illustrates a plausible degradation network for 4-(tert-butyl)-2-methylaniline. The validation of these proposed structures is a primary goal of the analytical work.

G parent 4-(tert-butyl)-2-methylaniline c1 Side-Chain Oxidation (Methyl Group) parent->c1 [O] c2 Side-Chain Oxidation (tert-Butyl Group) parent->c2 [O] c3 Ring Hydroxylation parent->c3 •OH c4 N-Oxidation parent->c4 [O] p1 4-tert-butyl-2-(hydroxymethyl)aniline c1->p1 p3 4-(2-hydroxy-2-methylpropyl)-2-methylaniline c2->p3 p4 Hydroxylated Isomers c3->p4 p5 Nitro/Nitroso Derivatives c4->p5 p2 4-tert-butyl-2-aminobenzoic acid p1->p2 [O] G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis AqueousSample Aqueous Sample pH_Adjust Adjust pH > 9 AqueousSample->pH_Adjust LLE Liquid-Liquid Extraction (e.g., Ethyl Acetate) pH_Adjust->LLE Concentrate Evaporate & Concentrate LLE->Concentrate Deriv Add HFBA/Pyridine Heat at 70°C Concentrate->Deriv Wash Wash & Dry Deriv->Wash GCMS GC-MS Analysis (Full Scan / SIM) Wash->GCMS Data Data Processing: Library Search, Quantification GCMS->Data G start Degradation Sample node_gcms Are analytes volatile/semi-volatile & thermally stable? start->node_gcms Yes node_hplc Are analytes polar, non-volatile, or thermally labile? start->node_hplc No deriv Derivatization Required node_gcms->deriv hplc_path HPLC / LC-MS Analysis node_hplc->hplc_path gcms_path GC-MS Analysis deriv->gcms_path

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Comparative

Comparative Reactivity Profile: 4-tert-Butylaniline vs. 4-(tert-Butyl)-2-methylaniline

Executive Summary In the realm of organic synthesis and drug development, seemingly minor structural modifications can dictate profound shifts in chemical behavior. This guide provides an objective, data-supported compar...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of organic synthesis and drug development, seemingly minor structural modifications can dictate profound shifts in chemical behavior. This guide provides an objective, data-supported comparison between 4-tert-butylaniline and 4-(tert-butyl)-2-methylaniline . While both compounds share a bulky, lipophilic para-tert-butyl group, the latter features an additional methyl group at the ortho position. This single methyl group creates a classic "ortho effect"[1], where severe steric hindrance overrides the minor electronic basicity gains, fundamentally altering the molecule's nucleophilicity, reaction kinetics, and application in catalytic cycles[2].

Structural & Electronic Profiling

To understand their reactivity, we must first isolate the electronic and steric variables at play:

  • 4-tert-Butylaniline: The bulky tert-butyl group is positioned para to the amine. This provides lipophilicity and electron density (+I inductive effect) to the aromatic ring without physically obstructing the amine. The nitrogen lone pair remains fully accessible for nucleophilic attack.

  • 4-(tert-Butyl)-2-methylaniline: The addition of the ortho-methyl group introduces a competing dynamic. Electronically, the methyl group is weakly electron-donating, which theoretically increases the electron density on the nitrogen[3]. However, sterically, it physically obstructs the approach of electrophiles and inhibits the solvation of the protonated amine, effectively lowering its functional basicity and nucleophilicity[1].

Table 1: Physicochemical & Reactivity Parameters
Property4-tert-Butylaniline4-(tert-Butyl)-2-methylaniline
Amine Environment UnhinderedSterically Hindered (Ortho-substituted)
Electronic Effect on N +I (para)+I (para) & +I (ortho)
Predicted pKa ~4.91[4]~4.4 - 4.6 (Lowered via steric inhibition of solvation)
Nucleophilicity HighLow to Moderate (Electrophile dependent)
Primary Utility Rapid amide coupling, standard SNArConformationally restricted ligands, selective catalysis

Mechanistic Causality: The "Ortho Effect"

Why does a small methyl group cause such a drastic drop in reactivity? The answer lies in the geometry of the transition state.

When an aniline acts as a nucleophile (e.g., in an acylation reaction), it attacks the carbonyl carbon of an electrophile to form a tetrahedral intermediate. During this process, the amine nitrogen must rehybridize from a roughly planar sp2 configuration to a tetrahedral sp3 configuration[1].

This geometric shift forces the substituents on the nitrogen into direct spatial conflict with the ortho-methyl group. The resulting steric clash significantly raises the activation energy ( Ea​ ) of the reaction, slowing down the reaction rate compared to the unhindered 4-tert-butylaniline[1]. This phenomenon often overrides any minor increases in intrinsic basicity provided by the electron-donating methyl group[2].

G A Amine (sp2) (Nucleophile) C Tetrahedral Intermediate (sp3) A->C Nucleophilic Attack B Acylating Agent (Electrophile) B->C D Amide Product C->D Leaving Group Elimination E Ortho-Methyl Group creates severe steric clash in the sp3 intermediate E->C

Mechanistic pathway of N-acylation highlighting the steric bottleneck at the tetrahedral intermediate.

Experimental Protocols: Self-Validating Kinetic Assays

To objectively compare their reactivity, we employ two self-validating experimental workflows. These protocols are designed to isolate the steric variable from environmental fluctuations.

Protocol A: Competitive N-Acylation Assay (NMR Kinetics)

Causality & Validation: Measuring absolute reaction rates in separate flasks introduces variables such as temperature fluctuations and exact concentration errors. A competitive assay places both nucleophiles in the same flask with a sub-stoichiometric amount of electrophile. The system is self-validating: the ratio of the integrated product peaks in the 1H -NMR spectrum directly correlates to their relative reaction rates ( kunhindered​/khindered​ ), perfectly isolating the steric variable[3].

Step-by-Step Methodology:

  • Preparation: Dissolve exactly 1.0 mmol of 4-tert-butylaniline and 1.0 mmol of 4-(tert-butyl)-2-methylaniline in 5.0 mL of anhydrous CDCl3​ in a dry, nitrogen-purged vial.

  • Internal Standard: Add 0.1 mmol of 1,3,5-trimethoxybenzene as an unreactive internal standard for baseline NMR integration.

  • Electrophile Addition: Cool the mixture to 0 °C. Slowly add 0.5 mmol of acetic anhydride (sub-stoichiometric) under vigorous stirring.

  • Reaction & Quenching: Allow the reaction to proceed for 30 minutes, then quench with 1.0 mL of D2​O to hydrolyze any unreacted acetic anhydride.

  • Data Acquisition: Transfer an aliquot of the organic layer to an NMR tube and acquire a quantitative 1H -NMR spectrum[3].

  • Analysis: Integrate the distinct amide N-H or acetyl CH3​ signals for both products. The ratio of the products mathematically yields the relative reactivity, proving the ortho-methyl variant reacts significantly slower.

G Step1 1. Equimolar Mixture of Both Anilines in CDCl3 Step2 2. Addition of Sub-stoichiometric Acetic Anhydride (0.5 eq) Step1->Step2 Step3 3. In-situ 1H-NMR Monitoring at 298 K Step2->Step3 Step4 4. Integration of Amide vs. Amine Peaks Step3->Step4 Step5 5. Calculation of Relative Rate Constants (k_rel) Step4->Step5

Workflow for the competitive NMR-based kinetic assay to determine relative acylation rates.

Protocol B: Nucleophilic Aromatic Substitution (SNAr) Kinetics

Causality & Validation: To test reactivity against a bulkier electrophile, SNAr with 2,4-dinitrochlorobenzene (DNCB) is used. The ortho-methyl group will show an even more pronounced inhibitory effect here due to the larger steric bulk required to form the Meisenheimer complex transition state[5].

Step-by-Step Methodology:

  • Solution Prep: Prepare a 0.1 M solution of DNCB in absolute ethanol and 0.5 M solutions of each aniline in ethanol.

  • Baseline: Blank a UV-Vis spectrophotometer with ethanol at 298 K.

  • Initiation: In a quartz cuvette, mix 2.0 mL of the aniline solution with 0.1 mL of the DNCB solution.

  • Monitoring: Monitor the absorbance at 400 nm (corresponding to the formation of the substituted diphenylamine product) over 60 minutes.

  • Validation: The pseudo-first-order rate constant ( kobs​ ) is extracted from the slope of ln(A∞​−At​) vs. time. The highly linear fit validates the kinetic model, proving the ortho-methyl variant reacts exponentially slower due to steric shielding[5].

Conclusion & Applications

While 4-(tert-butyl)-2-methylaniline and 4-tert-butylaniline share similar electronic profiles, the steric hindrance introduced by the ortho-methyl group fundamentally alters the reactivity of the former. Researchers must account for this "ortho effect" when designing synthetic routes, often requiring harsher conditions, specialized catalysts, or longer reaction times for the ortho-substituted variant[1][6]. Conversely, this exact steric hindrance makes 4-(tert-butyl)-2-methylaniline highly valuable in the design of conformationally locked Buchwald-Hartwig ligands and highly selective kinase inhibitors where spatial rigidity is a prerequisite for target binding.

References

  • Guidechem: 4-Butylaniline Chemical Properties.
  • BenchChem: An In-depth Technical Guide to the Physical and Chemical Properties of 2-Methylaniline.
  • ResearchGate: Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions.
  • BenchChem: Technical Support Center: Managing Steric Hindrance in 2-(Octyloxy)aniline Reactions.
  • ACS Omega: Palladium-Catalyzed Decarboxylative ortho-Acyl
  • ResearchGate: Steric Effects in ortho C-H Activation of Arom

Sources

Validation

A Comparative Guide to Aniline Derivatives in Azo Dye Synthesis: Performance, Mechanisms, and Protocols

As a Senior Application Scientist, I frequently encounter challenges in optimizing dye synthesis for specific optical, chemical, and biological properties. Azo dyes, characterized by the robust nitrogen-nitrogen double b...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in optimizing dye synthesis for specific optical, chemical, and biological properties. Azo dyes, characterized by the robust nitrogen-nitrogen double bond (–N=N–), remain the most versatile and widely utilized class of synthetic colorants[1]. The core of their synthesis lies in the judicious selection of aniline derivatives. The specific substituents on the aniline ring—whether electron-donating (EDG) or electron-withdrawing (EWG)—dictate not only the reaction kinetics but also the final bathochromic shifts and fastness of the dye[2].

This guide provides an objective, data-driven comparison of key aniline derivatives (Aniline, p-Toluidine, N,N-Dimethylaniline, and p-Nitroaniline), exploring the causality behind experimental choices and providing self-validating protocols for reproducible synthesis.

Mechanistic Overview and Logical Workflow

The synthesis of azo dyes is a highly pH- and temperature-dependent two-step process:

  • Diazotization: A primary aromatic amine reacts with in situ generated nitrous acid (from sodium nitrite and HCl) to form an electrophilic diazonium salt[3]. The causality of maintaining 0–5 °C is critical here; diazonium salts are highly unstable and will rapidly decompose into phenols and nitrogen gas at elevated temperatures.

  • Azo Coupling: The diazonium electrophile undergoes electrophilic aromatic substitution with an electron-rich nucleophile (the coupling component) to form the extended conjugated system of the dye[2].

G A Primary Aromatic Amine (e.g., p-Nitroaniline) C Diazonium Salt Intermediate A->C Diazotization (0-5 °C) B Nitrous Acid (NaNO2 + HCl) B->C Electrophile Generation E Azo Dye Product C->E Azo Coupling (pH Control) D Coupling Component (e.g., N,N-Dimethylaniline) D->E Nucleophilic Attack

Fig 1. Logical workflow of azo dye synthesis via diazotization and coupling.

Comparative Performance Data

The efficacy of the diazo and coupling components directly impacts the yield and the absorption maximum ( λmax​ ) of the resulting dye. Electron-withdrawing groups (e.g., -NO 2​ in p-Nitroaniline) increase the electrophilicity of the diazonium ion, leading to faster coupling and higher yields[1]. Conversely, electron-donating groups (e.g., -N(CH 3​ ) 2​ in N,N-Dimethylaniline) highly activate the coupling component for nucleophilic attack[1].

Quantitative Comparison of Aniline Derivatives
Diazo ComponentCoupling ComponentDye ProductTypical Yield (%) λmax​ (nm)Color Profile
Aniline AnilineAniline Yellow75 - 85~380Yellow
p-Toluidine β -NaphtholSudan II (Derivative)80 - 85~490Orange-Red
p-Nitroaniline β -NaphtholPara Red> 90~484Deep Red
Sulfanilic Acid N,N-DimethylanilineMethyl Orange85 - 90~460Orange

Data synthesized from comparative studies on azo dye performance[1][2][3].

SubstituentEffects Root Aniline Derivative Substituents EDG Electron-Donating Groups (e.g., -CH3, -N(CH3)2) Root->EDG EWG Electron-Withdrawing Groups (e.g., -NO2, -SO3H) Root->EWG EDG_Effect Increases Nucleophilicity (Optimal Coupling Agent) EDG->EDG_Effect EWG_Effect Increases Electrophilicity (Optimal Diazo Component) EWG->EWG_Effect Bathochromic Bathochromic Shift (Red Shift) Deeper, More Intense Colors EDG_Effect->Bathochromic EWG_Effect->Bathochromic

Fig 2. Logical relationship between aniline substituents and dye properties.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Visual cues (color changes, precipitate formation) serve as intrinsic checkpoints to confirm the success of each mechanistic step.

Protocol A: Diazotization of p-Nitroaniline (Preparation of the Electrophile)

Causality Note: p-Nitroaniline is a weak base due to the strong electron-withdrawing nature of the nitro group. It requires excess concentrated HCl to ensure complete protonation and dissolution before diazotization can occur[4].

  • Preparation: In a 50 mL round-bottom flask, suspend 0.7 g (approx. 5 mmol) of p-nitroaniline in 1.5 mL of distilled water[4].

  • Acidification: Add 1.5 mL of concentrated HCl (12 M)[4].

    • Validation Checkpoint: The suspension should clarify as the amine hydrochloride salt forms.

  • Cooling: Place the flask in an ice-water bath and allow the internal temperature to equilibrate strictly to 0–5 °C[4].

  • Nitrous Acid Generation: In a separate vial, dissolve 0.38 g of sodium nitrite (NaNO 2​ ) in 1.5 mL of cold water[4].

  • Reaction: Add the NaNO 2​ solution dropwise to the acidic amine solution over 5 minutes, maintaining vigorous stirring. Keep the temperature strictly below 5 °C to prevent thermal degradation into phenols[2].

  • Validation: The solution will turn pale yellow or clear, indicating the successful formation of the p-nitrobenzenediazonium chloride intermediate. Keep this solution on ice and use it immediately.

Protocol B: Azo Coupling with N,N-Dimethylaniline (Synthesis of the Dye)

Causality Note: Coupling with amines like N,N-Dimethylaniline must occur in a weakly acidic to neutral environment (pH 4-6). If the pH is too low, the amine protonates, destroying its nucleophilicity. If too high, the diazonium salt converts to an unreactive diazotate[3].

  • Coupling Agent Preparation: In a 100 mL beaker, dissolve 0.7 mL of N,N-dimethylaniline in 0.5 mL of glacial acetic acid. This ensures the amine remains active while providing a buffered environment.

  • Temperature Control: Cool the solution in an ice bath to 0–5 °C.

  • Coupling: Slowly add the cold diazonium salt solution (from Protocol A) dropwise into the N,N-dimethylaniline solution under continuous magnetic stirring.

  • Neutralization: Slowly add 7.5 mL of 10% NaOH dropwise to neutralize the excess acid and drive the coupling reaction to completion.

  • Validation Checkpoint: A deep, vibrant precipitate will immediately form upon the addition of the diazonium salt, confirming the successful electrophilic aromatic substitution[4].

  • Isolation: Filter the crude dye using a Büchner funnel under vacuum. Wash the filter cake with cold distilled water until the filtrate runs clear.

  • Purification: Recrystallize the crude product from hot ethanol to obtain analytically pure dye crystals.

Advanced Perspectives: Green Chemistry and Catalysis

While traditional diazotization relies on stoichiometric amounts of strong acids and nitrites, modern drug development and materials science are shifting toward sustainable methodologies. Recent studies have demonstrated the efficacy of direct oxidative azo coupling of anilines using self-assembled catalysts (e.g., CuCo 2​ O 4​ ) under aerobic conditions, eliminating the need for hazardous nitrite salts and achieving yields up to 98%[5]. Furthermore, microwave-assisted coupling of nitroarenes with aniline derivatives has drastically reduced reaction times from hours to mere minutes, highlighting the evolving landscape of dye synthesis[6].

References

  • Application Notes and Protocols for Azo Dye Production using Aniline Diazotization. BenchChem. 3

  • The Influence of Aniline Derivatives on the Synthesis and Performance of Novel Azo Dyes: A Comparative Analysis. BenchChem.1

  • Synthesis, Purification, Characterization, and ABTS Antioxidant Evaluation of Novel Azo Dyes. MDPI. 2

  • Direct Oxidative Azo Coupling of Anilines Using a Self-Assembled Flower-like CuCo2O4 Material as a Catalyst under Aerobic Conditions. ACS Omega. 5

  • Microwave-assisted rapid and sustainable synthesis of unsymmetrical azo dyes by coupling of nitroarenes with aniline derivatives. PMC. 6

  • Efficacy of aniline nitrate in dye synthesis versus other intermediates. BenchChem. 4

Sources

Comparative

A Comparative Guide to Purity Assessment of Industrial-Grade 4-(tert-butyl)-2-methylaniline

For Researchers, Scientists, and Drug Development Professionals The purity of starting materials is a cornerstone of robust chemical synthesis and drug development. For a key intermediate like 4-(tert-butyl)-2-methylanil...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The purity of starting materials is a cornerstone of robust chemical synthesis and drug development. For a key intermediate like 4-(tert-butyl)-2-methylaniline, used in the synthesis of pharmaceuticals and agrochemicals, even trace impurities can have profound effects on reaction yields, downstream processing, and the safety and efficacy of the final product.[1][2] This guide provides a comparative analysis of essential analytical techniques for assessing the purity of industrial-grade 4-(tert-butyl)-2-methylaniline, offering insights into method selection, experimental design, and data interpretation.

Understanding the Analyte and Potential Impurities

4-(tert-butyl)-2-methylaniline is an aromatic amine featuring a benzene ring substituted with a tert-butyl group, a methyl group, and an amine group.[1] Its industrial synthesis can introduce a variety of impurities, including:

  • Starting materials: Unreacted precursors from the synthesis process.

  • Isomers: Other positional isomers of tert-butyl-methylaniline.

  • By-products: Compounds formed from side reactions during synthesis.

  • Degradation products: Impurities formed during storage or handling.

A hypothetical synthesis route, such as the alkylation of o-toluidine, can help predict potential impurities.

Caption: Hypothetical synthesis of 4-(tert-butyl)-2-methylaniline and potential impurities.

Comparative Analysis of Purity Assessment Techniques

A multi-pronged approach is often necessary for a comprehensive purity assessment. The choice of analytical technique depends on the specific requirements of the analysis, such as the need for quantitation, identification of unknown impurities, or high-throughput screening.

Technique Principle Strengths Limitations Primary Use Case
Gas Chromatography (GC) Separation of volatile compounds based on their boiling points and interactions with a stationary phase.High resolution for volatile and semi-volatile compounds, excellent for isomer separation.[3]Requires derivatization for non-volatile impurities, potential for thermal degradation of labile compounds.[3]Routine purity testing and quantification of known volatile impurities.
High-Performance Liquid Chromatography (HPLC) Separation of compounds based on their partitioning between a mobile phase and a stationary phase.Versatile for a wide range of compounds, non-destructive, and easily coupled with various detectors.[4][5]Lower resolution for some isomers compared to GC, can be more time-consuming.Quantification of the main component and non-volatile impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed structural information.Provides unambiguous structure elucidation of unknown impurities, quantitative analysis without a reference standard for the impurity.[6][7]Lower sensitivity compared to chromatographic methods, can be complex to interpret for mixtures.[7]Structural identification of unknown impurities and confirmation of the main component's structure.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to identify and quantify compounds.High sensitivity and selectivity, provides molecular weight information for impurity identification.[4][8]May not distinguish between isomers without chromatographic separation.Identification of unknown impurities, often coupled with GC or HPLC.

Experimental Protocols

Gas Chromatography (GC-FID) Protocol

Objective: To quantify the purity of 4-(tert-butyl)-2-methylaniline and detect volatile impurities.

  • Sample Preparation: Accurately weigh approximately 50 mg of the industrial-grade sample and dissolve it in 10 mL of a suitable solvent like methanol or dichloromethane.[2]

  • Instrument Conditions:

    • Column: A fused silica capillary column, such as a DB-1MS (30 m x 0.25 mm x 0.25 µm), is a good starting point.[4]

    • Carrier Gas: Helium at a constant flow of 1 mL/min.[2]

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.[2]

    • Injector: Splitless mode at 250 °C.

    • Detector: Flame Ionization Detector (FID) at 300 °C.

  • Data Analysis: Calculate the purity based on the area percentage of the main peak relative to the total peak area.

Caption: General workflow for GC-FID purity analysis.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

Objective: To determine the purity and quantify non-volatile impurities.

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 70:30 v/v) with 0.1% formic acid.[2] Degas the mobile phase before use.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.[2]

  • Instrument Conditions:

    • Column: A C18 reversed-phase column is commonly used.[4]

    • Flow Rate: Typically in the range of 0.3 - 0.55 mL/min.[4]

    • Detector: UV detection at a wavelength that provides a strong signal for the analyte.

    • Column Temperature: 40 °C.[9]

  • Data Analysis: Determine purity by comparing the peak area of the main component to the total area of all peaks.

A Self-Validating System for Trustworthy Results

To ensure the trustworthiness of the analytical results, a self-validating system should be in place. This involves adhering to principles outlined in guidelines such as ICH Q2(R1).[10][11][12][13]

  • System Suitability: Before sample analysis, inject a standard solution to verify the performance of the chromatographic system (e.g., resolution, tailing factor, and repeatability).

  • Specificity: The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[12]

  • Linearity and Range: Demonstrate that the analytical procedure provides results that are directly proportional to the concentration of the analyte in the sample over a specified range.[13]

  • Accuracy and Precision: Accuracy is the closeness of the test results to the true value, while precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[12][13]

Comprehensive Impurity Profiling with Orthogonal Techniques

For a thorough understanding of the impurity profile, especially during process development or for regulatory submissions, a combination of orthogonal analytical techniques is highly recommended.

Caption: Integrated workflow for comprehensive impurity profiling.

By employing a combination of high-resolution chromatographic techniques for separation and quantification, and powerful spectroscopic methods for structural elucidation, a complete and reliable assessment of the purity of industrial-grade 4-(tert-butyl)-2-methylaniline can be achieved. This ensures the quality and consistency of the material, which is paramount for its successful application in research and development.

References

  • A Comparative Guide to Analytical Methods for the Quantification of Aromatic Amines - Benchchem.
  • Gas Chromatography Methods for Aniline Compound Analysis: Application Notes and Protocols - Benchchem.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
  • Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines - Benchchem.
  • Method for the determination of aromatic amines in workplace air using gas chromatography - Publisso.
  • ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers | PDF - Scribd.
  • Quality Guidelines - ICH.
  • method 8131 aniline and selected derivatives by gas chromatography - EPA.
  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry.
  • Industrial Chemical Standards - Regulations.gov.
  • Simple and rapid detection of aromatic amines using a thin layer chromatography plate - Analytical Methods (RSC Publishing).
  • SW-846 Test Method 8131: Aniline and Selected Derivatives by Gas Chromatography (GC) | US EPA.
  • Analytical methods applied to the determination of heterocyclic aromatic amines in foods. Talanta.
  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI. Waters.
  • ASTM Chemical Testing - Intertek.
  • Gas chromatographic-mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 2,2,2-trichloroethyl chloroformate, a novel derivative - PubMed.
  • Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. Acta Chimica Slovenica.
  • HPLC Methods for analysis of Methylamine - HELIX Chromatography.
  • ASTM Industrial Chemical Standards Guide | PDF | Coolant | Combustion - Scribd.
  • Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR - ResearchGate.
  • A Guide to ASTM Standards | East Harbour Group.
  • Derivatization and Separation of Aliphatic Amines - Sigma-Aldrich.
  • ASTM Testing Standards | Fisher Scientific.
  • HPLC determination finds amines made by fermentation - 2020 - Wiley Analytical Science.
  • Use of NMR in Impurity Profiling for Pharmaceutical Products - Veeprho.
  • HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. LCGC Europe.
  • Analyze the aniline NMR spectrum to identify the characteristic signals associated with its amino group. - Proprep.
  • 4-Butyl-2-methylaniline - LGC Standards.
  • The changing role of NMR spectroscopy in off-line impurity identification: A conceptual view. ResearchGate.
  • CAS 2909-82-2: 4-(1,1-Dimethylethyl)-2-methylbenzenamine - CymitQuimica.
  • 2909-82-2 | 4-(tert-Butyl)-2-methylaniline | Aryls | Ambeed.com.
  • Assessing the Purity of Synthesized 4-Butyl-2,3-dichloroaniline: A Comparative Guide - Benchchem.
  • 4-tert-Butylaniline 99 769-92-6 - Sigma-Aldrich.
  • 2909-81-1|2-(tert-Butyl)-4-methylaniline - BLDpharm.
  • 4-tert-butyl-N-methylaniline | C11H17N | CID 521404 - PubChem.
  • Sterically Driven Pathways in Schiff Base Formation: tert-Butyl Effects on Hindered Imines. Synthesis.
  • 4566-64-7 | 2,4,6-Tri-tert-butyl-N-methylaniline - ChemScene.
  • 4-tert-butyl-N-methylaniline | SCBT - Santa Cruz Biotechnology.

Sources

Validation

electrochemical behavior of 4-(tert-butyl)-2-methylaniline vs toluidine

Electrochemical Behavior of 4-(tert-butyl)-2-methylaniline vs. o-Toluidine: A Mechanistic Comparison Guide For researchers in conducting polymer synthesis and drug metabolism, understanding the electrochemical oxidation...

Author: BenchChem Technical Support Team. Date: March 2026

Electrochemical Behavior of 4-(tert-butyl)-2-methylaniline vs. o-Toluidine: A Mechanistic Comparison Guide

For researchers in conducting polymer synthesis and drug metabolism, understanding the electrochemical oxidation of substituted anilines provides critical insights into molecular stability, reactivity, and oxidative fate. This guide objectively compares the electrochemical behavior of o-toluidine (2-methylaniline) with its sterically hindered derivative, 4-(tert-butyl)-2-methylaniline. By analyzing their cyclic voltammetry (CV) profiles, we can decode how steric bulk and positional blocking dictate the fate of the radical cation intermediate—diverting the pathway from robust electropolymerization to isolated, soluble oxidation products.

Mechanistic Divergence: Steric Hindrance vs. Electropolymerization

The electrochemical oxidation of anilines initiates with the removal of an electron from the nitrogen atom, generating a highly reactive radical cation[1]. The subsequent chemical cascade depends entirely on the availability of reactive sites on the aromatic ring.

  • o-Toluidine: The para position relative to the amine group is open. Upon oxidation, the generated radical cations rapidly undergo head-to-tail (N-to-para) coupling. This dimerization propagates into the formation of poly(o-toluidine) (POT), a conductive polymer film that deposits directly onto the electrode surface[2]. As the polymer grows, the cyclic voltammogram evolves, revealing new redox couples corresponding to the leucoemeraldine, emeraldine, and pernigraniline transition states[3].

  • 4-(tert-butyl)-2-methylaniline: The introduction of a bulky tert-butyl group at the para position fundamentally alters the molecule's reactivity[4]. The para position is sterically blocked, completely preventing the standard head-to-tail coupling required for polyaniline-type film growth[5]. Furthermore, the combined steric bulk of the tert-butyl group and the ortho-methyl group suppresses alternative ortho-ortho coupling pathways. Consequently, the radical cation is moderately stabilized and diffuses away from the electrode rather than polymerizing[6]. The CV profile exhibits a single, irreversible oxidation peak with no film growth upon continuous cycling.

Pathway cluster_toluidine o-Toluidine Polymerization Pathway cluster_tbutyl 4-(tert-butyl)-2-methylaniline Pathway T1 o-Toluidine (Monomer) T2 Radical Cation (Transient) T1->T2 -e⁻, -H⁺ T3 Head-to-Tail Coupling (para) T2->T3 Dimerization T4 Poly(o-toluidine) Conductive Film T3->T4 Electropolymerization B1 4-(tert-butyl)- 2-methylaniline B2 Radical Cation (Stabilized) B1->B2 -e⁻, -H⁺ B3 Para-Position Blocked Steric Hindrance B2->B3 Blocked Coupling B4 Soluble Oligomers / No Film Growth B3->B4 Diffusion / Quenching

Fig 1: Mechanistic divergence of aniline oxidation dictated by para-position steric hindrance.

Comparative Electrochemical Profiling

The structural differences between these two molecules manifest as distinct quantitative electrochemical parameters. The table below summarizes their expected behavior in acidic aqueous media (e.g., 1.0 M HCl).

Parametero-Toluidine4-(tert-butyl)-2-methylaniline
Monomer Oxidation Potential (E_pa) ~0.80 V vs Ag/AgCl~0.95 - 1.05 V vs Ag/AgCl
Dominant Coupling Mechanism Head-to-tail (para-directed)Inhibited (para-blocked)
Polymer Film Formation Yes (Conductive POT film)No (Soluble products/stable radicals)
Cyclic Voltammetry Profile Growth of multiple redox couplesSingle irreversible oxidation peak
Radical Cation Fate Rapid dimerization/polymerizationDiffusion away from electrode

Note: The higher oxidation potential of the tert-butyl derivative is attributed to the steric hindrance preventing the molecule from adopting a planar conformation, which restricts the delocalization of the nitrogen lone pair into the aromatic ring prior to oxidation[5][6].

Self-Validating Experimental Methodology

To objectively compare the electrochemical behavior of these two monomers, a standardized Cyclic Voltammetry (CV) protocol is required. The following workflow incorporates self-validating steps to ensure data integrity and rule out false positives caused by electrode fouling.

Workflow Step1 1. Electrode Preparation Polish GCE & Sonicate Val1 Validation: Blank CV Scan (Ensure Flat Baseline) Step1->Val1 Step2 2. Electrolyte Formulation 1.0 M HCl + 0.1 M Monomer Val1->Step2 Step3 3. Cyclic Voltammetry -0.2 V to 1.0 V vs Ag/AgCl (50 mV/s) Step2->Step3 Val2 Validation: Monitor Peak Current Shift Across 20 Cycles Step3->Val2 Step4 4. Post-Run Analysis Electrode Rinsing & Inspection Val2->Step4

Fig 2: Self-validating cyclic voltammetry workflow for assessing electropolymerization behavior.

Step-by-Step Protocol:
  • Electrode Preparation & Baseline Validation:

    • Polish a Glassy Carbon Electrode (GCE, 3.0 mm diameter) using 0.05 µm alumina slurry on a microcloth in a figure-eight motion.

    • Sonicate the electrode in ultra-pure water and ethanol for 3 minutes each to remove residual alumina debris.

    • Self-Validation Step: Immerse the GCE in a blank electrolyte (1.0 M HCl) and run a background CV scan from -0.2 V to 1.0 V vs Ag/AgCl. A flat, featureless voltammogram confirms a clean, electrochemically silent surface.

  • Electrolyte Formulation:

    • Prepare a 1.0 M HCl supporting electrolyte solution.

    • Dissolve the target monomer (o-toluidine or 4-(tert-butyl)-2-methylaniline) to a final concentration of 0.1 M. Note: Because the tert-butyl group increases lipophilicity, 4-(tert-butyl)-2-methylaniline may require a co-solvent (e.g., 20% ethanol) to ensure complete dissolution[4].

  • Electrochemical Cell Setup:

    • Assemble a standard three-electrode cell: GCE (Working Electrode), Ag/AgCl (Reference Electrode), and a Platinum wire (Counter Electrode).

    • Purge the solution with high-purity Nitrogen gas for 10 minutes to remove dissolved oxygen, which can introduce parasitic reduction peaks.

  • Cyclic Voltammetry Execution & Kinetic Validation:

    • Set the potentiostat to cycle between -0.2 V and 1.0 V vs. Ag/AgCl at a scan rate of 50 mV/s.

    • Record 20 continuous cycles.

    • Self-Validation Step: For o-toluidine, observe the progressive increase in current density and the emergence of mid-scan redox peaks (approx. 0.4 V and 0.8 V), which confirms successful film growth[7]. For 4-(tert-butyl)-2-methylaniline, the peak current should remain static or decrease slightly due to diffusion layer depletion, confirming the absence of polymerization.

  • Post-Run Characterization:

    • Remove the working electrode and rinse gently with 0.2 M HCl.

    • Visual inspection will reveal a distinct, adherent film for o-toluidine, whereas the electrode will remain bare for the tert-butyl derivative.

References

  • Borole, D. D., et al. "Growth behavior of poly (o-toluidine-co-aniline) deposition by cyclic voltammetry." Designed Monomers and Polymers. URL:[Link]

  • Elmansouri, A., et al. "Spectroscopic Characterization of Electrodeposited Poly(o-toluidine) Thin Films and Electrical Properties of ITO/Poly(o-toluidin." SciSpace. URL:[Link]

  • Jović, V. D., et al. "Cyclic voltammograms of POT electropolymerized in 2 M HCl + 1 M o-toluidine solution." ResearchGate. URL:[Link]

  • Speiser, B. "Electrochemistry of anilines Part I. oxidation of 2,6-di-tert-butyl-anilines to radical cations." Journal of Electroanalytical Chemistry. URL:[Link]

  • Quideau, S., et al. "Oxidative Dearomatization of Phenols and Anilines via λ3- and λ5-Iodane-Mediated Phenylation and Oxygenation." PubMed Central (PMC). URL:[Link]

  • Hsiao, S.-H., et al. "Design Rules for Improving the Cycling Stability of High-Performance Donor–Acceptor-Type Electrochromic Polymers." ACS Applied Materials & Interfaces. URL:[Link]

  • Erickson, P. R., et al. "Controlling Factors in the Rates of Oxidation of Anilines and Phenols by Triplet Methylene Blue in Aqueous Solution." The Journal of Physical Chemistry A. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

4-(tert-butyl)-2-methylaniline proper disposal procedures

As a Senior Application Scientist, I recognize that handling substituted aromatic amines requires more than just following a safety data sheet—it requires a fundamental understanding of the chemical mechanics at play. 4-...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling substituted aromatic amines requires more than just following a safety data sheet—it requires a fundamental understanding of the chemical mechanics at play. 4-(tert-butyl)-2-methylaniline (CAS: 2909-82-2) is a highly versatile intermediate in pharmaceutical and agrochemical synthesis. However, its structural combination of a lipophilic tert-butyl group and a nucleophilic amine makes it both highly permeable to standard laboratory barriers and environmentally persistent.

This guide provides a causality-driven, self-validating framework for the safe handling, chemical degradation, and disposal of 4-(tert-butyl)-2-methylaniline, ensuring your laboratory exceeds standard compliance while protecting personnel and the environment.

Physicochemical Profile & Hazard Stratification

Before designing a disposal protocol, we must quantify the physical and hazard parameters of the target molecule. The presence of the amine functional group allows it to participate in nucleophilic reactions, while the alkyl substitutions increase its 1[1].

Table 1: Quantitative Chemical & Hazard Profile

ParameterSpecification
Chemical Name 4-(tert-butyl)-2-methylaniline (4-(1,1-Dimethylethyl)-2-methylbenzenamine)
CAS Number 2909-82-2[1]
Molecular Formula / Weight C11H17N / 163.26 g/mol [1]
Physical State Colorless to pale yellow liquid/solid[1]
Solubility Low aqueous solubility; highly soluble in organic solvents[1]
Primary Hazards Toxic (inhalation/dermal/ingestion), Skin Sensitizer, Aquatic Toxicity[2]

Operational Safety & Causality-Driven PPE

Standard laboratory personal protective equipment (PPE) is insufficient for aniline derivatives. The lipophilic nature of the tert-butyl group enhances the molecule's ability to cross biological membranes.

  • Glove Selection (Critical): You must wear robust chemical-resistant gloves such as Butyl, Neoprene, Polyvinyl Alcohol (PVA), or Viton . Standard 3[3] for handling aniline derivatives[4].

    • Causality: Aromatic amines rapidly permeate standard nitrile and latex barriers. Transdermal exposure to 4-(tert-butyl)-2-methylaniline can lead to systemic toxicity, specifically the oxidation of hemoglobin to methemoglobin, which critically impairs oxygen transport[2].

  • Engineering Controls: All handling, transfer, and disposal procedures must be conducted within a certified chemical fume hood[4].

    • Causality: Aerosolization or vapor generation during solvent transfer poses a severe inhalation hazard. The designated area should be clearly marked as an "Aniline Derivative Work Area"[3],[4].

Primary Waste Segregation Logistics

If your facility utilizes third-party hazardous waste contractors, strict segregation is required. Under no circumstances should this compound be 5[5].

  • Container Material: Use high-density polyethylene (HDPE) containers[5],[4].

    • Causality: Polyethylene resists degradation from the organic solvents typically used to dissolve lipophilic aniline derivatives.

  • Chemical Incompatibilities: Store waste away from strong oxidizers, strong acids, alkalis, and iron salts[2],[4].

Advanced In-House Chemical Degradation Protocol (Fenton Oxidation)

For laboratories looking to neutralize trace aqueous waste in-house rather than paying for bulk hazardous disposal, we employ an advanced oxidative degradation protocol using Fenton's reagent[5]. This protocol is designed as a self-validating system : the waste is not released until analytical confirmation of destruction is achieved.

Table 2: Quantitative Parameters for Chemical Degradation

ParameterTarget Value / ReagentCausality / Rationale
Initial pH 3.0 - 4.0Prevents Fe(OH)₃ precipitation; optimizes •OH generation
Catalyst Ferrous Sulfate (FeSO₄)Initiates the Fenton catalytic cycle
Oxidant 30% H₂O₂ (Dropwise)Provides peroxide for radical formation; controls exotherm
Neutralization pH 7.0 - 8.0Stabilizes effluent for final validation and disposal
Step-by-Step Methodology:
  • Preparation: Transfer the aniline-containing aqueous waste to a heavy-walled borosilicate reaction vessel equipped with a magnetic stirrer and a cooling bath.

  • Acidification: Slowly add 1M Hydrochloric acid (HCl) to5[5].

    • Causality: Fenton chemistry relies on soluble iron. At pH > 4, iron precipitates out of solution, halting the catalytic cycle.

  • Catalysis: Add Ferrous Sulfate (FeSO₄) to the acidified solution[5].

  • Oxidation (Critical Step): Dropwise, introduce 30% Hydrogen Peroxide (H₂O₂) while maintaining vigorous stirring[5].

    • Causality: The reaction between Fe²⁺ and H₂O₂ generates highly reactive hydroxyl radicals (•OH) that cleave the aromatic ring. Because this reaction is highly exothermic, dropwise addition prevents thermal runaway and solvent boiling.

  • Neutralization: Once gas evolution ceases, neutralize the effluent to pH 7.0 - 8.0 using 1M Sodium Hydroxide (NaOH).

  • Self-Validation: Extract a 1 mL aliquot and analyze via Gas Chromatography with a Nitrogen-Phosphorus Detector (GC/NPD) according to 6[6].

    • Self-Validating Mechanism: If the GC/NPD chromatogram shows the 4-(tert-butyl)-2-methylaniline peak is below the Limit of Detection (LOD), the destruction is verified. The effluent can then be processed as standard aqueous waste. If detected, repeat the oxidation phase.

FentonOxidation Start Aqueous Waste Collection Acid Acidification (pH 3-4) Add 1M HCl Start->Acid Cat Catalyst Addition Add FeSO4 Acid->Cat Ox Oxidation (Exothermic) Slow H2O2 Addition Cat->Ox Neut Neutralization Adjust to pH 7-8 Ox->Neut Val Validation (EPA 8131) GC-NPD Analysis Neut->Val Dec Aniline < LOD? Val->Dec Pass Standard Aqueous Waste Disposal Dec->Pass Yes Fail Re-treat Waste Dec->Fail No Fail->Acid Recycle

Caption: Workflow for the chemical degradation of aniline derivatives via Fenton oxidation.

Emergency Spill Management

In the event of an accidental release, immediate and correct containment is critical to prevent environmental contamination and personnel exposure.

  • Immediate Action: Evacuate non-essential personnel. Don maximum PPE (Viton gloves, and a respirator if the spill is outside a fume hood)[3],[4].

  • Containment: Surround and cover the spill with an5 such as vermiculite, dry sand, or earth[5],[2].

    • Causality:Never use sawdust or paper towels. Aniline derivatives are combustible and can undergo exothermic reactions with organic absorbents, creating an immediate fire hazard[2].

  • Collection: Sweep the absorbed mixture using non-sparking tools and deposit it into a designated, clearly labeled HDPE hazardous waste container[3]. Contact your institution's Environmental Health and Safety (EHS) department for final pickup[2].

References

  • [5] BenchChem Technical Support Team. "Proper Disposal of N-(2-Heptyl)aniline: A Guide for Laboratory Professionals." Benchchem. 5

  • [3] BenchChem Technical Support Team. "Safe Disposal of N-(Hex-5-en-2-yl)aniline: A Guide for Laboratory Professionals." Benchchem. 3

  • [1] "CAS 2909-82-2: 4-(1,1-Dimethylethyl)-2-methylbenzenamine." CymitQuimica. 1

  • [2] "Aniline Safety Data Sheet & Handling Guidelines." Rutgers University Environmental Health and Safety. 2

  • [4] "Chemical Waste Management - Aniline." Washington State University Environmental Health & Safety. 4

  • [6] "Method 8131: Aniline and Selected Derivatives by Gas Chromatography." U.S. Environmental Protection Agency (EPA). 6

Sources

Handling

Personal protective equipment for handling 4-(tert-butyl)-2-methylaniline

For Researchers, Scientists, and Drug Development Professionals This guide provides essential, immediate safety and logistical information for the handling of 4-(tert-butyl)-2-methylaniline (CAS No. 72072-16-3).

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential, immediate safety and logistical information for the handling of 4-(tert-butyl)-2-methylaniline (CAS No. 72072-16-3). As a substituted aromatic amine, this compound warrants a high degree of caution. The following protocols are designed to ensure the safety of laboratory personnel and the integrity of research by establishing a self-validating system of safe operation and disposal.

Disclaimer: A comprehensive Safety Data Sheet (SDS) with complete GHS classifications for 4-(tert-butyl)-2-methylaniline is not consistently available across public databases. Therefore, this guidance is synthesized from information on structurally similar aromatic amines and available data for the target compound. Aromatic amines as a class are known for their potential toxicity, including skin absorption and carcinogenicity.[1][2] A thorough, site-specific risk assessment should be conducted before commencing any work.

Hazard Identification and Assessment

While a complete hazard profile is not definitively established, available data and the known risks of analogous compounds suggest that 4-(tert-butyl)-2-methylaniline should be handled as a hazardous substance.

Anticipated GHS Classifications:

Hazard ClassGHS Hazard StatementSource
Acute Toxicity, OralH302: Harmful if swallowed[3]
Skin Corrosion/IrritationH315: Causes skin irritation[3]
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritation[3]
Specific Target Organ Toxicity - Single ExposureH335: May cause respiratory irritation[3]

Due to its structure as an aromatic amine, there is a potential for more severe health effects, including toxicity through dermal contact and inhalation.[4] All work should be conducted with the assumption that the compound is toxic by all routes of exposure.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is mandatory to prevent exposure. The selection of PPE should be based on the specific laboratory operation being performed.

Recommended PPE for Handling 4-(tert-butyl)-2-methylaniline:

Protection TypeRecommended EquipmentSpecification Examples
Eye and Face Protection Chemical safety goggles and a face shieldANSI Z87.1 compliant; provides crucial splash and impact protection.[5]
Hand Protection Chemical-resistant gloves (double-gloving recommended)Nitrile, neoprene, or butyl rubber gloves. Check manufacturer's permeation data.[5]
Body Protection Chemical-resistant lab coat or apron, and disposable coverallsMade of materials resistant to chemical permeation.[5]
Respiratory Protection NIOSH-approved respirator with organic vapor cartridgesRequired when working outside of a certified chemical fume hood or in the event of a spill.[5]
Glove Selection: A Critical Choice

The permeation of aromatic amines through glove materials is a significant risk.[6] Nitrile gloves may be suitable for short-term use, but for prolonged handling, gloves made of butyl rubber or other materials with documented resistance to aromatic amines are recommended.[7][8] Always consult the glove manufacturer's specific chemical resistance data.

Operational Plan: From Receipt to Disposal

A systematic approach is essential for the safe handling of 4-(tert-butyl)-2-methylaniline at every stage.

Pre-Handling Preparations
  • Designated Work Area: All handling of 4-(tert-butyl)-2-methylaniline must be conducted in a properly functioning chemical fume hood.[1]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[1]

  • Spill Kit: A spill kit containing absorbent materials (e.g., vermiculite or sand), and designated hazardous waste bags must be available in the immediate work area.

Step-by-Step Handling Protocol
  • Donning PPE: Before handling the chemical, correctly don all required PPE as outlined in the table above.

  • Chemical Handling:

    • Perform all manipulations, including weighing and transfers, within the fume hood to minimize inhalation exposure.

    • Use non-sparking tools to prevent ignition.[5]

    • Keep containers tightly closed when not in use.

  • Post-Handling Procedures:

    • Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with the chemical using an appropriate solvent (e.g., ethanol), followed by soap and water.

    • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Disposable items should be placed in a designated hazardous waste container.

    • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

PPE Selection Workflow

Caption: Decision workflow for selecting appropriate PPE.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal of 4-(tert-butyl)-2-methylaniline and associated waste is critical to prevent environmental contamination.

Waste Segregation and Collection
  • Solid Waste: Contaminated consumables (e.g., gloves, absorbent pads, weighing paper) must be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused or waste solutions of 4-(tert-butyl)-2-methylaniline should be collected in a dedicated, labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[9]

  • Empty Containers: "Empty" containers must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.[5] The rinsed container can then be disposed of according to institutional guidelines.

Disposal Procedure

All waste containing 4-(tert-butyl)-2-methylaniline must be disposed of through a licensed environmental waste disposal company.[10] Do not discharge this chemical or its waste into the sewer system.[5]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[5]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

  • Spill Response:

    • Evacuate the immediate area.

    • If safe to do so, ensure adequate ventilation.

    • Wear appropriate PPE, including respiratory protection.

    • Contain the spill using an inert absorbent material.

    • Collect the absorbed material into a sealed, labeled hazardous waste container.

    • Decontaminate the spill area.

References

  • ChemicalBook. (2026, January 17). 4-Butyl-2-methylaniline - Safety Data Sheet.
  • BenchChem. (2025, November). Personal protective equipment for handling 4-Butyl-2-methylaniline.
  • uvex safety. Chemical resistant gloves.
  • Loba Chemie. (2019, January 28). 4-BUTYLANILINE MSDS.
  • Fisher Scientific. SAFETY DATA SHEET: 4-tert-Butylaniline.
  • Berardinelli, S. P., et al. (2010, June 4). A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads.
  • ChemScene. 72072-16-3 | 4-Butyl-2-methylaniline.
  • Emory University. Chemical Waste Disposal Guidelines.
  • Phalen, R. N., & Que Hee, S. S. (2020). Glove permeation of chemicals: The state of the art of current practice—Part 2.
  • University of California, Irvine. Aniline - Standard Operating Procedure. Retrieved from UC Irvine Environmental Health & Safety.
  • Washington State University. Standard Operating Procedure for Aniline. Retrieved from WSU Environmental Health and Safety.
  • Collect and Recycle. (2024, July 18). Amine Disposal For Businesses.
  • SUVA. Protective gloves against hazardous chemicals and microorganisms.
  • BenchChem. An In-Depth Technical Guide to the Safety and Handling of 2-(But-2-en-1-yl)aniline.
  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • SKC Inc. (2024, January 9). SDS 2002 - Aromatic Amine Cleaning Developing Solution.
  • U.S. Environmental Protection Agency. (1987). EPA/Testing Consent Orders on Aniline and Seven Substituted Anilines. Federal Register.
  • Sigma-Aldrich. 4-(tert-Butyl)-N-methylaniline.
  • WIT Press. (2015). New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic. WIT Transactions on Ecology and The Environment.
  • Nastah. (2020, November 20). The standard behind chemical resistant gloves.

Sources

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